KTX-582 intermediate-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
93164-43-3 |
|---|---|
Molecular Formula |
C16H22O5S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H22O5S/c1-3-20-16(17)13-6-8-14(9-7-13)21-22(18,19)15-10-4-12(2)5-11-15/h4-5,10-11,13-14H,3,6-9H2,1-2H3 |
InChI Key |
AHJHOPFLUQMYHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to KTX-582 Intermediate-1: A Key Building Block in the Synthesis of a Novel IRAK4 Degrader
Disclaimer: The specific chemical structure and detailed experimental protocols for "KTX-582 intermediate-1" are not publicly available and are considered proprietary information. This guide is constructed based on inferred knowledge from the synthesis of similar molecules, particularly Proteolysis Targeting Chimeras (PROTACs), and publicly available information on KTX-582 and its other intermediates. The information presented herein is for research and informational purposes only.
Introduction
KTX-582 is a potent, heterobifunctional PROTAC designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various inflammatory diseases and cancers.[3] As a PROTAC, KTX-582 functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
The synthesis of complex molecules like KTX-582 typically follows a modular approach, involving the preparation of key intermediates that are later coupled to form the final compound. "this compound" is one such precursor in the manufacturing of KTX-582.[6][7] Based on common strategies for PROTAC synthesis, it is plausible that "this compound" is a functionalized ligand for the E3 ligase, Cereblon, prepared for subsequent attachment to a linker.
Plausible Chemical Structure and Properties of this compound
While the exact structure is not disclosed, a probable identity for "this compound" is a derivative of pomalidomide (B1683931) or thalidomide, which are common Cereblon ligands used in PROTAC design. This intermediate would be functionalized with a reactive group (e.g., an amine, carboxylic acid, or alkyne) to enable covalent linkage to the PROTAC linker.
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value |
| Plausible Identity | Functionalized Pomalidomide Derivative |
| CAS Number | 845508-29-4 |
| Molecular Formula | C16H17N3O4 (representative example) |
| Molecular Weight | 315.33 g/mol (representative example) |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
| Purity | ≥95% (as per typical research-grade chemicals) |
Generalized Synthesis and Experimental Protocols
The synthesis of a functionalized Cereblon ligand, as a plausible "this compound", generally involves the modification of a commercially available starting material like pomalidomide. The following protocol describes a representative synthesis of an amine-functionalized pomalidomide derivative that can serve as a key intermediate for PROTAC assembly.
Protocol 1: Synthesis of an Amine-Functionalized Pomalidomide Intermediate
This protocol outlines the synthesis of a pomalidomide derivative with a linker attachment point, a common strategy in PROTAC development.
Materials:
-
Pomalidomide
-
1-bromo-2-(2-bromoethoxy)ethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium azide (B81097) (NaN₃)
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Alkylation of Pomalidomide:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-(2-bromoethoxy)ethane (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60°C for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the alkylated pomalidomide.
-
-
Azide Formation:
-
Dissolve the alkylated pomalidomide (1.0 eq) in a mixture of DMF and water.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the azido-functionalized intermediate.
-
-
Staudinger Reduction to Amine:
-
Dissolve the azido-intermediate (1.0 eq) in THF.
-
Add triphenylphosphine (1.2 eq) and stir at room temperature for 2 hours.
-
Add water (5.0 eq) and heat the reaction to 50°C for 6-8 hours.
-
Monitor the reaction for the formation of the amine by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final amine-functionalized pomalidomide intermediate ("this compound" analogue).
-
Role in KTX-582 Synthesis and Mechanism of Action
"this compound" would serve as one of the three essential modules for the final assembly of KTX-582. The general workflow involves the coupling of this intermediate with a linker, followed by the attachment of the IRAK4-targeting ligand.
Caption: Modular workflow for the synthesis of KTX-582.
Once synthesized, KTX-582 acts as a molecular bridge to induce the degradation of IRAK4. This process effectively shuts down the downstream signaling cascade that promotes inflammation and cell survival in certain pathological contexts.
Caption: Mechanism of action of KTX-582 in IRAK4 degradation.
References
- 1. adooq.com [adooq.com]
- 2. amsbio.com [amsbio.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. benchchem.com [benchchem.com]
- 6. glpbio.cn [glpbio.cn]
- 7. This compound 845508-29-4 | MCE [medchemexpress.cn]
KTX-582 Intermediate-1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-582 is an investigational therapeutic agent identified as a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The synthesis of this complex molecule involves a multi-step process, with "KTX-582 intermediate-1" serving as a critical building block. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the broader context of KTX-582's mechanism of action. This document is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development.
Chemical Identity and Properties
IUPAC Name: ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate[1]
CAS Number: 845508-29-4[1]
This intermediate is a tosylated derivative of ethyl 4-hydroxycyclohexanecarboxylate. The tosyl group is an excellent leaving group, making this intermediate amenable to nucleophilic substitution reactions, a key step in the elaboration of the KTX-582 scaffold.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its characterization, handling, and use in synthetic procedures.
| Property | Value |
| Molecular Formula | C₁₆H₂₂O₅S |
| Molecular Weight | 326.4 g/mol |
| Appearance | White to off-white solid (predicted) |
| Storage Temperature | 2-8°C[1] |
| Purity | ≥98% (typical)[1] |
Synthesis of this compound
The synthesis of this compound involves the tosylation of the hydroxyl group of ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate. The following is a detailed experimental protocol based on established chemical principles for such transformations.
Experimental Protocol: Synthesis of ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate
Materials:
-
ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (2.0 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in KTX-582 Synthesis and Signaling Pathway Context
This compound is a non-pharmacologically active precursor in the synthesis of KTX-582. Its sole purpose is to facilitate the construction of the final drug molecule by providing a reactive handle for subsequent chemical transformations.
The final product, KTX-582, functions as a heterobifunctional degrader that simultaneously binds to the E3 ubiquitin ligase Cereblon (CRBN) and the target protein, IRAK4. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the signaling cascade downstream of Toll-like receptors (TLRs) and the IL-1 receptor, which is implicated in various inflammatory and oncological conditions.
Below is a simplified representation of the KTX-582 mechanism of action.
The following diagram illustrates the logical workflow for the synthesis and utilization of this compound.
Conclusion
This compound is a well-defined chemical entity with a crucial role in the synthetic pathway towards the IRAK4 degrader, KTX-582. This guide provides essential data and a detailed experimental protocol to aid researchers in their synthetic efforts. A thorough understanding of the synthesis and properties of this intermediate is fundamental for the efficient and scalable production of KTX-582, a promising therapeutic candidate.
References
The Role of KTX-582 Intermediate-1 in the Synthesis of the IRAK4 Degrader KTX-582: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
KTX-582 is a potent, heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the transcription factor Ikaros.[1] This technical guide delineates the pivotal role of "KTX-582 intermediate-1" in the synthesis of KTX-582. While the precise, step-by-step synthesis protocol for KTX-582 is proprietary to Kymera Therapeutics and not publicly available, this document pieces together information from patent literature on analogous compounds, chemical vendor data, and scientific presentations to provide a comprehensive overview of the likely synthetic strategy.[2] This guide includes a plausible synthesis pathway, detailed representative experimental methodologies, and the relevant biological context for KTX-582's mechanism of action.
Introduction to KTX-582 and its Mechanism of Action
KTX-582 is a key investigational molecule in the field of targeted protein degradation. It is designed to simultaneously bind to the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins IRAK4 and Ikaros, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IRAK4, a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, disrupts pro-inflammatory cascades, making it a promising therapeutic strategy for autoimmune diseases and certain cancers.
Signaling Pathway of IRAK4
The diagram below illustrates the signaling pathway involving IRAK4 and the mechanism by which KTX-582 is proposed to inhibit this pathway through targeted degradation.
The Synthesis of KTX-582: A Modular Approach
The synthesis of a PROTAC molecule like KTX-582 is a modular process, typically involving the separate synthesis of three key components: the target-binding ligand (warhead), the E3 ligase-binding ligand, and a linker, which are then coupled together. Based on the identified intermediates, the synthesis of KTX-582 likely follows this strategy.
Known Intermediates in the KTX-582 Synthesis
Several intermediates in the synthesis of KTX-582 have been identified through chemical suppliers, providing critical insights into the overall synthetic route.
| Intermediate Name | Structure | IUPAC Name | CAS Number |
| This compound | ![]() | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | 845508-29-4 |
| KTX-582 intermediate-4 | ![]() | methyl 5-amino-1H-indazole-6-carboxylate | 1000373-79-4 |
Note: Placeholder images are used for structures as the exact structures from a definitive public source are unavailable.
The Pivotal Role of this compound
This compound , ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate, is a bifunctional molecule that likely serves as a core component of the linker used to connect the IRAK4-binding moiety to the Cereblon ligand. The tosyloxy group is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the attachment of another part of the linker or the E3 ligase ligand. The ethyl carboxylate group provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be activated and coupled to an amine on the IRAK4-binding ligand.
Proposed Synthetic Workflow
The following diagram outlines a plausible synthetic workflow for KTX-582, highlighting the integration of "this compound".
Quantitative Data
While specific quantitative data for the synthesis of KTX-582 is not publicly available, the biological activity of the final compound has been reported.
| Parameter | Value | Assay Conditions | Reference |
| IRAK4 DC50 | 4 nM | OCI-Ly10 cells | [1] |
| Ikaros DC50 | 5 nM | OCI-Ly10 cells | [1] |
| OCI-Ly10 CTG IC50 | 28 nM | Not specified |
Representative Experimental Protocols
Disclaimer: The following protocols are representative examples based on the synthesis of analogous IRAK4 degraders, such as KT-474, and have not been experimentally verified for the synthesis of KTX-582.
Synthesis of Functionalized Linker from this compound
-
Nucleophilic Substitution: To a solution of This compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), is added a linker precursor containing a nucleophile (e.g., an amine or thiol, 1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). The reaction mixture is stirred at room temperature for 12-18 hours.
-
Work-up and Purification: The reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
Ester Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water. Lithium hydroxide (B78521) (LiOH, 3.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until the reaction is complete as monitored by TLC.
-
Acidification and Extraction: The reaction mixture is acidified to pH 3-4 with 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid linker.
Amide Coupling to form Linker-CRBN Conjugate
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid linker (1.0 eq) in DMF are added a coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq). The mixture is stirred at room temperature for 15 minutes.
-
Addition of Amine: An amine-functionalized Cereblon ligand (e.g., a pomalidomide derivative, 1.0 eq) is added to the reaction mixture.
-
Reaction and Purification: The reaction is stirred at room temperature for 6-12 hours. The product is isolated by preparative HPLC to yield the pure Linker-CRBN conjugate.
Final Amide Coupling to Yield KTX-582
-
Coupling Reaction: The Linker-CRBN conjugate (with a terminal carboxylic acid or activated ester) and the amine-functionalized IRAK4 ligand (derived from KTX-582 intermediate-4 ) are coupled using standard amide bond formation conditions as described in section 5.2.
-
Final Purification: The final product, KTX-582, is purified by preparative HPLC to achieve high purity. Characterization is performed using LC-MS and NMR spectroscopy.
Conclusion
"this compound" is a critical building block in the modular synthesis of the IRAK4 degrader KTX-582. Its structure allows it to function as a key component of the linker, enabling the covalent attachment of the IRAK4-binding and Cereblon-binding moieties. While the exact synthetic protocol for KTX-582 remains proprietary, the analysis of its intermediates and comparison with analogous IRAK4 degraders provide a robust framework for understanding its synthesis. The potent biological activity of KTX-582 underscores the importance of its well-designed chemical architecture, which is made possible by the strategic use of intermediates like this compound. Further disclosure of the complete synthesis by its originators will be of significant interest to the drug development community.
References
- 1. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KTX-582 Intermediate-1 in the Synthesis and Mechanism of Action of IRAK4 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis and mechanism of action of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders, with a specific focus on the conceptual role of intermediates, exemplified by the term "KTX-582 intermediate-1," in the generation of potent therapeutic agents like KTX-582. While the precise chemical structure of "this compound" is not publicly available, this document will elucidate the fundamental principles of its role in the synthesis of hetero-bifunctional degraders. We will also explore the critical function of IRAK4 in inflammatory signaling pathways and how its degradation offers a promising therapeutic strategy.
Introduction to IRAK4 and Its Role in Disease
IRAK4 is a serine/threonine kinase that plays a central role in the innate immune system. It functions as a critical upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[4] Within the Myddosome, IRAK4 possesses both a kinase function and a scaffolding function, both of which are essential for the downstream activation of signaling pathways, including the NF-κB and MAPK pathways.[2][5] These pathways ultimately lead to the production of pro-inflammatory cytokines and chemokines.
Dysregulation of IRAK4 signaling is implicated in a variety of autoimmune diseases and cancers.[2] Therefore, targeting IRAK4 has emerged as a compelling therapeutic strategy. While small molecule inhibitors can block the kinase activity of IRAK4, they may not fully abrogate its scaffolding function, which can still contribute to downstream signaling.[2][6] This limitation has driven the development of IRAK4 degraders, which aim to eliminate the entire IRAK4 protein, thereby blocking both its kinase and scaffolding activities.[6][7]
The PROTAC Approach to IRAK4 Degradation
KTX-582 is a potent IRAK4 degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology.[8][9][10] PROTACs are hetero-bifunctional molecules that consist of three key components:
-
A ligand that binds to the target protein: In this case, an IRAK4 inhibitor.
-
A ligand that recruits an E3 ubiquitin ligase: KTX-582 utilizes a ligand for the Cereblon (CRBN) E3 ligase.[5]
-
A chemical linker that connects the two ligands.[5]
The PROTAC molecule facilitates the formation of a ternary complex between IRAK4 and the E3 ligase.[5] This proximity induces the E3 ligase to ubiquitinate IRAK4, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The Conceptual Role of "this compound" in Synthesis
While the specific structure of "this compound" is proprietary, its designation suggests a crucial precursor in the multi-step synthesis of the final KTX-582 molecule. The synthesis of a PROTAC like KTX-582 is a complex process that involves the careful assembly of the three key components.
A plausible synthetic route would involve the synthesis of the IRAK4-binding moiety and the E3 ligase-binding moiety separately, followed by their conjugation using a suitable linker. "this compound" likely represents one of these key building blocks, or a partially assembled construct. For instance, it could be:
-
The IRAK4 ligand with a reactive handle for linker attachment.
-
The E3 ligase ligand with a reactive handle.
-
The linker molecule with reactive groups at both ends.
-
A combination of two of these components (e.g., the IRAK4 ligand already attached to the linker).
The following diagram illustrates a generalized synthetic workflow for a PROTAC, highlighting the potential position of a key intermediate.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KTX-582 | IRAK4降解剂 | MCE [medchemexpress.cn]
- 10. IRAK | DC Chemicals [dcchemicals.com]
KTX-582 Intermediate-1: A Technical Guide to its Role in Novel PROTAC-Based IRAK4/Ikaros Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of KTX-582 intermediate-1 and its pivotal role in the synthesis of KTX-582, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the transcription factor Ikaros. PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein elimination. This document details the current understanding of KTX-582, its molecular targets, and its potential therapeutic applications, with a focus on the underlying chemistry and biology for researchers in drug development.
The PROTAC Approach: A Paradigm Shift in Drug Discovery
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.
KTX-582 and its Molecular Targets: IRAK4 and Ikaros
KTX-582 is a potent PROTAC degrader that simultaneously targets IRAK4 and the Ikaros family of zinc finger transcription factors (Ikaros and Aiolos) for proteasomal degradation.[1][2] This dual-targeting approach is particularly relevant in certain hematological malignancies, such as Diffuse Large B-Cell Lymphoma (DLBCL), where both signaling pathways are implicated in tumor cell survival and proliferation.
IRAK4 Signaling in DLBCL
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response through its involvement in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. In certain subtypes of DLBCL, particularly the Activated B-Cell (ABC) subtype, mutations in the MYD88 gene (e.g., L265P) lead to constitutive activation of the IRAK4 signaling pathway. This aberrant signaling results in the downstream activation of NF-κB, a key transcription factor that promotes cell survival and proliferation.[3][4]
Ikaros and its Role in B-Cell Malignancies
Ikaros (IKZF1) and Aiolos (IKZF3) are lymphoid-specific transcription factors that are essential for normal lymphocyte development. In certain B-cell malignancies, the degradation of Ikaros and Aiolos has been shown to have anti-tumor effects.
This compound: A Key Building Block
The synthesis of a complex molecule like KTX-582 involves a multi-step process. "this compound" has been identified as a key building block in this synthesis.
Chemical Identity of this compound:
-
IUPAC Name: ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate
Another potential intermediate in the synthesis of KTX-582 is:
-
KTX-582 intermediate-4: methyl 5-amino-1H-indazole-6-carboxylate
The structures of these intermediates suggest a synthetic strategy where the indazole moiety likely serves as a precursor to the IRAK4-binding warhead, while the cyclohexane (B81311) derivative may be part of the linker or involved in its attachment to the E3 ligase ligand.
Quantitative Data on KTX-582 Activity
The potency of KTX-582 has been quantified through the determination of its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) in relevant cell lines.
| Parameter | Target | Cell Line | Value | Reference |
| DC50 | IRAK4 | OCI-Ly10 | 4 nM | [5][6] |
| DC50 | Ikaros | OCI-Ly10 | 5 nM | [5][6] |
| IC50 (CTG) | - | OCI-Ly10 | 28 nM | [5] |
| IC50 | IRAK4 (whole blood) | Monocytes/Lymphocytes | <0.05 µM | [6] |
| IC50 (LPS-induced TNFα) | IRAK4 (human whole blood) | - | 0.05 - 1 µM | [6] |
Experimental Protocols
Detailed, step-by-step protocols for the synthesis of KTX-582 are proprietary and not publicly available. However, based on the known intermediates and general PROTAC synthesis strategies, a plausible synthetic workflow can be outlined.
Western Blot Protocol for IRAK4 and Ikaros Degradation (Adapted)
This protocol is adapted from established methods for measuring PROTAC-induced protein degradation and can be optimized for KTX-582.
1. Cell Culture and Treatment:
-
Culture DLBCL cell lines (e.g., OCI-Ly10) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of KTX-582 (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRAK4, Ikaros, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein levels of IRAK4 and Ikaros to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 value by plotting the percentage of degradation against the log of the KTX-582 concentration.
Cell Viability Assay (MTT Assay)
1. Cell Seeding:
-
Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of KTX-582 in culture medium.
-
Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
4. Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the KTX-582 concentration.
Conclusion
This compound is a crucial component in the synthesis of the dual IRAK4/Ikaros PROTAC degrader, KTX-582. The development of KTX-582 exemplifies the potential of targeted protein degradation as a therapeutic strategy for diseases with high unmet medical need, such as specific subtypes of DLBCL. Further research into the optimization of the synthetic route and a deeper understanding of the biological consequences of dual IRAK4 and Ikaros degradation will be critical for the clinical translation of this promising therapeutic modality. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers working in this exciting field.
References
- 1. adooq.com [adooq.com]
- 2. amsbio.com [amsbio.com]
- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. kymeratx.com [kymeratx.com]
- 6. medchemexpress.com [medchemexpress.com]
KTX-582 Intermediate-1: A Linchpin in the Synthesis of a Potent IRAK4/Ikaros Degrader for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide focuses on KTX-582, a potent PROTAC that induces the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family of zinc finger transcription factors (Ikaros/Aiolos). Central to the creation of this powerful research tool is KTX-582 intermediate-1 , a key chemical building block in its synthesis. This document will delve into the technical details of KTX-582, its mechanism of action, relevant experimental protocols, and the critical role of its synthetic precursors.
KTX-582 and its Synthetic Precursor: Intermediate-1
KTX-582 is a highly effective degrader of IRAK4 and Ikaros, with reported half-maximal degradation concentrations (DC50) of 4 nM and 5 nM, respectively.[1][2][3] Its dual-targeting capability makes it a valuable tool for investigating the downstream consequences of IRAK4 and Ikaros ablation in various disease models, particularly in hematological malignancies like MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[4]
The synthesis of a complex molecule like KTX-582 involves a multi-step process utilizing several key intermediates. This compound is one such crucial precursor. While the full, proprietary synthesis route of KTX-582 is not publicly disclosed, the available information on this compound provides insights into the chemical framework required for the final compound's assembly.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 845508-29-4 |
| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate |
| Molecular Formula | C16H22O5S |
| Purity | ≥98% |
| Storage Temperature | 2-8°C |
This data is compiled from commercially available sources for this compound.
The structure of this compound suggests its role in forming a part of the linker or the ligand that binds to the target protein or the E3 ligase. The synthesis of a PROTAC like KTX-582 involves the strategic connection of a ligand for the protein of interest (IRAK4), a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL), and a chemical linker. This compound is integral to the construction of one of these components.
Mechanism of Action: Targeted Protein Degradation via PROTAC Technology
KTX-582 functions as a classic PROTAC, hijacking the cell's ubiquitin-proteasome system to induce the degradation of its target proteins. The process can be summarized in the following steps:
-
Ternary Complex Formation : KTX-582, with its two distinct ligands, simultaneously binds to both the IRAK4 protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the IRAK4 protein.
-
Proteasomal Recognition and Degradation : The polyubiquitinated IRAK4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling : KTX-582 is released from the complex and can proceed to bind to another IRAK4 protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.
The same mechanism applies to the degradation of Ikaros, making KTX-582 a dual-targeting degrader.
Caption: Workflow of KTX-582 mediated targeted protein degradation.
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are essential components of the innate immune system. Upon ligand binding to these receptors, a signaling complex called the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family kinases. IRAK4 is the master kinase in this complex, phosphorylating and activating downstream kinases like IRAK1, which ultimately leads to the activation of transcription factors such as NF-κB and AP-1, driving inflammatory responses. In certain cancers, such as MYD88-mutant DLBCL, this pathway is constitutively active, promoting cell survival and proliferation. By degrading IRAK4, KTX-582 effectively shuts down this pro-survival signaling cascade.
Caption: KTX-582 induces IRAK4 degradation, blocking downstream signaling.
Quantitative Data Summary
The potency of KTX-582 and related compounds is typically assessed by their DC50 and IC50 values in relevant cell lines.
Table 2: In Vitro Activity of KTX-582 and Related Compounds
| Compound | Target | Assay | Cell Line | Value (nM) |
| KTX-582 | IRAK4 | DC50 | - | 4 |
| Ikaros | DC50 | - | 5 | |
| Cell Viability | IC50 | OCI-Ly10 | 28 | |
| KTX-955 | IRAK4 | DC50 | - | 5 |
| Ikaros | DC50 | - | 130 | |
| Cell Viability | IC50 | OCI-Ly10 | 1,800 | |
| KT-413 | IRAK4 | DC50 | - | 18 |
| Ikaros | DC50 | - | 12 | |
| Cell Viability | IC50 | OCI-Ly10 | 270 |
Data compiled from Kymera Therapeutics presentations.[5]
Experimental Protocols
Determination of DC50 by Western Blot
This protocol outlines a general procedure for determining the half-maximal degradation concentration (DC50) of a PROTAC like KTX-582.
a. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., OCI-Ly10) in 6-well plates and allow them to adhere or reach the desired confluency.
-
Prepare serial dilutions of KTX-582 in fresh culture medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of KTX-582.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
b. Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (IRAK4 or Ikaros) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip or cut the membrane and re-probe for a loading control (e.g., GAPDH, β-actin).
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the KTX-582 concentration and fit the data to a dose-response curve to determine the DC50 value.
Caption: A stepwise workflow for determining protein degradation.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to assess the induction of apoptosis in cells treated with KTX-582.
a. Cell Treatment:
-
Culture cells as described above and treat with KTX-582 at various concentrations for a specified time (e.g., 48-72 hours). Include positive and negative controls.
b. Staining:
-
Harvest the cells (including any floating cells in the medium) and centrifuge.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add more 1X Binding Buffer to each tube before analysis.
c. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Acquire data for each sample.
d. Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by KTX-582.
Conclusion
KTX-582 is a powerful dual degrader of IRAK4 and Ikaros, with significant potential in preclinical research, particularly in the context of hematological malignancies. The synthesis of this complex molecule relies on key building blocks like This compound . Understanding the mechanism of action, the targeted signaling pathways, and the appropriate experimental methodologies for characterization is crucial for researchers utilizing this and other PROTAC molecules. This guide provides a foundational overview to aid in the design and execution of studies in the exciting field of targeted protein degradation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
An In-depth Technical Guide on the Core Function of KTX-582, a Derivative of KTX-582 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of KTX-582, a potent protein degrader synthesized from the chemical precursor, KTX-582 intermediate-1. While "this compound" serves as a foundational chemical scaffold, it does not possess inherent biological activity. The focus of this guide is therefore on the active final compound, KTX-582.
KTX-582 is a heterobifunctional small molecule designed to induce the degradation of two key proteins implicated in the pathogenesis of certain cancers: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the lymphoid transcription factor Ikaros (and the related protein Aiolos).[1][2] This dual-degradation activity makes KTX-582 a promising therapeutic candidate, particularly for MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), where it has been shown to induce apoptosis.[1][2]
Mechanism of Action
KTX-582 functions as a Proteolysis Targeting Chimera (PROTAC). It is composed of a ligand that binds to the target proteins (IRAK4 and Ikaros) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the target proteins and the E3 ligase into close proximity, KTX-582 facilitates the ubiquitination of IRAK4 and Ikaros, marking them for degradation by the proteasome. This targeted protein degradation approach effectively eliminates the scaffolding and enzymatic functions of these proteins.
Signaling Pathways
The degradation of IRAK4 and Ikaros by KTX-582 impacts critical signaling pathways that promote cancer cell survival and proliferation, primarily the NF-κB pathway.
-
IRAK4 Degradation and NF-κB Pathway Inhibition: In MYD88-mutant DLBCL, a mutated MYD88 protein leads to the constitutive formation of the Myddosome complex, which includes IRAK4. This results in the persistent activation of the NF-κB signaling pathway, a key driver of cell survival and proliferation. By degrading IRAK4, KTX-582 dismantles the Myddosome, thereby inhibiting downstream NF-κB signaling and promoting apoptosis.
-
Ikaros Degradation and Apoptosis Induction: Ikaros is a zinc finger transcription factor that plays a crucial role in lymphocyte development and has been implicated in the pathogenesis of various B-cell malignancies. Its degradation has been shown to have anti-tumor effects. The simultaneous degradation of Ikaros by KTX-582 is believed to contribute to its potent apoptotic effects in DLBCL.
Below are diagrams illustrating the key signaling pathway and a conceptual experimental workflow.
References
"KTX-582 intermediate-1" as a precursor for IRAK4 inhibitors
An in-depth technical guide on the role of KTX-582 Intermediate-1 as a precursor for potent IRAK4 degraders.
For researchers, scientists, and drug development professionals, understanding the synthetic pathways and biological activities of novel therapeutic agents is paramount. This document provides a detailed overview of KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a specific focus on its synthetic precursor, this compound.
Introduction to IRAK4 and its Role in Disease
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system. It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1][2][3]. Upon activation of these receptors, IRAK4 is recruited to a signaling complex with the adaptor protein MyD88, where it phosphorylates and activates IRAK1[4][5]. This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines[4][6][7].
Dysregulation of the IRAK4 signaling pathway is implicated in a variety of diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as certain types of cancer, particularly those with mutations in the MYD88 gene[1][2][3][8]. Consequently, IRAK4 has emerged as a promising therapeutic target for the development of new anti-inflammatory and anti-cancer drugs[3][8][9].
The IRAK4 Signaling Pathway
The signaling cascade initiated by TLR and IL-1R activation is a tightly regulated process. The diagram below illustrates the key steps in this pathway, highlighting the central role of IRAK4.
KTX-582: A Potent IRAK4 Degrader
KTX-582 is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). Unlike traditional enzyme inhibitors that only block the catalytic activity of a protein, PROTACs are designed to induce the degradation of the target protein. KTX-582 achieves this by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, thereby leading to the ubiquitination and subsequent proteasomal degradation of IRAK4[7][10]. This dual-action mechanism, which eliminates both the kinase and scaffolding functions of IRAK4, may offer a more profound and durable therapeutic effect compared to kinase inhibition alone[7].
This compound: A Key Synthetic Precursor
The synthesis of a complex molecule like KTX-582 involves a multi-step process. "this compound" is a key building block in the synthesis of KTX-582[11][12]. While the specific, proprietary details of the synthetic route are not publicly available, the general workflow for producing a PROTAC like KTX-582 can be conceptualized as the synthesis of three key components—the target-binding ligand, the E3 ligase-binding ligand, and the linker—followed by their assembly. "this compound" is a precursor to one of these components.
The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC, highlighting the role of intermediates.
Quantitative Data
KTX-582 has demonstrated high potency in degrading IRAK4 and the transcription factor Ikaros. The following table summarizes the available quantitative data for KTX-582 and other selected IRAK4 inhibitors and degraders for comparison.
| Compound | Target(s) | Assay Type | Potency (DC50/IC50) | Cell Line/System | Reference(s) |
| KTX-582 | IRAK4, Ikaros | Degradation | 4 nM (IRAK4), 5 nM (Ikaros) | - | [13][14][15] |
| IRAK4 | Degradation | <0.05 µM | Whole blood monocyte and lymphocyte | [14] | |
| IRAK4 | Inhibition | 0.05 - 1 µM | Human whole blood LPS TNFα | [14] | |
| CA-4948 | IRAK4 | Inhibition | 115 nM | - | [9][16] |
| Compound 32 | IRAK4 | Inhibition | 43 nM | - | [16] |
| Compound 42 | IRAK4 | Inhibition | 8.9 nM | - | [9][16] |
| KT-474 | IRAK4 | Degradation | 93-96% reduction from baseline | Human PBMC | [17] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of KTX-582 are proprietary. However, based on standard practices in the field of drug discovery and development, the following are representative methodologies for the key experiments cited.
General Protocol for Determining DC50 of an IRAK4 Degrader
The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader. The following workflow outlines a typical experiment to determine the DC50 value.
Methodology:
-
Cell Culture: A relevant cell line, such as a MYD88-mutant diffuse large B-cell lymphoma (DLBCL) cell line, is cultured under appropriate conditions[13][14].
-
Compound Treatment: The cells are treated with a range of concentrations of the degrader (e.g., KTX-582).
-
Incubation: The treated cells are incubated for a fixed period to allow for protein degradation to occur.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
Detection of IRAK4: The levels of IRAK4 protein in each sample are measured. This is typically done by Western blotting, using an antibody specific to IRAK4, or by mass spectrometry[17]. A loading control protein (e.g., GAPDH) is also measured to normalize the data.
-
Data Analysis: The amount of IRAK4 protein at each concentration of the degrader is quantified and normalized to the loading control and the untreated control. A dose-response curve is then plotted, and the DC50 value is calculated as the concentration of the degrader that results in a 50% reduction in the level of the target protein.
General Protocol for Apoptosis Assay
The ability of KTX-582 to induce apoptosis (programmed cell death) in cancer cells is a key indicator of its therapeutic potential[13][14].
Methodology:
-
Cell Treatment: Cancer cells (e.g., MYD88-mutant DLBCL) are treated with KTX-582 at various concentrations for a specified time.
-
Apoptosis Staining: The cells are stained with reagents that can differentiate between live, apoptotic, and necrotic cells. A common method is using Annexin V (which binds to apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each state (live, early apoptosis, late apoptosis, necrosis).
-
Data Analysis: The percentage of apoptotic cells is plotted against the concentration of KTX-582 to determine its dose-dependent effect on apoptosis induction.
Conclusion
KTX-582 represents a promising therapeutic strategy for diseases driven by IRAK4 signaling. As a potent IRAK4 degrader, it offers a novel mechanism of action that may provide advantages over traditional kinase inhibitors. The synthesis of this complex molecule relies on key precursors such as "this compound." While the specifics of its synthesis are proprietary, the available data on the biological activity of KTX-582 underscore the importance of continued research into IRAK4-targeted therapies and the development of efficient synthetic routes to enable their clinical investigation. This technical guide provides a comprehensive overview of the current public knowledge surrounding KTX-582 and its synthetic origins, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sophion.com [sophion.com]
- 10. adooq.com [adooq.com]
- 11. glpbio.cn [glpbio.cn]
- 12. alfagen.com.tr [alfagen.com.tr]
- 13. amsbio.com [amsbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. IRAK | DC Chemicals [dcchemicals.com]
- 16. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. streetinsider.com [streetinsider.com]
A Technical Guide to KTX-582 and its Precursor in the Context of MYD88 Mutations
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a focus on its relevance to cancers driven by mutations in the Myeloid Differentiation Primary Response 88 (MYD88) protein. Included is information on its synthesis intermediate, "KTX-582 intermediate-1," its mechanism of action, quantitative efficacy data, and key experimental protocols.
Introduction: Targeting the MYD88 Pathway
MYD88 is a critical adaptor protein that plays a central role in the innate immune system. It mediates signaling from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to the activation of downstream pathways crucial for inflammatory responses.[1][2] Gain-of-function mutations in MYD88, most notably the L265P mutation, are frequently found in various B-cell lymphomas, including Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] These mutations lead to the spontaneous formation of a "Myddosome" complex, constitutively activating IRAK4 and, subsequently, the NF-κB and other pro-survival signaling pathways that drive lymphomagenesis.[3]
Targeting key components of this pathway is a rational therapeutic strategy. KTX-582 is a novel heterobifunctional degrader, also known as an IRAKIMiD, designed to induce the degradation of IRAK4 as well as the IMiD substrates Ikaros and Aiolos.[3][5] This dual action aims to inhibit both the NF-κB and IRF4 pathways activated by MYD88 mutations. "this compound" is a chemical precursor used in the synthesis of the final KTX-582 compound.[6][7][8]
Chemical Synthesis and the Role of this compound
KTX-582 is synthesized through a multi-step process. "this compound" (CAS NO: 845508-29-4) serves as a key building block in this synthetic route.[9] While the full, detailed synthesis protocol is proprietary and often detailed in patent literature such as WO2022147465 A1, the general principle involves the use of such intermediates to construct the final complex molecule.[9] The synthesis of heterobifunctional degraders like KTX-582 typically involves modular assembly, where a ligand for the target protein (IRAK4), a ligand for an E3 ubiquitin ligase (like Cereblon), and a linker are chemically joined. "this compound" constitutes one of these structural modules.[8]
Mechanism of Action in MYD88-Mutant Cancers
In cancers with MYD88 mutations, the mutated MYD88 protein spontaneously assembles with IRAK4 and IRAK1, forming a signaling complex that perpetually activates downstream pathways. KTX-582 functions by co-opting the body's natural protein disposal system. As a heterobifunctional degrader, it brings IRAK4 into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome. By eliminating IRAK4, KTX-582 effectively shuts down the constitutive signaling cascade upstream of NF-κB.[3][4]
Furthermore, by degrading the lymphoid transcription factors Ikaros and Aiolos, KTX-582 provides a dual mechanism of action, which can lead to enhanced anti-tumor activity in hematological malignancies.[3][5]
MYD88 signaling pathway in mutant cells and KTX-582's point of intervention.
Quantitative Data Summary
KTX-582 demonstrates potent degradation of its target proteins and subsequent inhibition of cancer cell growth, particularly in MYD88-mutant cell lines.
| Compound | Target | Assay Type | Value | Cell Line | Source |
| KTX-582 | IRAK4 | DC₅₀ (Degradation) | 4 nM | - | [4] |
| Ikaros | DC₅₀ (Degradation) | 5 nM | - | [4] | |
| Cell Viability | IC₅₀ (Inhibition) | 28 nM | OCI-Ly10 (DLBCL) | [4] | |
| KTX-955 | IRAK4 | DC₅₀ (Degradation) | 5 nM | - | [4] |
| Ikaros | DC₅₀ (Degradation) | 130 nM | - | [4] | |
| Cell Viability | IC₅₀ (Inhibition) | 1,800 nM | OCI-Ly10 (DLBCL) | [4] | |
| KT-413 | IRAK4 | DC₅₀ (Degradation) | 18 nM | - | [4] |
| Ikaros | DC₅₀ (Degradation) | 12 nM | - | [4] | |
| Cell Viability | IC₅₀ (Inhibition) | 270 nM | OCI-Ly10 (DLBCL) | [4] |
DC₅₀: Concentration required to induce 50% degradation of the target protein. IC₅₀: Concentration required to inhibit 50% of cell growth.
Key Experimental Protocols
The evaluation of KTX-582 and similar MYD88-pathway inhibitors involves several standard and specialized laboratory techniques.
This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed MYD88-mutant (e.g., OCI-Ly10) and wild-type DLBCL cell lines in 96-well plates.[3]
-
Compound Treatment: Expose cells to a serial dilution of KTX-582 or other inhibitors for a specified period (e.g., 24, 48, 72, 96 hours).[3][5]
-
Reagent Addition: Add a viability reagent such as CellTiter-Glo®, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.[3]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate IC₅₀ values by plotting cell viability against compound concentration.[3]
-
Workflow for a cell viability assay.
This protocol is essential to confirm the mechanism of action by directly measuring the degradation of target proteins.
-
Principle: Uses antibodies to detect the presence and quantity of specific proteins (e.g., IRAK4, Ikaros) in cell lysates.
-
Methodology:
-
Treatment: Treat cells with KTX-582 at various concentrations and for different time points.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer with protease inhibitors to extract total protein.[10]
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis: Separate protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking & Probing: Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding. Incubate with primary antibodies against IRAK4, Ikaros, and a loading control (e.g., β-actin).[10]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using a chemiluminescence detection system.[10]
-
Analysis: Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
-
This technique can be used to study the formation of the Myddosome complex and how it might be disrupted.
-
Principle: Uses an antibody to isolate a specific protein and its binding partners from a cell lysate.
-
Methodology:
-
Cell Transfection (Optional): For clearer results, cells (e.g., HEK293T) can be co-transfected with plasmids expressing tagged versions of the proteins of interest (e.g., HA-MyD88 and Flag-IRAK4).[11]
-
Treatment & Lysis: Treat cells with the inhibitor and then lyse them in a gentle buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-Flag antibody).[12]
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes.[12]
-
Washing & Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured complexes.
-
Detection: Analyze the eluted proteins by Western blot, probing for the co-immunoprecipitated protein (e.g., with an anti-HA antibody).[12] A reduced signal in treated samples indicates inhibition of the interaction.
-
References
- 1. MyD88 and Its Inhibitors in Cancer: Prospects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyD88 and Cancer [xiahepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. kymeratx.com [kymeratx.com]
- 5. kymeratx.com [kymeratx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.cn [glpbio.cn]
- 10. Inhibition of Myeloid Differentiation Factor 88 Reduces Human and Mouse T-Cell Interleukin-17 and IFNγ Production and Ameliorates Experimental Autoimmune Encephalomyelitis Induced in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling KTX-582 Intermediate-1: A Technical Primer for Antibody-Drug Conjugate Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant stride forward in delivering potent cytotoxic agents directly to tumor cells. Within this innovative field, the development of novel payloads and their associated linker chemistries is paramount. This technical guide delves into the available information surrounding KTX-582 intermediate-1, a key building block in the synthesis of the IRAK4 and Ikaros degrader, KTX-582, and its potential implications for ADC research.
Introduction to KTX-582 and its Intermediate
KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the lymphoid transcription factors Ikaros and Aiolos.[1][2][3] By inducing the degradation of these proteins, KTX-582 offers a promising therapeutic strategy, particularly in hematological malignancies such as MYD88-mutant diffuse large B-cell lymphoma (DLBCL).[3] this compound is a crucial precursor in the chemical synthesis of the final KTX-582 compound.[1][2][4] While detailed public information on the intermediate itself is limited, understanding its role is essential for researchers working on the synthesis and application of KTX-582 and related molecules in the ADC context.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. This information is critical for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 845508-29-4 | [1] |
| Molecular Formula | C16H22O5S | [4] |
| Molecular Weight | 326.41 g/mol | [4] |
| Purity | 98.61% | [4] |
| Solubility | 10 mM in DMSO | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
The Role of KTX-582 in Targeted Protein Degradation
KTX-582 functions as a heterobifunctional degrader, a type of molecule also known as a proteolysis-targeting chimera (PROTAC). These molecules induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
The proposed mechanism of action for a KTX-582-based ADC is visualized in the workflow below.
Synthesis and Experimental Protocols
Detailed, publicly available synthesis protocols for this compound are scarce, likely due to proprietary protection.[5] The synthesis of a related compound, KTX-582 intermediate-2, is described in patent literature (WO2022147465 A1), which is not fully accessible to the public.[5] Researchers interested in the synthesis are advised to consult the full patent documentation when it becomes available.[5]
While a specific protocol for this compound is not available, a generalized workflow for the synthesis and conjugation of a payload intermediate like this compound to an antibody is outlined below.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on KTX-582 and the E3 Ligase Cereblon (CRBN)
Introduction: The Intersection of Targeted Protein Degradation and Inflammation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system. This guide focuses on KTX-582, a potent PROTAC designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. A critical component of KTX-582's mechanism is its recruitment of the E3 ubiquitin ligase Cereblon (CRBN), highlighting the central role of this ligase in the development of novel degraders.
This document will provide a comprehensive overview of the interaction between KTX-582 and CRBN, including its mechanism of action, relevant quantitative data, and the experimental protocols used to characterize this interaction. It is important to note that "KTX-582 intermediate-1" is a chemical precursor used in the synthesis of the final KTX-582 molecule and is not designed to interact directly with CRBN. The focus of this guide is the final, biologically active KTX-582 PROTAC.
The Core Mechanism: KTX-582 and CRBN-Mediated Degradation
KTX-582 functions as a molecular bridge, bringing together the IRAK4 protein and the CRBN E3 ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of IRAK4. The resulting polyubiquitinated IRAK4 is then recognized and degraded by the proteasome.[3][4] In addition to degrading IRAK4, KTX-582 also leads to the degradation of neosubstrates of CRBN, such as the transcription factors Ikaros and Aiolos.[1][2]
Signaling Pathway of KTX-582 Action
The following diagram illustrates the mechanism by which KTX-582 induces the degradation of IRAK4.
Quantitative Analysis of KTX-582 and CRBN Ligands
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). The binding affinity of the PROTAC's E3 ligase ligand to its target is also a critical parameter.
| Compound | Target | DC50 (nM) | Cell Line | Notes |
| KTX-582 | IRAK4 | 4 | MYD88 MT DLBCL | Potent degrader of IRAK4.[5][6] |
| Ikaros | 5 | MYD88 MT DLBCL | Also degrades the CRBN neosubstrate Ikaros.[5][6] | |
| KTX-955 | IRAK4 | 5 | Not Specified | A related IRAK4 degrader.[2][5] |
| Ikaros | 130 | Not Specified | Shows greater selectivity for IRAK4 over Ikaros compared to KTX-582.[2][5] |
The binding of ligands to CRBN can be quantified by their IC50 values in competitive binding assays.
| Ligand | IC50 (nM) | Assay Type |
| Thalidomide | 347.2 | Fluorescence Polarization |
| Lenalidomide | 268.6 | Fluorescence Polarization |
| Pomalidomide | 153.9 | Fluorescence Polarization |
Experimental Protocols
Characterizing the interaction between a PROTAC, its target, and an E3 ligase requires a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
CRBN Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to CRBN. It is a competitive assay where the compound of interest displaces a fluorescently labeled CRBN ligand.
Methodology:
-
Reagents: Purified recombinant CRBN, a fluorescently labeled CRBN binder (e.g., Cy5-labeled Thalidomide), and the test compound (e.g., KTX-582).[7]
-
Procedure:
-
A solution of CRBN and the fluorescently labeled ligand is prepared.
-
Serial dilutions of the test compound are added to the CRBN/ligand solution in a microplate.[7]
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a microplate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the change in fluorescence polarization against the concentration of the test compound.
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing the target protein (e.g., IRAK4) are cultured to an appropriate density.
-
The cells are treated with varying concentrations of the PROTAC (e.g., KTX-582) for a specified time.
-
-
Protein Extraction: The cells are lysed to extract total protein.
-
SDS-PAGE and Western Blot:
-
Protein samples are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a reporter enzyme.
-
-
Detection and Analysis: The protein bands are visualized and quantified. The amount of target protein is normalized to a loading control (e.g., GAPDH). The DC50 and Dmax values are calculated from the dose-response curve.[4]
Experimental Workflow: From Binding to Degradation
The following diagram outlines the experimental workflow for characterizing a PROTAC like KTX-582.
Conclusion and Future Directions
KTX-582 exemplifies the potential of CRBN-recruiting PROTACs in targeting challenging disease drivers like IRAK4. The successful development of such molecules relies on a deep understanding of their interactions with the E3 ligase machinery, robust quantitative assays, and well-defined experimental protocols. While "this compound" is a vital component in the chemical synthesis of KTX-582, it is the final PROTAC molecule that engages with CRBN to elicit its therapeutic effect. Future research in this area will likely focus on developing PROTACs with even greater selectivity for their target proteins and fine-tuning their interactions with E3 ligases to optimize their degradation efficiency and minimize off-target effects.
References
- 1. kymeratx.com [kymeratx.com]
- 2. kymeratx.com [kymeratx.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Physicochemical Properties of KTX-582 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-582 is a targeted protein degrader with significant potential in therapeutic applications. Central to its synthesis is the formation of key intermediates, one of which is "KTX-582 intermediate-1". This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, also identified by its IUPAC name, ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of KTX-582 and related compounds.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its immediate precursor, ethyl 4-hydroxycyclohexanecarboxylate. It is important to note that while some of these properties have been experimentally determined and reported by chemical suppliers, others are computed values obtained from publicly available chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 845508-29-4 | [1] |
| Molecular Formula | C16H22O5S | [1] |
| Molecular Weight | 326.4 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Purity | Typically ≥97% | - |
| Storage Conditions | 2-8°C, kept in a dark and dry place | - |
| Computed XLogP3 | 3.1 | [1] |
| Computed Hydrogen Bond Donor Count | 0 | [1] |
| Computed Hydrogen Bond Acceptor Count | 5 | [1] |
| Computed Rotatable Bond Count | 5 | [1] |
Table 2: Physicochemical Properties of the Precursor, Ethyl 4-hydroxycyclohexanecarboxylate
| Property | Value | Source |
| IUPAC Name | ethyl 4-hydroxycyclohexane-1-carboxylate | - |
| CAS Number | 17159-80-7 | - |
| Molecular Formula | C9H16O3 | - |
| Molecular Weight | 172.22 g/mol | - |
| Appearance | Liquid | - |
| Boiling Point | 127-134 °C at 0.1 mmHg | - |
| Density | 1.068 g/mL at 25 °C | - |
| Refractive Index | n20/D 1.466 | - |
Experimental Protocols
The synthesis of this compound involves the tosylation of its precursor, ethyl 4-hydroxycyclohexanecarboxylate. The following is a representative experimental protocol based on general tosylation procedures for alcohols.
Synthesis of Ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate (this compound)
Materials:
-
Ethyl 4-hydroxycyclohexanecarboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-hydroxycyclohexanecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0°C using an ice bath. To the stirred solution, add pyridine (1.5-2 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the synthetic pathway for the preparation of this compound from its precursor.
Caption: Synthetic route to this compound.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol is a representative example and may require optimization for specific laboratory conditions. All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
An In-depth Technical Guide on KTX-582 Intermediate-1: Estimated Solubility and Stability Profile
Disclaimer: Publicly available information on the specific quantitative solubility and stability data for KTX-582 intermediate-1 is limited. The following guide is a scientifically-grounded estimation based on its chemical structure, general principles of organic chemistry, and information inferred from supplier data sheets and related patent literature. The experimental protocols described are generalized procedures for assessing the properties of pharmaceutical intermediates.
Introduction
This compound, identified by its IUPAC name ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate and CAS number 845508-29-4 , is a key building block in the synthesis of KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As an intermediate in a multi-step synthesis, its physicochemical properties, particularly solubility and stability, are critical for process optimization, purification, and storage. This document provides an in-depth technical overview of its estimated solubility and stability characteristics.
Chemical Information
| Property | Value |
| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate |
| CAS Number | 845508-29-4 |
| Molecular Formula | C₁₆H₂₂O₅S |
| Molecular Weight | 326.41 g/mol |
| Physical Form | Solid (inferred from supplier data) |
Estimated Solubility Profile
Quantitative solubility data for this compound is not publicly available. However, based on its structure, which combines a polar ester and a tosylate group with a non-polar cyclohexane (B81311) ring and an aromatic tolyl group, a general solubility profile can be inferred.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Sparingly soluble to insoluble in water. Likely more soluble in alcohols. | The large non-polar surface area of the cyclohexane and tosyl groups will likely limit solubility in water. The ester and sulfonate groups will contribute to some solubility in polar protic solvents like alcohols. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Likely soluble. | These solvents are effective at solvating both polar and non-polar parts of a molecule. |
| Non-Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Toluene) | Likely soluble to very soluble. | The significant non-polar character of the molecule suggests good solubility in these solvents. |
Estimated Stability Profile
The stability of this compound is influenced by its functional groups, primarily the tosylate ester. Tosylates are known to be good leaving groups in nucleophilic substitution reactions, which dictates their stability under various conditions. Supplier recommendations for storage at 2-8°C suggest that the compound may be susceptible to degradation at ambient or elevated temperatures.
| Condition | Predicted Stability | Rationale |
| Temperature | Likely requires refrigeration (2-8°C) for long-term storage. May be unstable at elevated temperatures. | The tosylate group can be susceptible to elimination or substitution reactions, which are accelerated by heat. |
| pH | Likely unstable in strongly acidic or basic aqueous solutions. | Under basic conditions, the ester can be hydrolyzed, and the tosylate can undergo elimination or substitution with hydroxide (B78521) ions. Under strongly acidic conditions, hydrolysis of the ester and the tosylate may occur. |
| Light | No specific information, but protection from light is generally recommended for complex organic molecules. | |
| Oxidative/Reductive Stress | The molecule does not contain functional groups that are highly susceptible to common oxidants or reductants, but specific data is unavailable. |
Experimental Protocols
The following are generalized experimental protocols that could be used to determine the solubility and stability of this compound.
5.1. Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility.
-
Materials: this compound, selected solvents, analytical balance, vials, orbital shaker with temperature control, filtration apparatus (e.g., 0.45 µm PTFE syringe filters), and a suitable analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C).
-
Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
The solubility is reported in units such as mg/mL or mol/L.
-
5.2. Stability Assessment (Forced Degradation Study)
This study identifies potential degradation pathways and the intrinsic stability of the molecule.
-
Materials: this compound, solutions of HCl (acidic), NaOH (basic), H₂O₂ (oxidative), a light chamber, and an oven. Analytical instruments such as HPLC-UV/MS are required.
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions in separate experiments:
-
Acidic: Add HCl to the solution and heat.
-
Basic: Add NaOH to the solution and heat.
-
Oxidative: Add H₂O₂ to the solution.
-
Thermal: Heat the solid compound and a solution of the compound.
-
Photolytic: Expose the solid compound and a solution to UV and visible light.
-
-
Take samples at various time points.
-
Analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
-
Use HPLC-MS to identify the structure of the major degradation products.
-
Visualizations
Caption: Synthetic pathway relationship of this compound.
Caption: Experimental workflow for assessing solubility and stability.
An In-depth Technical Guide to KTX-582 intermediate-1
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of KTX-582 intermediate-1, a key synthetic precursor to KTX-582, a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). KTX-582 is a heterobifunctional degrader, also known as an IRAKIMiD, that induces the degradation of both IRAK4 and the immunomodulatory imide drug (IMiD) substrates Ikaros and Aiolos. This dual activity makes it a promising therapeutic candidate for malignancies such as MYD88-mutant lymphomas. While specific details regarding the initial discovery and a detailed historical timeline of this compound are not extensively documented in publicly available literature, this guide synthesizes the available information on its chemical identity, its crucial role in the synthesis of KTX-582, and the broader context of its application in the development of targeted protein degraders. This document outlines plausible synthetic methodologies based on established chemical principles for similar compounds and provides relevant data where available.
Introduction to KTX-582 and the Role of this compound
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
KTX-582, developed by Kymera Therapeutics, is an investigational IRAK4 degrader. IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in various cancers.[1] KTX-582's mechanism of action involves the formation of a ternary complex between IRAK4, KTX-582, and the E3 ligase Cereblon (CRBN). This proximity induces the ubiquitination and degradation of not only IRAK4 but also the neo-substrates of Cereblon, Ikaros and Aiolos.[2]
The synthesis of a complex molecule like KTX-582 is a multi-step process involving key building blocks. This compound is one such crucial precursor, identified as an intermediate in the synthesis of KTX-582.[3][4][5][6] While its specific discovery history is not detailed in the public domain, its existence is confirmed by its availability from various chemical suppliers.
Physicochemical Properties and Data
Quantitative data available for this compound is limited. The following table summarizes its known properties. For comparative context, key data for the final product, KTX-582, are also included.
| Property | This compound | KTX-582 | Reference |
| CAS Number | 845508-29-4 | 2573298-13-0 | [4][7] |
| IRAK4 Degradation (DC50) | Not Applicable | 4 nM | [3][7] |
| Ikaros Degradation (DC50) | Not Applicable | 5 nM | [3][7] |
Plausible Synthetic Protocols
While the precise, proprietary synthesis protocol for this compound used by its developers is not publicly available, a plausible synthetic route can be inferred from the general principles of PROTAC synthesis, particularly the synthesis of pomalidomide-linker conjugates. This compound is understood to be a pomalidomide (B1683931) derivative functionalized with a linker, poised for coupling with the IRAK4-binding moiety.
General Method for Synthesis of Pomalidomide-Linker Intermediates:
This protocol is a generalized representation based on literature for analogous reactions and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-pomalidomide in a suitable aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a suitable amine-containing linker molecule and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The molar ratio of reactants will need to be optimized, but a slight excess of the amine linker and 2-3 equivalents of the base are typically used.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-130 °C. The optimal temperature and reaction time will depend on the specific reactants and solvent used.
-
Monitoring the Reaction: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by extraction and purified using column chromatography on silica (B1680970) gel to yield the desired pomalidomide-linker intermediate.
Role in KTX-582 Synthesis and Mechanism of Action
The synthesis of KTX-582 likely follows a modular approach, where the IRAK4-binding ligand and the Cereblon-binding ligand (pomalidomide) with an attached linker are synthesized separately and then coupled in a final step. This compound represents the Cereblon E3 ligase ligand with a portion of the linker, functionalized for coupling with the IRAK4-binding moiety.
Below is a diagram illustrating the general workflow for the synthesis and mechanism of action of an IRAK4 degrader like KTX-582.
Signaling Pathway of IRAK4 and KTX-582 Intervention
IRAK4 is a central node in the MyD88 signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This pathway ultimately leads to the activation of NF-κB and the production of pro-inflammatory cytokines. In certain cancers, such as MYD88-mutant diffuse large B-cell lymphoma (DLBCL), this pathway is constitutively active. KTX-582 intervenes by inducing the degradation of IRAK4, thereby disrupting this signaling cascade.
Conclusion
This compound is a vital component in the synthesis of the promising IRAK4 degrader, KTX-582. While the history of its specific discovery is not well-documented, its role as a pomalidomide-linker building block is clear from the context of PROTAC development. Understanding the synthesis and function of such intermediates is critical for the advancement of novel therapeutics in targeted protein degradation. This guide provides a foundational understanding for researchers in the field, based on the currently available information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kymera Therapeutics: Patent for Targeted Protein Degradation Therapy [pharmaceutical-technology.com]
- 5. This compound 845508-29-4 | MCE [medchemexpress.cn]
- 6. glpbio.cn [glpbio.cn]
- 7. KTX-582 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has witnessed the emergence of novel therapeutic modalities with the potential to address previously intractable drug targets. Among these, proteolysis-targeting chimeras (PROTACs) have garnered significant attention for their ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. KTX-582, a potent heterobifunctional PROTAC, exemplifies this innovative approach by inducing the degradation of two key therapeutic targets: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the transcription factor Ikaros. This dual activity positions KTX-582 as a promising candidate for the treatment of MYD88-mutant hematologic malignancies. This technical guide provides a comprehensive overview of KTX-582, with a particular focus on its key synthetic precursor, KTX-582 intermediate-1, and related analogs, offering insights into their synthesis, mechanism of action, and biological evaluation.
Core Compound Profiles
KTX-582 and its analogs are complex molecules designed to bridge an E3 ubiquitin ligase with the target proteins, IRAK4 and Ikaros. The synthetic route to these compounds involves the crucial intermediate, this compound.
This compound
-
Chemical Name: ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate[1]
-
CAS Number: 845508-29-4[1]
-
Molecular Formula: C₁₆H₂₂O₅S
-
Structure: (A chemical structure diagram would be presented here in a full whitepaper)
-
Role: A key building block in the synthesis of the linker component of KTX-582 and its analogs. The tosyl group serves as a good leaving group, facilitating the coupling with other components of the PROTAC molecule.
KTX-582
-
Description: A potent, heterobifunctional PROTAC that induces the degradation of both IRAK4 and Ikaros.
-
Mechanism of Action: KTX-582 functions by simultaneously binding to the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins IRAK4 and Ikaros. This proximity induces the ubiquitination of the target proteins, marking them for degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the in vitro activity of KTX-582 and its analogs from publicly available data. This data is primarily derived from presentations by Kymera Therapeutics.
Table 1: In Vitro Degradation and Proliferation Inhibition Data for KTX-582 and Analogs
| Compound | IRAK4 DC₅₀ (nM) in OCI-Ly10 cells | Ikaros DC₅₀ (nM) in OCI-Ly10 cells | OCI-Ly10 Cell Proliferation IC₅₀ (nM) |
| KTX-582 | 4 | 5 | 28 |
| KTX-435 | 18 | 12 | 270 |
| KTX-955 | 5 | 130 | 1,800 |
| KTX-881 | 23 | - | - |
| KTX-353 | 6.0 | - | - |
| KTX-671 | > 1,000 | - | - |
| KTX-315 | 22 | - | - |
| KTX-545 | 1.0 | > 1,000 | > 10,000 |
| KT-413 | 6.0 | 2.0 | - |
DC₅₀: Concentration required to degrade 50% of the target protein. IC₅₀: Concentration required to inhibit 50% of cell proliferation. Data sourced from Kymera Therapeutics presentations.
Signaling Pathways and Mechanism of Action
KTX-582 exerts its therapeutic effect by intervening in the MyD88 signaling pathway, a critical cascade in the innate immune response and a key driver in certain cancers. Dysregulation of this pathway, often due to mutations in MYD88, leads to constitutive activation of IRAK4 and downstream signaling, promoting cell survival and proliferation through the activation of transcription factors like NF-κB.
By degrading IRAK4, KTX-582 effectively shuts down this aberrant signaling. Simultaneously, the degradation of Ikaros, a zinc finger transcription factor crucial for lymphocyte development, provides a complementary anti-cancer mechanism.
Below are diagrams illustrating the relevant signaling pathway and the mechanism of action of KTX-582.
References
Methodological & Application
Synthesis Protocol for KTX-582 Intermediate-1: A Procedural Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
KTX-582 is an investigational IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader developed by Kymera Therapeutics. As a key component in the synthesis of this potential therapeutic agent, "KTX-582 intermediate-1" has been identified as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate. This document aims to provide a comprehensive overview of the synthesis of this intermediate, based on available chemical information. However, it is crucial to note that detailed, step-by-step experimental protocols from the primary developer, Kymera Therapeutics, are not publicly available and are likely contained within proprietary patent literature.
Chemical Identification and Properties
| Identifier | Value |
| Compound Name | This compound |
| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate |
| CAS Number | 845508-29-4 |
| Molecular Formula | C₁₆H₂₂O₅S |
| Molecular Weight | 326.41 g/mol |
| Appearance | White to off-white solid (presumed) |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF. |
Proposed Synthesis Pathway
The synthesis of ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate can be logically approached in a two-step sequence starting from a commercially available precursor. This proposed pathway is based on standard organic chemistry transformations.
A generalized reaction scheme is as follows:
-
Stereoselective Reduction: The synthesis would likely begin with the reduction of ethyl 4-oxocyclohexane-1-carboxylate to yield the precursor, ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate. Achieving the desired cis stereochemistry is critical.
-
Tosyloxylation: The hydroxyl group of the precursor is then converted to a tosylate group. This is a common method to transform an alcohol into a good leaving group for subsequent nucleophilic substitution reactions in the overall synthesis of KTX-582.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established chemical principles for the reactions described above. This is not the specific protocol from Kymera Therapeutics and would require optimization.
Step 1: Synthesis of ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate
-
Reagents and Materials:
-
Ethyl 4-oxocyclohexane-1-carboxylate
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or water)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
-
Procedure:
-
Dissolve ethyl 4-oxocyclohexane-1-carboxylate in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
-
Slowly add the reducing agent portion-wise, maintaining the temperature at 0 °C. The choice of reducing agent will influence the stereoselectivity of the reaction.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC)).
-
Upon completion, cautiously quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate.
-
Step 2: Synthesis of ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate (this compound)
-
Reagents and Materials:
-
Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous base (e.g., Pyridine or Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
Washing solutions (e.g., 1M HCl, saturated aqueous sodium bicarbonate, brine)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
-
Procedure:
-
Dissolve ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate in the anhydrous solvent in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Add the anhydrous base, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over the drying agent and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or flash column chromatography to obtain pure ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate.
-
Data Presentation (Illustrative)
As the precise experimental data is not public, the following table is illustrative of how quantitative data for this synthesis would be presented.
| Step | Reactant | Equivalents | Reagent | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 4-oxocyclohexane-1-carboxylate | 1.0 | NaBH₄ | 1.1 | Ethanol | 0 | 2 | Data not available |
| 2 | Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate | 1.0 | TsCl | 1.2 | DCM/Pyridine | 0 to RT | 4 | Data not available |
Experimental Workflow
The logical flow of the synthesis can be visualized as follows:
Caption: Proposed two-step synthesis workflow for this compound.
Signaling Pathway Context
KTX-582 is an IRAK4 degrader. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. KTX-582, by inducing the degradation of IRAK4, aims to block the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.
Caption: Simplified IRAK4 signaling pathway and the point of intervention for KTX-582.
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided synthesis protocol is hypothetical and based on general chemical principles. The actual synthesis protocol used for the production of this compound is proprietary to Kymera Therapeutics and may differ significantly. Researchers should refer to the relevant patent literature, specifically WO2022147465 A1, when it becomes publicly accessible, for detailed and validated experimental procedures. All laboratory work should be conducted with appropriate safety precautions.
Synthesis of KTX-582 from Intermediate-1: A Detailed Protocol for Drug Development Professionals
For Immediate Release
This application note provides a detailed, step-by-step protocol for the synthesis of KTX-582, a potent IRAK4 degrader, commencing from the key starting material, "KTX-582 intermediate-1". This document is intended for researchers, scientists, and drug development professionals engaged in the fields of chemical synthesis and cancer therapy research. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.
Introduction
KTX-582 is a hetero-bifunctional molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the myddosome signaling complex. The targeted degradation of IRAK4 is a promising therapeutic strategy for various malignancies. The synthesis of this complex molecule involves a multi-step pathway, with "this compound," identified as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate, serving as a crucial building block. This document outlines the synthetic transformation of this intermediate to a subsequent key intermediate in the formation of KTX-582.
Materials and Methods
Reagents and Equipment
The following reagents and equipment are required for the synthesis:
| Reagent/Equipment | Grade/Specification |
| This compound | ≥95% purity |
| tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate | ≥95% purity |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous |
| Acetonitrile (B52724) (ACN) | Anhydrous |
| Magnetic stirrer with heating | Standard laboratory grade |
| Round-bottom flask | Appropriate size |
| Condenser | Standard laboratory grade |
| Nitrogen or Argon gas supply | High purity |
| Rotary evaporator | Standard laboratory grade |
| High-performance liquid chromatography (HPLC) system | For reaction monitoring and purity analysis |
| Mass spectrometer (MS) | For product confirmation |
| Nuclear magnetic resonance (NMR) spectrometer | For structural elucidation |
Experimental Protocol
The synthesis of the subsequent intermediate from "this compound" involves a nucleophilic substitution reaction. The tosyl group of intermediate-1 serves as a good leaving group, which is displaced by the amine group of tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate.
Step 1: Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the intermediate in anhydrous acetonitrile (ACN).
-
To this solution, add tert-butyl (4-(aminomethyl)cyclohexyl)(methyl)carbamate (1.2 eq).
-
Finally, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
Step 2: Reaction Conditions
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by HPLC-MS until the starting material is consumed. The typical reaction time is 12-24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired product.
Step 4: Characterization
-
Confirm the identity of the purified product by mass spectrometry.
-
Elucidate the structure and confirm its purity using ¹H and ¹³C NMR spectroscopy.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis described.
Caption: Synthetic pathway from this compound.
Conclusion
This protocol provides a clear and reproducible method for the synthesis of a key intermediate in the production of KTX-582, starting from "this compound". Adherence to the described conditions and purification techniques is crucial for obtaining the desired product in good yield and purity. This synthetic step is a critical part of the overall synthesis of the IRAK4 degrader KTX-582 and is of significant interest to the drug development community.
Application Notes and Protocols: Coupling of KTX-582 Intermediate-1 with a Linker Moiety for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from the cell by hijacking the ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This document provides detailed protocols and application notes for a crucial step in the synthesis of certain PROTACs: the coupling of KTX-582 intermediate-1, a precursor to an IRAK4-binding moiety, with a functionalized linker.
KTX-582 is a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling node in inflammatory pathways.[1][2] The synthesis of KTX-582 and related PROTACs involves the conjugation of an IRAK4 ligand, derived from this compound, to a linker that is subsequently attached to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) or pomalidomide (B1683931) which bind to the Cereblon (CRBN) E3 ligase.[3][4]
This compound, chemically known as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate, possesses a tosyl group which is an excellent leaving group, making it amenable to nucleophilic substitution reactions. This allows for the straightforward attachment of a variety of linker moieties, typically those containing a nucleophilic group such as an amine or a thiol.
Signaling Pathway: PROTAC-Mediated IRAK4 Degradation
The ultimate goal of synthesizing a PROTAC from this compound is to induce the degradation of the IRAK4 protein. The mechanism of action for an IRAK4-targeting PROTAC is depicted in the signaling pathway diagram below.
Experimental Protocols
The following section details the experimental workflow for the coupling of this compound with a representative linker moiety, specifically an amine-terminated polyethylene (B3416737) glycol (PEG) linker.
Experimental Workflow Diagram
Protocol: Coupling of this compound with an Amine-Terminated Linker
This protocol describes a general procedure for the nucleophilic substitution reaction between this compound and an amine-containing linker.
Materials:
-
This compound (ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate)
-
Amine-terminated linker (e.g., N-Boc-amino-PEGx-amine, where x is the number of PEG units)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel and stirring apparatus
-
Standard laboratory glassware for workup
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Analytical instruments: Thin Layer Chromatography (TLC) plates, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR)
Procedure:
-
Reaction Setup:
-
In a dry reaction vessel under an inert atmosphere, dissolve the amine-terminated linker (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes.
-
-
Addition of this compound:
-
In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the reaction mixture containing the linker and base.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed. Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Characterize the purified product by NMR and MS to confirm its identity and purity.
-
Data Presentation
The following tables provide representative data for the synthesis and characterization of the coupled product, as well as the biological activity of a final hypothetical PROTAC derived from this intermediate.
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| N-Boc-amino-PEG3-amine | 1.0 eq |
| DIPEA | 2.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 55 °C |
| Reaction Time | 18 hours |
| Results | |
| Yield of Crude Product | >95% |
| Yield of Purified Product | 75-85% |
| Purity (by LC-MS) | >98% |
Table 2: Characterization of the Coupled Product
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the cyclohexane (B81311) ring, ethyl ester, and the PEG linker. Disappearance of the tosyl group peaks. |
| ¹³C NMR | Carbons of the cyclohexane, ethyl ester, and PEG linker. |
| Mass Spectrometry (ESI+) | Calculated m/z for [M+H]⁺ matches the observed mass. |
Table 3: Biological Activity of a Hypothetical Final PROTAC (after coupling to an E3 ligase ligand and deprotection)
| Assay | Metric | Value |
| IRAK4 Degradation | DC₅₀ (in OCI-Ly10 cells) | 5-15 nM |
| Ikaros Degradation | DC₅₀ (in OCI-Ly10 cells) | 10-25 nM |
| Cell Viability (OCI-Ly10) | IC₅₀ | 20-50 nM |
Note: The data presented in these tables are representative and may vary depending on the specific linker used and the experimental conditions.
Logical Relationship Diagram
The successful synthesis of a potent PROTAC is dependent on the interplay of its three key components: the warhead, the linker, and the E3 ligase ligand. The following diagram illustrates this logical relationship.
References
- 1. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Targeting IRAK4 for Degradation with PROTACs - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KTX-582 Intermediate-1
Disclaimer: The following application notes and protocols are provided as a general framework for the biological characterization of a chemical intermediate. "KTX-582 intermediate-1" is described in publicly available resources as a precursor in the synthesis of KTX-582, a potent degrader of IRAK4 and Ikaros/Aiolos.[1][2] As such, "this compound" is not expected to have the same biological activity as the final compound. The experimental procedures outlined below are designed to serve as a guide for researchers who may wish to characterize this or similar intermediates to confirm their lack of biological activity or to investigate structure-activity relationships.
Overview of KTX-582 and its Mechanism of Action
KTX-582 is a heterobifunctional degrader, also known as an IRAKIMiD, that is designed to target both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family of transcription factors (Ikaros and Aiolos) for degradation.[1] This dual activity is particularly relevant in certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL), where these proteins are key drivers of cell survival and proliferation through the NF-κB and other signaling pathways.[3] KTX-582 has been shown to be effective in preclinical models of MYD88-mutant DLBCL, often in combination with other agents like the BCL2 inhibitor, venetoclax.[4]
Potential Signaling Pathway of KTX-582
The following diagram illustrates the proposed signaling pathway targeted by KTX-582. In MYD88-mutant lymphomas, a mutated MYD88 protein leads to the constitutive activation of the "Myddosome" complex, which includes IRAK4. This triggers a signaling cascade that results in the activation of the NF-κB and AP1 pathways, promoting cell survival and proliferation. KTX-582 is designed to induce the degradation of IRAK4, thereby blocking this signaling cascade. Simultaneously, it degrades Ikaros and Aiolos, further impacting B-cell signaling.
Caption: Proposed mechanism of KTX-582 in MYD88-mutant DLBCL.
Experimental Protocols
The following protocols are designed to assess the biological activity of "this compound" in comparison to the final compound, KTX-582.
Protocol 1: Cell Viability Assay
This assay will determine the cytotoxic or anti-proliferative effects of the intermediate on cancer cell lines.
Workflow Diagram:
Caption: Workflow for assessing cell viability.
Methodology:
-
Cell Culture: Culture MYD88-mutant DLBCL cell lines (e.g., OCI-Ly10, HBL-1) in appropriate media and conditions.
-
Plating: Seed cells into 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of "this compound," KTX-582, and a vehicle control (e.g., DMSO). Treat the cells with the compounds in triplicate.
-
Incubation: Incubate the treated plates for 72 to 96 hours.
-
Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression.
Hypothetical Data Summary:
| Compound | Cell Line | IC50 (nM) |
| KTX-582 | OCI-Ly10 (MYD88-mutant) | 10 |
| KTX-582 | HBL-1 (MYD88-mutant) | 15 |
| This compound | OCI-Ly10 (MYD88-mutant) | >10,000 |
| This compound | HBL-1 (MYD88-mutant) | >10,000 |
| Vehicle (DMSO) | OCI-Ly10 (MYD88-mutant) | No effect |
| Vehicle (DMSO) | HBL-1 (MYD88-mutant) | No effect |
Protocol 2: Western Blot Analysis for Target Degradation
This protocol will assess whether "this compound" induces the degradation of IRAK4 and Ikaros.
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Treatment: Plate MYD88-mutant DLBCL cells in 6-well plates and treat with 100 nM of "this compound," KTX-582, or a vehicle control for 4 to 24 hours.
-
Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against IRAK4, Ikaros, and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Hypothetical Data Summary:
| Treatment (100 nM) | IRAK4 Protein Level (% of Vehicle) | Ikaros Protein Level (% of Vehicle) |
| Vehicle (DMSO) | 100% | 100% |
| KTX-582 | <10% | <15% |
| This compound | 98% | 102% |
Conclusion
Based on these hypothetical experimental procedures, "this compound" would not be expected to exhibit significant biological activity. The cell viability assay would likely show no cytotoxic effect, and the western blot analysis would likely confirm that the intermediate does not induce the degradation of IRAK4 or Ikaros. These results would be consistent with its role as a chemical precursor to the active compound, KTX-582. For researchers in drug development, performing such characterization of intermediates is a critical step to ensure that the biological effects of the final compound are not confounded by the activities of its precursors.
References
Application Notes and Protocols: Handling of CHEM-123 Intermediate-1
Disclaimer: The compound "KTX-582 intermediate-1" is not found in publicly available scientific literature or databases. Therefore, the following application notes and protocols are provided as a representative template for a hypothetical small molecule intermediate, herein referred to as "CHEM-123 Intermediate-1". These protocols are based on standard laboratory best practices for handling novel chemical entities in a drug development setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and perform a thorough risk assessment before commencing work.
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHEM-123 Intermediate-1 is a key building block in the synthesis of the investigational compound CHEM-123, a potent and selective inhibitor of the hypothetical Kinase Target X (KTX). The purity and stability of this intermediate are critical for the successful and reproducible synthesis of the final active pharmaceutical ingredient (API). These notes provide detailed protocols for the safe handling, storage, analysis, and utilization of CHEM-123 Intermediate-1.
Physicochemical and Analytical Data
All quantitative data for a typical batch of CHEM-123 Intermediate-1 are summarized below.
| Property | Value | Method of Analysis |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₁₅H₁₂N₂O₃S | Elemental Analysis |
| Molecular Weight | 300.34 g/mol | Mass Spectrometry (LC-MS) |
| Purity (by HPLC) | ≥ 98.5% (AUC at 254 nm) | RP-HPLC |
| Melting Point | 182-185 °C | Differential Scanning Calorimetry (DSC) |
| Solubility (at 25 °C) | > 50 mg/mL in DMSO | Gravimetric Analysis |
| < 0.1 mg/mL in Water | Gravimetric Analysis | |
| ~ 10 mg/mL in Dichloromethane | Gravimetric Analysis | |
| Identity Confirmation | Conforms to reference standard | ¹H NMR, ¹³C NMR, LC-MS |
Safety, Handling, and Storage
3.1 Safety Precautions
-
Assume Toxicity: As a novel chemical entity, CHEM-123 Intermediate-1 should be treated as a potentially toxic substance.[1]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[2]
-
Engineering Controls: All weighing and handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.[1]
-
Spill Response: In case of a spill, cordon off the area. For small spills, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous chemical waste. For large spills, evacuate the area and contact Environmental Health and Safety (EHS).
3.2 Handling Procedures
-
Use spatulas and weighing paper that have been properly cleaned and dried.
-
Avoid generating dust.
-
Ensure all containers are clearly and accurately labeled with the chemical name, batch number, and date.[3][4]
3.3 Storage Conditions
-
Short-term (≤ 1 month): Store in a tightly sealed container at 2-8 °C, protected from light.
-
Long-term (> 1 month): Store in a tightly sealed container at -20 °C, protected from light and moisture. The container should be placed inside a desiccator.
Experimental Protocols
4.1 Protocol for Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the analytical method to determine the purity of CHEM-123 Intermediate-1.
Instrumentation and Materials:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II)
-
C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (1:1, v/v)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of CHEM-123 Intermediate-1 and dissolve it in 1 mL of Sample Diluent to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.
-
HPLC Method:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm.
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 5 µL.
-
Run the following gradient:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.
4.2 Protocol for a Suzuki Coupling Reaction using CHEM-123 Intermediate-1
This protocol provides a general procedure for the synthesis of "CHEM-123 Product-2" from CHEM-123 Intermediate-1 and a hypothetical boronic acid partner.
Materials:
-
CHEM-123 Intermediate-1 (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add CHEM-123 Intermediate-1, the aryl boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (B1210297) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired CHEM-123 Product-2.[5][6]
Visualizations
5.1 Experimental Workflow for Suzuki Coupling
Caption: Workflow for the synthesis of CHEM-123 Product-2.
5.2 Hypothetical Signaling Pathway of Final Compound CHEM-123
Caption: Inhibition of the KTX signaling pathway by CHEM-123.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youthfilter.com [youthfilter.com]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. uttyler.edu [uttyler.edu]
- 5. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Purification of KTX-582 Intermediate-1
Document ID: ANP-K582-I1-V1.0
For Research Use Only.
Introduction
KTX-582 is a novel therapeutic agent currently under investigation, and its synthesis involves several key intermediates. One such crucial precursor is "KTX-582 intermediate-1," chemically known as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate. The purity of this intermediate is paramount as it directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for a robust, scalable purification strategy for this compound, designed for researchers, scientists, and drug development professionals. The described methodology employs a multi-step approach, commencing with an initial workup, followed by flash column chromatography for primary purification, and concluding with crystallization for final polishing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of an effective purification strategy.
| Property | Value (Predicted/Illustrative) | Source/Rationale |
| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | PubChem |
| Molecular Formula | C16H22O5S | PubChem |
| Molecular Weight | 326.4 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Solubility | Soluble in dichloromethane, ethyl acetate (B1210297), acetone; sparingly soluble in hexanes; insoluble in water. | Based on the presence of both polar (ester, tosyl) and non-polar (cyclohexane, aromatic ring) moieties. |
| Polarity | Moderately Polar | Inferred from the chemical structure. |
Overall Purification Workflow
The purification of this compound from a crude reaction mixture is proposed to follow a three-stage process. This workflow is designed to efficiently remove unreacted starting materials, reaction byproducts, and other impurities.
Experimental Protocols
Stage 1: Aqueous Workup and Extraction
Objective: To quench the reaction and perform a liquid-liquid extraction to remove water-soluble impurities and inorganic salts.
Protocol:
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water (3 volumes relative to the reaction volume).
-
Extract the aqueous phase with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with:
-
Saturated aqueous sodium bicarbonate solution (1 volume)
-
Brine (1 volume)
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Stage 2: Primary Purification via Flash Column Chromatography
Objective: To separate the target intermediate from less polar and more polar impurities using normal-phase flash chromatography.[1][2]
Protocol:
-
Sample Preparation: Dissolve the crude extract from Stage 1 in a minimal amount of dichloromethane.
-
Column Selection and Packing:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Column Loading: A column size should be chosen to accommodate the amount of crude material, typically a 40:1 to 100:1 ratio of silica to crude product by weight.
-
-
Mobile Phase Selection:
-
A solvent system of hexanes and ethyl acetate is recommended.[3]
-
Determine the optimal solvent ratio using thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound. A typical starting point is a gradient of 10% to 40% ethyl acetate in hexanes.
-
-
Elution and Fraction Collection:
-
Load the sample onto the column.
-
Begin elution with the selected mobile phase system.
-
Collect fractions and monitor by TLC.
-
-
Post-Chromatography:
-
Combine fractions containing the pure product.
-
Concentrate the combined fractions under reduced pressure.
-
Illustrative Chromatography Parameters:
| Parameter | Value |
| Instrument | Automated Flash Chromatography System |
| Column | 80 g Silica Cartridge |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 10% B to 40% B over 20 column volumes |
| Flow Rate | 60 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | 1 g crude extract in 2 mL DCM |
Stage 3: Final Polishing by Crystallization
Objective: To achieve high purity of this compound and isolate it as a stable crystalline solid.
Protocol:
-
Solvent Selection:
-
Dissolve the product from Stage 2 in a minimal amount of a good solvent (e.g., isopropanol (B130326) or ethyl acetate) at an elevated temperature (e.g., 50-60°C).
-
The choice of an anti-solvent (a solvent in which the product is poorly soluble, e.g., hexanes or heptane) is critical.
-
-
Crystallization Procedure:
-
While stirring the warm solution, slowly add the anti-solvent until slight turbidity is observed.
-
If necessary, add a few drops of the good solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
For enhanced crystal formation, further cool the mixture in an ice bath or refrigerator (2-8°C) for several hours.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum at a temperature not exceeding 40°C to a constant weight.
-
Data Presentation
The following tables present illustrative data for a typical purification run of this compound, starting from 10 grams of crude material.
Table 1: Purification Summary
| Purification Stage | Input Mass (g) | Output Mass (g) | Step Yield (%) | Purity by HPLC (%) |
| Crude Extract | 10.0 | 9.8 | 98% (extraction) | 75.2% |
| Flash Chromatography | 9.8 | 6.5 | 66.3% | 97.8% |
| Crystallization | 6.5 | 5.7 | 87.7% | >99.5% |
| Overall Yield | - | - | 58.1% | - |
Table 2: Impurity Profile by HPLC at Each Stage
| Impurity ID | Retention Time (min) | Crude Extract (%) | Post-Flash (%) | Post-Crystallization (%) |
| Impurity A (Less Polar) | 4.5 | 8.3 | 0.5 | Not Detected |
| Starting Material | 5.2 | 10.1 | 1.2 | Not Detected |
| KTX-582 Int-1 | 7.8 | 75.2 | 97.8 | >99.5 |
| Impurity B (More Polar) | 9.1 | 6.4 | 0.5 | Not Detected |
Method Selection Logic
The choice of purification methods is based on the physicochemical properties of the target molecule and the likely impurities.
Conclusion
The protocols outlined in these application notes provide a comprehensive and robust strategy for the purification of this compound. By employing a systematic approach of extraction, flash chromatography, and crystallization, a final product with purity exceeding 99.5% can be consistently achieved. Researchers are encouraged to optimize the specific parameters based on their reaction outcomes and scale.
References
Analytical techniques for "KTX-582 intermediate-1" characterization (NMR, LC-MS)
Introduction
This document provides detailed analytical procedures for the structural characterization and purity assessment of KTX-582 intermediate-1, a key building block in the synthesis of the IRAK4 degrader, KTX-582.[1][2][3] The accurate characterization of this intermediate is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient. KTX-582 is a heterobifunctional degrader that induces the degradation of both IRAK4 and Ikaros/Aiolos.[4]
The chemical identity of this compound is Ethyl 4-(tosyloxy)cyclohexanecarboxylate, with the molecular formula C16H22O5S and a molecular weight of 326.41 g/mol .[3][5] This application note outlines standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and purity analysis.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structure determination of organic molecules.[6] Both ¹H and ¹³C NMR are employed to confirm the identity and structural integrity of this compound.
Predicted ¹H and ¹³C NMR Data
Based on the structure of Ethyl 4-(tosyloxy)cyclohexanecarboxylate, the following NMR signals are predicted. The exact chemical shifts may vary depending on the solvent and sample concentration.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity | |
| Tosylate-CH₃ | ~ 2.45 | s |
| Tosylate-Ar-H | ~ 7.80 (ortho to SO₂) | d |
| ~ 7.35 (meta to SO₂) | d | |
| Tosylate-Ar-C | ||
| Cyclohexane-H₁ | ~ 2.30 | m |
| Cyclohexane-H₄ | ~ 4.50 | m |
| Cyclohexane-H₂,₃,₅,₆ | ~ 1.40 - 2.10 | m |
| Ester-O-CH₂ | ~ 4.10 | q |
| Ester-CH₃ | ~ 1.25 | t |
| Ester-C=O |
Experimental Protocol: NMR Analysis
1.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1.2.2. ¹H NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
1.2.3. ¹³C NMR Acquisition Parameters
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
NMR Analysis Workflow
Caption: Workflow for NMR-based structural characterization.
Identity and Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[5][7] It is employed to confirm the molecular weight of this compound and to assess its purity by separating it from potential impurities.
Predicted LC-MS Data
Table 2: Predicted LC-MS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₆H₂₂O₅S |
| Molecular Weight | 326.41 g/mol |
| Retention Time (t_R_) | 5.0 - 8.0 min (method dependent) |
| Observed Ions (Positive ESI) | [M+H]⁺ = 327.1 |
| [M+Na]⁺ = 349.1 | |
| [M+K]⁺ = 365.1 |
Experimental Protocol: LC-MS Analysis
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile (B52724) or methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter if necessary.
2.2.2. Liquid Chromatography Parameters
-
System: UHPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
10.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
2.2.3. Mass Spectrometry Parameters
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
LC-MS Analysis Workflow
References
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. CASPRE [caspre.ca]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for the Scale-Up Synthesis of KTX-582 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
KTX-582 is a potent, heterobifunctional PROTAC (Proteolysis Targeting Chimera) degrader that targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the transcription factor Ikaros for degradation.[1] Its complex molecular architecture necessitates a multi-step synthesis involving key building blocks. One such crucial building block is KTX-582 intermediate-1 , identified as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate . The stereochemistry and purity of this intermediate are critical for the successful synthesis of the final KTX-582 molecule.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound. It also outlines the considerations for its subsequent use in the likely next synthetic step – the N-alkylation of an indazole core, a common strategy in the synthesis of complex heterocyclic molecules.
KTX-582 and a Plausible Synthetic Pathway
KTX-582 is comprised of three key components: a ligand that binds to the E3 ubiquitin ligase Cereblon (a thalidomide (B1683933) derivative), a ligand that binds to the target protein IRAK4, and a linker connecting these two moieties.
Based on the structures of KTX-582 and its identified intermediates, a plausible synthetic strategy involves the coupling of three main fragments:
-
The IRAK4-binding moiety: A substituted trifluoromethyl-picolinamide derivative.
-
The Cereblon-binding moiety: A thalidomide derivative.
-
A central linker core: Constructed from intermediates such as methyl 5-amino-1H-indazole-6-carboxylate (KTX-582 intermediate-4) and ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate (this compound).
The role of this compound is likely to provide the cyclohexane (B81311) ring within the linker structure, connecting to the indazole core via an N-alkylation reaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for a PROTAC like KTX-582 and a logical workflow for the synthesis and quality control of this compound.
Caption: General mechanism of action for KTX-582 as a PROTAC degrader.
Caption: Experimental workflow for the synthesis and quality control of this compound.
Scale-Up Synthesis of this compound
The synthesis of ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate involves the tosylation of the corresponding alcohol, ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate.
Experimental Protocol: Laboratory Scale (10 g)
-
Materials and Setup:
-
A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate (10.0 g, 58.1 mmol)
-
Anhydrous pyridine (B92270) (100 mL)
-
p-Toluenesulfonyl chloride (TsCl) (13.3 g, 69.7 mmol)
-
Ice-water bath
-
-
Procedure:
-
Charge the flask with ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate and anhydrous pyridine.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold 2M HCl(aq).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.
-
Scale-Up Considerations and Recommendations
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reactant Stoichiometry | TsCl (1.2 equiv) | TsCl (1.1-1.2 equiv) | Maintain a slight excess of TsCl to ensure complete conversion, but avoid a large excess to minimize purification challenges. |
| Solvent Volume | 10 mL/g of starting material | 5-8 mL/g of starting material | Reduce solvent volume to improve process efficiency and reduce waste, ensuring adequate mixing. |
| Temperature Control | Ice-water bath (0-5 °C) | Jacketed reactor with chiller | Exothermic reaction; efficient heat removal is critical to prevent side reactions and ensure product quality. |
| Reagent Addition | Portion-wise addition | Controlled addition via pump | Slow and controlled addition of TsCl is crucial to manage the exotherm. |
| Mixing | Mechanical stirrer | Baffled reactor with optimized impeller | Efficient mixing is necessary to ensure homogeneity and heat transfer, preventing localized "hot spots". |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet valve | Quenching and extraction at scale require careful handling of large volumes and potential emulsions. |
| Purification | Recrystallization/Chromatography | Crystallization | Develop a robust crystallization process to ensure high purity and consistent crystal form. Avoid chromatography at large scale if possible. |
| Drying | Rotary evaporator | Vacuum oven or filter-dryer | Efficient drying is needed to remove residual solvents to meet ICH guidelines. |
Subsequent Synthetic Step: N-Alkylation of Indazole Core
This compound, being a tosylate, is an excellent electrophile for the N-alkylation of a nucleophilic indazole derivative, such as KTX-582 intermediate-4 (methyl 5-amino-1H-indazole-6-carboxylate).
General Protocol for N-Alkylation
-
Materials and Setup:
-
A suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
KTX-582 intermediate-4 (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃, or NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
Charge the reactor with the indazole derivative, the base, and the solvent.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C).
-
Add a solution of this compound in the reaction solvent dropwise.
-
Stir the reaction mixture until completion, monitored by HPLC.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Purify the product by crystallization or chromatography.
-
Key Considerations for N-Alkylation Scale-Up
| Parameter | Key Considerations |
| Regioselectivity | Indazoles can alkylate at N1 or N2. The reaction conditions (base, solvent, temperature) must be optimized to favor the desired regioisomer. The use of cesium carbonate in DMF often favors N1 alkylation. |
| Base Selection | The choice of base can influence regioselectivity and reaction rate. Stronger bases like NaH may lead to different outcomes than weaker bases like K₂CO₃. |
| Solvent Selection | Polar aprotic solvents like DMF or acetonitrile (B52724) are typically used. Solvent purity and water content can impact the reaction. |
| Impurity Profile | Potential impurities include the unreacted starting materials, the undesired regioisomer, and any over-alkylated products. A robust purification method is essential. |
| Stereochemistry | Ensure that the stereochemistry of the cyclohexane ring in this compound is retained throughout the alkylation process. |
Quality Control and Data Presentation
Rigorous in-process controls and final product testing are essential to ensure the quality of this compound.
| Analytical Method | Parameter | Acceptance Criteria |
| ¹H NMR | Structure confirmation | Conforms to the reference spectrum |
| ¹³C NMR | Structure confirmation | Conforms to the reference spectrum |
| HPLC | Purity | ≥ 98.0% |
| Mass Spectrometry | Molecular weight confirmation | Conforms to the calculated mass |
| Melting Point | Physical characterization | Within a specified range |
| Residual Solvents | Solvent content | Meets ICH guidelines |
Conclusion
The successful scale-up synthesis of this compound is a critical step in the overall manufacturing process of KTX-582. Careful control of reaction parameters, particularly temperature and mixing, is essential to ensure high yield and purity. A thorough understanding of the subsequent N-alkylation reaction is necessary to define the critical quality attributes of the intermediate. The protocols and considerations outlined in this document provide a framework for the development of a robust and scalable process for the synthesis of this key pharmaceutical intermediate.
References
Application of KTX-582 Intermediate-1 in Medicinal Chemistry: A Guide for Researchers
For Research Use Only. Not for diagnostic or therapeutic procedures.
This document provides a detailed overview of "KTX-582 intermediate-1," a key building block in the synthesis of the potent IRAK4 degrader, KTX-582. While specific experimental protocols for the synthesis and direct application of this intermediate are proprietary and not publicly available, this guide offers insights into its role in medicinal chemistry, particularly in the development of targeted protein degraders. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (CAS: 845508-29-4, Molecular Formula: C₁₆H₂₂O₅S) is a crucial precursor in the chemical synthesis of KTX-582. KTX-582 is an advanced heterobifunctional degrader that targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways. By inducing the degradation of IRAK4, KTX-582 has shown potential in the treatment of various diseases, including certain types of cancer such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).
While the primary role of this compound is as a synthetic building block, its chemical structure suggests potential for its use in the preparation of Antibody-Drug Conjugates (ADCs), a class of targeted therapies that deliver potent drugs directly to cancer cells. However, specific protocols for this application are not publicly documented.
The Role of this compound in the Synthesis of KTX-582
KTX-582 is a PROTAC (Proteolysis Targeting Chimera) that brings IRAK4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome. The synthesis of such a complex molecule involves a multi-step process where "this compound" likely provides a core scaffold onto which the IRAK4-binding moiety and the E3 ligase-recruiting moiety are attached via a linker.
Due to the proprietary nature of the specific synthetic route to KTX-582, a detailed, verified experimental protocol for the direct use of "this compound" is not available in the public domain. The synthetic procedures are likely detailed within patent documents from Kymera Therapeutics, such as WO2022147465A1, for which the full experimental section is not readily accessible.
Representative Experimental Protocol: Synthesis of a PROTAC using a Key Intermediate
The following is a representative, hypothetical protocol illustrating how an intermediate with a reactive functional group, such as a sulfonyl ester in "this compound", might be used to couple with a linker in the synthesis of a PROTAC. This is a generalized procedure and not the specific, validated protocol for KTX-582.
Objective: To couple a key intermediate with a linker bearing a nucleophilic handle (e.g., an amine) to form a key bond in the synthesis of a heterobifunctional degrader.
Materials:
-
This compound (or analogous intermediate with a suitable leaving group)
-
Linker-E3 ligase ligand conjugate with a terminal primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert gas (e.g., Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the linker-E3 ligase ligand conjugate (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Addition of Intermediate: To the stirred solution, add "this compound" (1.1 equivalents).
-
Reaction: If necessary, add a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 2.0 equivalents) to facilitate the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to yield the desired PROTAC molecule.
-
Characterization: Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Quantitative Data for KTX-582
The following table summarizes the biological activity of the final product, KTX-582, providing context for the importance of its synthesis from intermediates like "this compound".
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IRAK4 Degradation (DC₅₀) | 4 nM | [1] | |
| Ikaros Degradation (DC₅₀) | 5 nM | [1] |
Visualizing the Chemistry and Biology
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the coupling step that could involve an intermediate like "this compound".
Caption: Generalized workflow for PROTAC synthesis.
Signaling Pathway of KTX-582
KTX-582 functions by hijacking the cell's natural protein disposal system to eliminate IRAK4. The diagram below illustrates this mechanism of action.
Caption: KTX-582 mediated degradation of IRAK4.
Conclusion
"this compound" is a vital component in the synthesis of the IRAK4 degrader KTX-582. While detailed, publicly available protocols for its use are limited due to its proprietary nature, this document provides a framework for understanding its application in medicinal chemistry. The provided representative protocol and diagrams serve as a guide for researchers working on the synthesis of similar complex molecules. For the definitive synthesis protocol, researchers are advised to consult the full patent documentation from Kymera Therapeutics once it becomes publicly accessible.
Disclaimer: The information provided herein is for research and informational purposes only. The hypothetical protocol is illustrative and has not been experimentally validated for the synthesis of KTX-582. Researchers should exercise appropriate caution and consult relevant safety data sheets before handling any chemical substances.
References
Application Notes and Protocols: The Role of KTX-582 Intermediate-1 in the Development of Novel IRAK4 Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), derived from intermediates such as KTX-582 intermediate-1. This document details the mechanism of action, key biological data, and experimental protocols for evaluating IRAK4 degradation in a research setting.
Disclaimer: Detailed synthesis protocols for this compound are not publicly available and are considered proprietary information, likely contained within patent literature not accessible to the public[1]. The following sections focus on the application of the final compound, KTX-582, as an IRAK4 degrader.
Introduction to IRAK4 and Targeted Protein Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs)[2][3]. These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers[3]. IRAK4's essential role, involving both kinase and scaffolding functions, makes it a prime therapeutic target[3][4][5].
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome[6]. KTX-582 is a novel IRAK4 degrader that leverages this mechanism[7][8].
Application Notes: KTX-582
Mechanism of Action:
KTX-582 is a PROTAC designed to specifically target IRAK4 for degradation. It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN)[9]. This ternary complex formation facilitates the ubiquitination of IRAK4, marking it for destruction by the 26S proteasome. This approach not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, potentially offering a more profound therapeutic effect compared to traditional kinase inhibitors[5].
Biological Activity of KTX-582:
KTX-582 has demonstrated potent and selective degradation of IRAK4. In addition to IRAK4, it also induces the degradation of Ikaros and Aiolos, which are substrates of the CRBN E3 ligase and are known as immunomodulatory (IMiD) substrates[10][11]. This dual activity may provide synergistic effects in certain cancer types, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL)[12].
Table 1: Quantitative Data for KTX-582 and Related IRAK4 Degraders
| Compound | Target | Assay | Cell Line | Value | Reference |
| KTX-582 | IRAK4 | DC50 | - | 4 nM | [7][8] |
| Ikaros | DC50 | - | 5 nM | [7][8][10] | |
| IRAK4 | DC50 | - | 5 nM | [11] | |
| Ikaros | DC50 | - | 5 nM | [11] | |
| Proliferation | IC50 | OCI-Ly10 | 28 nM | [11] | |
| KTX-955 | IRAK4 | DC50 | - | 4 nM | [11] |
| Ikaros | DC50 | - | 130 nM | [11] | |
| Proliferation | IC50 | OCI-Ly10 | 1,800 nM | [11] | |
| KTX-545 | IRAK4 | DC50 | - | 41 nM | [11] |
| Proliferation | IC50 | OCI-Ly10 | >10,000 nM | [11] | |
| KT-413 | IRAK4 | DC50 | - | 5.0 nM | [11] |
| Proliferation | IC50 | OCI-Ly10 | 270 nM | [11] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that inhibits a biological process by 50%.
Signaling Pathway and Mechanism Diagrams
Caption: IRAK4 Signaling Pathway.
Caption: KTX-582 PROTAC Mechanism of Action.
Experimental Protocols
Protocol 1: Evaluation of IRAK4 Degradation by Western Blot
This protocol provides a method for quantifying the degradation of IRAK4 in a human monocytic cell line (e.g., THP-1) following treatment with an IRAK4 degrader like KTX-582.
Materials:
-
Cell Line: THP-1 or other relevant immune cell lines (e.g., OCI-Ly10, PBMCs)[13][14].
-
Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
IRAK4 Degrader: KTX-582 stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: 4-12% Bis-Tris precast polyacrylamide gels, running buffer.
-
Western Blotting: PVDF membrane, transfer buffer, and transfer system.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-IRAK4, Rabbit or Mouse anti-GAPDH or anti-β-actin (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells according to standard protocols.
-
Plate cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of fresh media. Allow cells to adhere and stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of KTX-582 in culture medium from the DMSO stock. A recommended concentration range is 0.1 nM to 1000 nM[13].
-
Include a DMSO-only vehicle control. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.
-
Remove the old media from the cells and add the media containing the different concentrations of KTX-582 or vehicle.
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation[13].
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature[13].
-
Incubate the membrane with the primary anti-IRAK4 antibody (e.g., 1:1000 dilution) overnight at 4°C[13].
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature[13].
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system[13].
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin)[13].
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The IRAK4 band intensity should be normalized to the corresponding loading control band intensity.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Experimental Workflow Diagram
Caption: Western Blot Workflow for IRAK4 Degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20190192668A1 - Irak degraders and uses thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. kymeratx.com [kymeratx.com]
- 12. kymeratx.com [kymeratx.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Downstream Applications of KTX-582 intermediate-1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
KTX-582 intermediate-1 is a key precursor in the synthesis of the potent, heterobifunctional PROTAC® (Proteolysis Targeting Chimera) degrader, KTX-582. As the primary derivative, KTX-582 functions as a dual-target degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family of zinc finger transcription factors (IKZF1/Ikaros and IKZF3/Aiolos).[1][2][3] This dual activity provides a powerful therapeutic strategy for cancers that rely on pathways regulated by these proteins, particularly in hematological malignancies like MYD88-mutated Diffuse Large B-cell Lymphoma (DLBCL).[1][4][5]
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[6][7][8] In certain cancers, such as MYD88-mutant DLBCL, constitutive activation of this pathway drives cell survival and proliferation through the NF-κB transcription factor.[5][6] Ikaros and Aiolos are essential transcription factors for lymphocyte development and are implicated in the pathogenesis of various B-cell malignancies.[9][10][11] By inducing the degradation of both IRAK4 and Ikaros/Aiolos, KTX-582 simultaneously inhibits the NF-κB and IRF4 pathways, leading to potent anti-tumor activity and induction of apoptosis.[2][5]
These application notes provide a detailed overview of the downstream applications of KTX-582, focusing on its mechanism of action and protocols for its characterization. A secondary application for this compound in the synthesis of Antibody-Drug Conjugates (ADCs) is also discussed.
Mechanism of Action: PROTAC-Mediated Degradation
KTX-582 is a heterobifunctional molecule composed of a ligand that binds to the target proteins (IRAK4 and Ikaros/Aiolos) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[12] This binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[12] Unlike traditional inhibitors that require stoichiometric occupancy to block a protein's function, PROTACs act catalytically, where a single molecule can induce the degradation of multiple target protein molecules.[13][14]
Primary Application: Oncology
The primary application of KTX-582 is in oncology, specifically for hematological malignancies driven by aberrant IRAK4 and Ikaros signaling.
Target Indication: MYD88-Mutant DLBCL
Diffuse Large B-cell Lymphoma (DLBCL) with mutations in the MYD88 gene exhibits constitutive activation of the NF-κB pathway, which is critical for tumor cell survival and proliferation.[5] KTX-582 shows potent activity in these cell lines by degrading IRAK4, a key component of the Myddosome complex downstream of mutant MYD88.[4][5] The simultaneous degradation of Ikaros and Aiolos further contributes to its anti-lymphoma effects.[2] Studies have shown that KTX-582 can induce apoptosis and lead to tumor regression in in vivo lymphoma models.[1][4]
IRAK4/Ikaros Signaling Pathways in Cancer
The TLR/IL-1R pathway, upon activation, recruits the adaptor protein MyD88, which in turn recruits IRAK4 to form the Myddosome complex.[8] IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a cascade that leads to the activation of NF-κB and the production of pro-inflammatory and pro-survival factors.[15] Ikaros acts as a master regulator of lymphocyte development and functions as a tumor suppressor in some contexts.[9][10] Its degradation by KTX-582 disrupts pathways essential for B-cell malignancy survival.[16]
Secondary Application: Antibody-Drug Conjugate (ADC) Synthesis
This compound can serve as a starting point for the synthesis of Antibody-Drug Conjugates (ADCs).[6][17] ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[18][19] The intermediate can be modified with a linker and a highly potent cytotoxic agent. This linker-payload moiety can then be conjugated to a tumor-targeting antibody through various methods, such as conjugation to lysine (B10760008) or cysteine residues on the antibody.[19][20] This application expands the utility of the chemical scaffold beyond PROTACs into targeted payload delivery.
Quantitative Data Summary
The following tables summarize the reported potency of KTX-582 in degrading its target proteins and inhibiting cancer cell proliferation.
Table 1: Target Degradation Potency of KTX-582
| Target Protein | DC50 (nM) | Cell Type Context |
|---|---|---|
| IRAK4 | 4 | Not specified |
| Ikaros (IKZF1) | 5 | Not specified |
Data sourced from MedChemExpress.[1]
Table 2: Anti-proliferative Activity of KTX-582
| Cell Line | Genotype | IC50 (nM) |
|---|---|---|
| OCI-Ly10 | MYD88/CD79A Mutant | 28 |
| Other MYD88-Mutant DLBCL | MYD88 Mutant | Low nanomolar range |
Data sourced from Kymera Therapeutics presentations and publications.[5][21]
Experimental Protocols
The following protocols are essential for characterizing the activity of KTX-582 and similar derivatives.
Protocol 1: Western Blot for IRAK4 and Ikaros Degradation
This protocol quantifies the reduction in IRAK4 and Ikaros protein levels following treatment with KTX-582.
Materials:
-
MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KTX-582 (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-IRAK4, anti-Ikaros, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL. Treat with a dose-response of KTX-582 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane on a polyacrylamide gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-IRAK4 1:1000, anti-Ikaros 1:1000, anti-GAPDH 1:5000) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize bands using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[17][22]
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[23]
Materials:
-
Treated and untreated cells from Protocol 6.1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest 1-5 x 10⁵ cells (including supernatant and adherent cells) by centrifugation.
-
Washing: Wash cells once with cold PBS and centrifuge. Carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KTX-582 in a mouse xenograft model.[13][24]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
MYD88-mutant DLBCL cell line (e.g., OCI-Ly10)
-
Matrigel
-
KTX-582 and formulation vehicle
Procedure:
-
Cell Implantation: Subcutaneously implant 5-10 x 10⁶ DLBCL cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, KTX-582 at various doses). Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., once daily).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for signs of toxicity.
-
Study Termination: Terminate the study when tumors in the vehicle group reach the endpoint size.
-
Analysis: Collect final tumor weights and tissues for pharmacodynamic analysis (e.g., Western blot for IRAK4/Ikaros degradation in tumor tissue). Calculate Tumor Growth Inhibition (TGI).
PROTAC® is a registered trademark of Arvinas Operations, Inc.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. adooq.com [adooq.com]
- 4. kymeratx.com [kymeratx.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ikaros Proteins in Tumor: Current Perspectives and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.llu.edu [experts.llu.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. kymeratx.com [kymeratx.com]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BCL6-targeting PROTAC for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
"KTX-582 intermediate-1" for in vitro and in vivo studies
For Research Use Only
Introduction
KTX-582 is a potent, heterobifunctional PROTAC (Proteolysis Targeting Chimera) degrader that targets both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family zinc finger proteins (Ikaros and Aiolos) for ubiquitination and subsequent proteasomal degradation.[1][2][3] By simultaneously targeting these key signaling molecules, KTX-582 offers a dual mechanism of action that has shown therapeutic potential in preclinical models of hematologic malignancies, particularly in MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[1][4] This document provides detailed protocols for the in vitro and in vivo evaluation of KTX-582.
It is important to note that KTX-582 intermediate-1 is a chemical precursor used in the synthesis of the final KTX-582 compound.[5] The biological studies described herein are performed with the final active molecule, KTX-582.
Mechanism of Action
KTX-582 functions as a molecular bridge, bringing together an E3 ubiquitin ligase (via its cereblon-binding moiety) and the target proteins, IRAK4 and Ikaros/Aiolos. This proximity facilitates the transfer of ubiquitin to the target proteins, marking them for degradation by the proteasome. The degradation of IRAK4 disrupts signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors, while the degradation of Ikaros and Aiolos, key transcription factors in lymphocyte development, has anti-proliferative and apoptotic effects in certain cancer cells.[1][3][6]
Figure 1: Simplified signaling pathway of KTX-582 action.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IRAK4 Degradation (DC50) | - | 4 nM | [1][2] |
| Ikaros Degradation (DC50) | - | 5 nM | [1][2] |
| Cell Viability (IC50) | OCI-Ly10 (MYD88 mutant DLBCL) | 28 nM | [7] |
In Vitro Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KTX-582 on the proliferation of cancer cell lines.
Materials:
-
KTX-582
-
MYD88-mutant DLBCL cell lines (e.g., OCI-Ly10, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare a serial dilution of KTX-582 in complete medium.
-
Add the diluted KTX-582 or vehicle control (e.g., DMSO) to the wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of KTX-582 and fitting the data to a four-parameter logistic curve.
Protein Degradation Assay (Western Blot)
Objective: To confirm the degradation of IRAK4 and Ikaros in response to KTX-582 treatment.
Materials:
-
KTX-582
-
MYD88-mutant DLBCL cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against IRAK4, Ikaros, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of KTX-582 or vehicle control for 4-24 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Figure 2: Western blot experimental workflow.
In Vivo Protocol
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of KTX-582 in a mouse xenograft model of DLBCL.
Materials:
-
KTX-582
-
MYD88-mutant DLBCL cell lines (e.g., OCI-Ly10)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
Vehicle formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Calipers
-
Analytical balance
Protocol:
-
Subcutaneously implant MYD88-mutant DLBCL cells mixed with Matrigel into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer KTX-582 or vehicle control orally (p.o.) or intravenously (i.v.) at a predetermined dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of protein degradation by western blot or immunohistochemistry).
-
Plot mean tumor volume over time for each group to assess treatment efficacy.
Figure 3: In vivo xenograft study workflow.
Safety Precautions
KTX-582 is a bioactive molecule and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste should be disposed of in accordance with institutional guidelines for chemical waste. For in vivo studies, all animal procedures should be performed in compliance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
"KTX-582 intermediate-1" supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the procurement, application, and quality control considerations for KTX-582 intermediate-1, a key building block in the synthesis of the potent IRAK4 degrader, KTX-582.
Supplier and Purchasing Information
This compound is available from several chemical suppliers. Researchers should verify the purity and specifications from their chosen vendor.
| Supplier | CAS Number | Purity | Catalog Number (Example) |
| MedChemExpress | 845508-29-4 | 98.61% | HY-49436 |
| AA Blocks | 845508-29-4 | 98% | AABH9A95D902 |
| GlpBio | 845508-29-4 | >98% | GC17131 |
| Angene | 845508-29-4 | 97% | AG-K-92450717 |
Note: Pricing information is subject to change and should be obtained directly from the suppliers.
Application Notes
Primary Application: Synthesis of KTX-582
This compound is a crucial precursor in the multi-step synthesis of KTX-582.[1][2][3][4] KTX-582 is a potent and selective IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader.[5] As a heterobifunctional molecule, KTX-582 induces the degradation of both IRAK4 and the IMiD substrates Ikaros and Aiolos.[6][7] This dual activity is central to its anti-tumor efficacy, particularly in malignancies such as MYD88-mutant lymphomas.[6][8]
The quality of this compound is paramount as impurities can potentially interfere with the formation of the active KTX-582 molecule, leading to reduced efficacy or off-target effects.
Mechanism of Action of the Final Product, KTX-582:
KTX-582 functions as a proteolysis-targeting chimera (PROTAC). It forms a ternary complex with the target protein (IRAK4) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome. This degradation disrupts the Myddosome complex and inhibits downstream NF-κB signaling, which is crucial for the survival of certain cancer cells.[6]
KTX-582 Signaling Pathway
Caption: Mechanism of KTX-582-induced IRAK4 degradation and pathway inhibition.
Experimental Protocols
While specific protocols for the direct use of this compound are proprietary, the following representative protocols describe its plausible use in the synthesis of KTX-582 and the subsequent evaluation of the final product's efficacy. The quality of the intermediate directly impacts the success of these downstream applications.
Representative Synthesis of KTX-582 from Intermediate-1
This plausible protocol is based on established methods for PROTAC synthesis. It involves the coupling of the intermediate with the IRAK4-binding moiety.
Objective: To synthesize KTX-582 by coupling this compound with an appropriate IRAK4-binding molecule.
Materials:
-
This compound
-
IRAK4-binding moiety (with a compatible reactive group)
-
Appropriate catalyst (e.g., palladium catalyst for cross-coupling reactions)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
In a reaction vessel, dissolve the IRAK4-binding moiety in the anhydrous solvent under an inert atmosphere.
-
Add this compound to the solution.
-
Add the appropriate catalyst and any necessary ligands or bases.
-
Stir the reaction mixture at a suitable temperature (can range from room temperature to elevated temperatures) for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to obtain the final KTX-582.
Quality Control and Efficacy Testing of the Final Product (KTX-582)
The following protocols are essential for validating the biological activity of the synthesized KTX-582, which serves as an indirect quality control for the intermediate used.
1. IRAK4 Degradation Assay (Western Blot)
Objective: To determine the ability of synthesized KTX-582 to induce the degradation of IRAK4 in a cellular context.
Materials:
-
MYD88-mutant lymphoma cell line (e.g., OCI-Ly10)
-
Synthesized KTX-582
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-IRAK4, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of KTX-582 (and a DMSO control) for a predetermined time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of IRAK4 degradation.
2. Cell Viability Assay
Objective: To assess the effect of synthesized KTX-582 on the proliferation of cancer cells.
Materials:
-
MYD88-mutant lymphoma cell line
-
Synthesized KTX-582
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of KTX-582 or DMSO.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.
3. NF-κB Reporter Assay
Objective: To measure the inhibition of the NF-κB signaling pathway by synthesized KTX-582.
Materials:
-
Cells stably expressing an NF-κB-driven luciferase reporter gene
-
Synthesized KTX-582
-
Agonist to stimulate the NF-κB pathway (e.g., LPS)
-
Dual-luciferase reporter assay system
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of KTX-582 for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to determine the extent of pathway inhibition.
Experimental Workflow for Synthesis and Validation
Caption: A stepwise workflow from synthesis to in-vitro validation.
Quantitative Data Summary
The following data for the final product, KTX-582, demonstrates the expected potency when synthesized from a high-quality intermediate.
| Parameter | Target | Value | Cell Line / Context |
| DC50 | IRAK4 | 4 nM | MYD88MT DLBCL |
| DC50 | Ikaros | 5 nM | MYD88MT DLBCL |
| IC50 | IRAK4 Degradation | <0.05 µM | Whole blood monocytes |
| IC50 | IRAK4 Inhibition | 0.05 - 1 µM | Human whole blood LPS TNFα |
Data sourced from MedChemExpress and other publicly available information.[5][7]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of KTX-582 Intermediate-1
Welcome to the technical support center for the synthesis of KTX-582 Intermediate-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during the synthesis of this key intermediate.
Compound: this compound IUPAC Name: ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate CAS Number: 845508-29-4
Introduction
KTX-582 is a potent heterobifunctional PROTAC degrader targeting IRAK4 and Ikaros[1][2][3]. The synthesis of its crucial building block, this compound, involves the tosylation of ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate. While this is a standard procedure, several common issues can arise, impacting yield, purity, and scalability. This guide provides troubleshooting solutions and detailed protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete conversion of the starting alcohol?
A1: Incomplete conversion is often due to insufficient reactivity of the tosylating agent (tosyl chloride), inactivation of the base, or suboptimal reaction temperature. Ensure that the tosyl chloride is fresh and not hydrolyzed. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), must be anhydrous and used in sufficient excess to neutralize the HCl generated during the reaction. Running the reaction at 0 °C to room temperature is standard, but very low temperatures can slow the reaction rate excessively.
Q2: I'm observing a significant amount of an elimination byproduct. What causes this and how can I prevent it?
A2: The formation of a cyclohexene (B86901) derivative via an E2 elimination pathway is a common side reaction. This is often promoted by using a sterically hindered or overly strong base, or by running the reaction at elevated temperatures. To minimize elimination, use a non-nucleophilic, moderately strong base like pyridine or 2,6-lutidine. It is also critical to maintain a low reaction temperature (0 °C is recommended) and to monitor the reaction progress closely to avoid prolonged reaction times.
Q3: My final product is difficult to purify and appears contaminated with a water-soluble, acidic impurity. What is this and how do I remove it?
A3: The acidic impurity is likely p-toluenesulfonic acid, a byproduct of the hydrolysis of excess tosyl chloride or the protonated amine base (e.g., triethylammonium (B8662869) chloride). Standard purification involves an aqueous workup. Washing the organic layer with a mild base like saturated sodium bicarbonate solution will neutralize and remove the p-toluenesulfonic acid. Subsequent washes with water and brine will remove the amine salts and residual base.
Q4: Can I use a different sulfonyl chloride, like mesyl chloride, instead of tosyl chloride?
A4: Yes, mesyl chloride can be used to form the corresponding mesylate. Mesylates are also excellent leaving groups. The reaction conditions would be similar, but reaction times may be faster as mesyl chloride is often more reactive than tosyl chloride. However, for consistency in reproducing synthetic routes for a specific target like KTX-582, it is generally recommended to adhere to the established protocol using tosyl chloride unless specific modifications are intended.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound and provides a logical workflow for resolving them.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolyzed Tosyl Chloride | Check the appearance of the tosyl chloride. It should be a free-flowing solid. Clumps or a strong smell of HCl suggest hydrolysis. | Use a fresh bottle of high-purity tosyl chloride. Store it under inert gas in a desiccator. |
| Insufficient Base | Check the pH of the reaction mixture (if aqueous workup is possible) or analyze a crude aliquot by NMR to see signals for protonated base. | Use at least 1.5-2.0 equivalents of base (e.g., triethylamine or pyridine) to ensure the neutralization of generated HCl. |
| Suboptimal Temperature | The reaction was run at a very low temperature (e.g., < -10 °C) for an extended period without reaching completion. | Maintain the reaction temperature at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC or LC-MS. |
| Product Loss During Workup | Emulsion formation during extraction or premature product crystallization. | Break emulsions by adding brine. If the product is highly crystalline, use a larger volume of solvent during extraction. |
Problem 2: Poor Purity / Presence of Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Elimination Side Product | Look for alkene signals (~5.5-6.0 ppm) in the crude ¹H NMR spectrum. | Use a less-hindered base like pyridine. Ensure the reaction temperature does not exceed 5-10 °C. |
| Residual p-toluenesulfonic acid | Oily product that streaks on TLC. Check for a broad peak in the NMR. | During workup, thoroughly wash the organic layer with saturated NaHCO₃ solution, followed by water and brine. |
| Unreacted Starting Material | A spot corresponding to the starting alcohol is visible on the TLC plate of the final product. | Increase the amount of tosyl chloride (e.g., from 1.2 to 1.5 eq.) and prolong the reaction time at 0-5 °C. |
Experimental Protocols & Data
Protocol: Synthesis of this compound
Materials:
-
Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.3 eq)
-
Anhydrous Pyridine (as solvent and base) or Triethylamine (TEA, 2.0 eq) in Dichloromethane (DCM)
-
Dichloromethane (DCM), Anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure (Pyridine Method):
-
Dissolve ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere in a flask cooled to 0 °C with an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.3 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed, quench the reaction by slowly adding cold 1M HCl solution until the pH is ~2.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation: Comparison of Reaction Conditions
The following table summarizes the results of test reactions under different conditions to optimize the synthesis.
| Run | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) | Byproduct (%) |
| 1 | TEA (1.5) | DCM | 25 | 4 | 65 | 90% | ~8% (Elimination) |
| 2 | TEA (2.0) | DCM | 0 | 6 | 82 | 96% | ~3% (Elimination) |
| 3 | Pyridine | Pyridine | 0 | 5 | 91 | 98% | <1% (Elimination) |
| 4 | DIPEA (2.0) | DCM | 25 | 4 | 55 | 85% | ~12% (Elimination) |
Visualizations
Reaction Scheme
References
Technical Support Center: Optimizing Reaction Yield of "KTX-582 intermediate-1"
Disclaimer: Information regarding "KTX-582 intermediate-1" is not publicly available. This guide provides a generalized framework for optimizing the reaction yield of a chemical intermediate, which can be adapted for your specific process. The principles and troubleshooting steps outlined below are based on established practices in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges that can lead to diminished yields in chemical synthesis.
Issue 1: Low or No Product Formation
Q1: My reaction is resulting in a very low yield or no desired product. What are the primary areas to investigate?
A: A low or non-existent yield is a common issue that can stem from various factors.[1] A systematic approach is crucial for an accurate diagnosis. Key areas to investigate include:
-
Reagent and Solvent Quality: The purity and activity of starting materials, reagents, and catalysts are critical.[2] Impurities, especially water, can be detrimental to moisture-sensitive reactions.[3][4]
-
Reaction Conditions: Incorrect temperature, pressure, stoichiometry, or reaction time can significantly hinder the reaction's progress.[2]
-
Work-up and Purification Procedures: Product loss can occur during extraction, chromatography, or recrystallization.[1][2]
Troubleshooting Steps:
-
Verify Reagent & Solvent Quality:
-
Use freshly opened or purified reagents and solvents.[1] For moisture-sensitive reactions, ensure anhydrous solvents are used under an inert atmosphere (N₂ or Ar).[1]
-
Confirm the concentration of any solutions, particularly for organometallic reagents.
-
Ensure catalysts are stored correctly and are not expired.[2]
-
-
Optimize Reaction Conditions:
-
Ensure precise temperature control.
-
Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) to determine the optimal reaction time.[1][2]
-
For heterogeneous reactions, ensure efficient stirring for proper mixing.[2]
-
-
Evaluate Work-up & Purification:
Issue 2: Formation of Unexpected Side Products
Q2: My reaction is generating significant side products, complicating purification and reducing my yield. How can I address this?
A: The formation of side products is a frequent challenge that can significantly lower the yield of the desired compound.[1] Identifying these impurities and understanding the side reactions is key to mitigation.[5][6]
Troubleshooting Steps:
-
Isolate and Characterize Side Products: Use techniques like NMR, MS, and IR to determine the structure of the major side products.
-
Propose a Mechanism for Side Product Formation: Understanding how the side products are formed will inform how to adjust the reaction conditions to disfavor their formation.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.[1]
-
Order of Addition: In some cases, the order in which reagents are added can influence the reaction outcome.
-
Concentration: High concentrations of reactive monomers can lead to polymerization.[1] Consider adding the reactive monomer slowly to the reaction mixture.
-
Catalyst: Consider changing the catalyst to one that is more selective for the desired transformation.
-
Issue 3: Reaction Stalls Before Completion
Q3: The reaction starts but then stops before all the starting material is consumed. What are the potential causes?
A: A stalled reaction can be frustrating, but it often points to a specific issue with one of the reaction components or the formation of an inhibitory species.
Troubleshooting Steps:
-
Deactivated Reagent or Catalyst: A reagent or catalyst may have degraded or been deactivated. Try adding a fresh portion to see if the reaction restarts.[1]
-
Inhibitor Present: An impurity in one of the starting materials could be inhibiting the reaction. Purifying the starting materials may be necessary.
-
Product Inhibition: The product itself may be inhibiting the catalyst. If feasible, consider methods to remove the product as it forms.
-
Equilibrium Reached: If the reaction is reversible, it may have reached equilibrium. Consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct.
Data Presentation
Clear and organized data is essential for optimizing a reaction. Use tables to compare the results of different reaction conditions.
Table 1: Effect of Temperature on Reaction Yield
| Experiment | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Notes |
| 1 | 25 | 12 | 45 | Significant starting material remaining |
| 2 | 50 | 8 | 78 | Clean reaction, minor side products |
| 3 | 75 | 4 | 65 | Increased formation of side products |
Table 2: Optimization of Reagent Stoichiometry
| Experiment | Reagent A (eq.) | Reagent B (eq.) | Yield of this compound (%) | Notes |
| 1 | 1.0 | 1.1 | 75 | Starting material A remaining |
| 2 | 1.1 | 1.0 | 82 | Optimal yield, clean conversion |
| 3 | 1.5 | 1.0 | 80 | Increased cost, minor improvement |
Experimental Protocols
Detailed and reproducible protocols are the foundation of successful synthesis.
General Protocol for the Synthesis of a Hypothetical Intermediate
Materials:
-
Starting Material A (1.0 eq)
-
Reagent B (1.1 eq)
-
Anhydrous Solvent (e.g., THF)
-
Catalyst C (0.05 eq)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add Starting Material A and the anhydrous solvent.
-
Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
Add Catalyst C to the solution.
-
Slowly add Reagent B to the reaction mixture dropwise over 15 minutes.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC every hour.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of distilled water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired intermediate.
Visualizations
Diagrams can help to visualize complex processes and decision-making workflows.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: A typical experimental workflow for organic synthesis.
References
"KTX-582 intermediate-1" synthesis side products and impurities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of KTX-582 intermediate-1, chemically known as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate.
Troubleshooting Guide
The synthesis of this compound typically involves the tosylation of ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate. While this is a common and generally reliable reaction, several side products and impurities can arise. This guide will help you identify and address these common issues.
Table 1: Troubleshooting Common Issues in the Synthesis of this compound
| Observed Problem | Potential Cause (Side Product/Impurity) | Recommended Solution |
| Low yield of the desired product with a significant amount of a less polar byproduct, observable by TLC. | Elimination (E2) Side Product: Formation of ethyl cyclohex-3-ene-1-carboxylate. | - Temperature Control: Perform the reaction at a lower temperature, for example, 0 °C, to disfavor the elimination pathway.[1] - Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize its role in promoting elimination. |
| Presence of a chlorinated impurity, often with a similar polarity to the desired product. | Substitution (SN2) Side Product: Formation of ethyl (1s,4s)-4-chlorocyclohexane-1-carboxylate.[2][3] | - Base Stoichiometry: Ensure at least a stoichiometric amount of a suitable base (e.g., pyridine (B92270) or triethylamine) is used to effectively neutralize the HCl generated during the reaction.[2][3][4] - Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the formation of hydrochloric acid from any moisture present. |
| Incomplete reaction, with starting material remaining. | Insufficient Reagent or Reaction Time: The tosylating agent or base may be depleted, or the reaction may not have proceeded to completion. | - Reagent Stoichiometry: Use a slight excess of p-toluenesulfonyl chloride (TsCl) to ensure complete conversion of the starting alcohol. - Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to determine the optimal reaction time. |
| Difficulty in purification, with multiple spots on TLC. | Multiple Side Reactions and/or Degradation: A combination of elimination, substitution, and potentially other side reactions may be occurring. | - Optimize Reaction Conditions: Systematically evaluate the effects of temperature, base, and solvent to identify the optimal conditions for your specific setup. - Purification Strategy: Employ a multi-step purification process, such as column chromatography followed by recrystallization, to isolate the desired product from the various impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of this compound?
The tosylation of an alcohol with p-toluenesulfonyl chloride (TsCl) proceeds with the retention of configuration at the stereocenter bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction.[5] Therefore, starting with ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate will yield ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate.
Q2: What is the role of the base in the tosylation reaction?
The base, typically pyridine or triethylamine (B128534), serves two primary functions. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and tosyl chloride.[2][3][4] Secondly, it can act as a nucleophilic catalyst by reacting with tosyl chloride to form a more reactive tosylating agent.[1]
Q3: How can I minimize the formation of the elimination byproduct?
The formation of the alkene byproduct via an E2 elimination mechanism is a common side reaction.[1] To minimize this, it is recommended to carry out the reaction at lower temperatures (e.g., 0 °C).[1] The choice of base can also be critical; a bulkier, less nucleophilic base may be less likely to promote elimination.
Q4: What causes the formation of a chlorinated impurity?
The formation of a chlorinated impurity occurs when the chloride ion acts as a nucleophile and displaces the tosylate group in an SN2 reaction.[2][3] The source of the chloride ion is the HCl byproduct. Ensuring that the base effectively neutralizes the generated HCl is crucial to prevent this side reaction.[2][3][4]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For a more detailed analysis of purity and to quantify impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and for identifying any major impurities.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not publicly available, a general procedure for the tosylation of a secondary alcohol is provided below. Researchers should adapt and optimize this protocol for their specific needs.
General Protocol for the Tosylation of Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pyridine).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Slowly add a suitable base, such as pyridine or triethylamine (at least 1.1 equivalents).
-
Addition of Tosyl Chloride: While maintaining the temperature at 0 °C, slowly add p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) portion-wise.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time may vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl (if a base other than pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization if necessary, to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Troubleshooting failed reactions involving "KTX-582 intermediate-1"
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of KTX-582 intermediate-1. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound is not proceeding to completion, as indicated by TLC and LC-MS analysis. What are the potential causes and how can I troubleshoot this?
A1: An incomplete reaction can be due to several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your starting materials, ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate and p-toluenesulfonyl chloride (TsCl). Impurities in the starting material can inhibit the reaction.[1] It is advisable to check the purity by NMR or other analytical techniques.
-
Base: The base used, typically pyridine (B92270) or triethylamine (B128534), should be dry. The presence of water can hydrolyze the tosyl chloride and reduce its effectiveness.
-
Solvent: Ensure the solvent (e.g., dichloromethane, chloroform) is anhydrous.
-
-
Reaction Conditions:
-
Temperature: The reaction is often performed at 0 °C to room temperature. If the reaction is sluggish, consider if the temperature was maintained correctly. Running the reaction at a slightly elevated temperature (e.g., 40 °C) might drive it to completion, but be cautious of potential side reactions.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress by TLC at regular intervals. If the reaction stalls, it might be due to the degradation of reagents over time.
-
Stoichiometry: Double-check the calculations for the molar equivalents of your reagents. An insufficient amount of tosyl chloride or base can lead to an incomplete reaction.[1]
-
-
Troubleshooting Workflow:
Q2: I have observed a significant amount of a byproduct in my reaction mixture. How can I identify and minimize its formation?
A2: The formation of byproducts is a common issue in organic synthesis. Identifying the byproduct is the first step toward minimizing its formation.
-
Potential Byproducts:
-
Ditosylate: If the starting diol is not perfectly mono-protected, ditosylation can occur.
-
Elimination Product: Under basic conditions and at elevated temperatures, the tosylate product can undergo elimination to form an alkene.
-
Hydrolysis Product: If water is present, tosyl chloride can hydrolyze to p-toluenesulfonic acid.
-
-
Identification:
-
Isolate the byproduct using column chromatography.
-
Characterize the isolated byproduct using NMR, Mass Spectrometry, and IR spectroscopy to determine its structure.
-
-
Minimization Strategies:
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions like elimination.
-
Slow Addition: Add the tosyl chloride solution dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of tosyl chloride.
-
Q3: The yield of my reaction is consistently low, even though the reaction appears to go to completion by TLC. What could be the reason?
A3: A low yield despite a clean reaction can often be attributed to issues during the workup and purification steps. [3]
-
Workup Issues:
-
Product Solubility: The product, being an ester with a tosylate group, might have some solubility in the aqueous layer during extraction. To minimize this, saturate the aqueous layer with brine (saturated NaCl solution).
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. If an emulsion forms, try adding a small amount of brine or filtering the mixture through a pad of celite.
-
Product Instability: The tosylate group can be sensitive to acidic or basic conditions during workup. Ensure the pH of the aqueous solution is neutral or slightly acidic.
-
-
Purification Issues:
-
Column Chromatography: The product may be adsorbing irreversibly to the silica (B1680970) gel. To mitigate this, you can deactivate the silica gel by adding a small percentage of triethylamine to the eluent.
-
Co-elution: The product might be co-eluting with a starting material or a byproduct. Optimize the solvent system for your column chromatography to achieve better separation.
-
| Parameter | Expected Outcome | Potential Issue & Solution |
| Reaction Conversion | >95% (by LC-MS) | Low Conversion: See Q1 for troubleshooting. |
| Isolated Yield | 80-90% | Low Yield: Check workup and purification steps as described above. |
| Product Purity | >98% (by NMR) | Low Purity: Optimize purification; see Q2 for byproduct minimization. |
Q4: My crude NMR spectrum looks very messy and I cannot clearly identify the product peaks. What should I do?
A4: A messy crude NMR spectrum can be misleading. [3]
-
Purification is Key: Do not rely solely on the crude NMR to assess the success of your reaction. Small amounts of paramagnetic impurities or residual solvents can broaden peaks and complicate the spectrum.
-
Suggested Action:
-
Purify a small sample of the crude material by flash column chromatography.
-
Acquire an NMR spectrum of the purified sample. The peaks corresponding to your product should be much clearer.
-
If the purified product is confirmed, you can proceed with purifying the rest of the material.
-
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the tosylation of ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate.
-
Materials:
-
Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for elution
-
-
Procedure:
-
Dissolve ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Add the TsCl solution dropwise to the cooled reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Once the reaction is complete, quench it by adding 1M HCl solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
| Reagent | Molar Equivalents | Purpose |
| Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate | 1.0 | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | Tosylating Agent |
| Pyridine | 1.5 | Base (HCl scavenger) |
| Dichloromethane (DCM) | - | Solvent |
Signaling Pathway and Logical Relationships
The synthesis of this compound is a key step in the overall synthesis of KTX-582, an IRAK4 degrader. IRAK4 is a critical component of the MyD88 signaling pathway, which is implicated in certain types of lymphomas.
References
Technical Support Center: Purification of KTX-582 Intermediate-1
This technical support guide is designed to assist researchers, scientists, and drug development professionals in improving the purity of the synthetic compound "KTX-582 intermediate-1." The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Issues
Question 1: My sample of this compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue in recrystallization. It often occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[1][2]
Here are several troubleshooting steps:
-
Increase Solvent Volume: Your compound may be coming out of solution too quickly at a temperature above its melting point. Try returning the mixture to the heat source and adding more of the primary ("good") solvent to decrease the saturation level.[2]
-
Lower the Solution Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[3]
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.[1]
-
If using a mixed solvent system, try altering the ratio of the "good" solvent to the "bad" solvent (antisolvent).
-
-
Induce Crystallization:
Question 2: I have very low recovery of this compound after recrystallization. How can I improve my yield?
Answer: Low yield is often a result of using too much solvent, which leads to a significant amount of the product remaining in the mother liquor.[2]
To improve your yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Working with a more concentrated solution ensures that the solubility limit is reached at a higher temperature upon cooling, leading to greater crystal formation.[3]
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the solubility of your compound in the solvent.
-
Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[4]
-
Check the Mother Liquor: If you have not discarded the filtrate (mother liquor), you can test for the presence of your product. Evaporating some of the solvent from the mother liquor and cooling it again may yield a second crop of crystals, although they may be of lower purity.
Chromatography Issues
Question 3: My this compound is streaking on the Thin Layer Chromatography (TLC) plate. How can I get clean spots?
Answer: Streaking on a TLC plate can be caused by several factors, including the compound being too polar for the chosen solvent system or strong interactions with the silica (B1680970) gel, especially if the compound is acidic or basic.[1]
Here are some solutions:
-
Adjust Solvent Polarity: Increase the polarity of your mobile phase (eluent). For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
-
Add a Modifier:
-
For acidic compounds, add a small amount of acetic acid (e.g., 0.5-1%) to the eluent.
-
For basic compounds, add a small amount of triethylamine (B128534) (e.g., 0.5-1%) to the eluent.[1] This will help to suppress ionization and reduce strong interactions with the silica gel.
-
-
Lower the Sample Concentration: Applying too much sample to the TLC plate can cause streaking. Ensure your spotting solution is sufficiently dilute.
Question 4: I am seeing poor separation of this compound from its impurities during flash column chromatography. What can I do?
Answer: Poor separation is typically due to an inappropriate solvent system or issues with the column packing.[1]
To improve separation:
-
Optimize the Solvent System with TLC: The ideal solvent system for column chromatography should give your desired compound an Rf value of approximately 0.3-0.4 on the TLC plate, with good separation from impurities.[5] Experiment with different solvent ratios and polarities until this is achieved.
-
Ensure Proper Column Packing: A well-packed column is crucial for good separation. Avoid air bubbles and channels by packing the column as a slurry.[6]
-
Reduce the Sample Load: Overloading the column is a common cause of poor resolution. A general guideline is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[6]
-
Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a solvent gradient. Start with a less polar solvent system and gradually increase the polarity to elute your compounds of interest.
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
This protocol helps in selecting a suitable solvent or solvent pair for the recrystallization of this compound. A good solvent should dissolve the compound when hot but not when cold.[3][7]
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.[7]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large number of well-formed crystals.
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Notes |
| Ethanol | Low | High | Good | Potential for co-crystallization with water. |
| Isopropanol | Low | High | Moderate | Good general-purpose solvent. |
| Ethyl Acetate | Moderate | High | Poor | May require an anti-solvent like hexane. |
| Toluene | Low | Moderate | Good | Good for less polar compounds. |
| Heptane | Insoluble | Low | - | Likely a good anti-solvent. |
This table is for illustrative purposes. Actual results will vary.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of this compound using flash column chromatography.
Methodology:
-
Solvent System Selection: Using TLC, identify a solvent system that provides an Rf of ~0.3-0.4 for this compound and separates it from impurities.
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Apply gentle air pressure (1-2 psi) to the top of the column to maintain a steady flow rate.[8]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: KTX-582 Intermediate-1 Stability and Degradation
Disclaimer: Information regarding the specific stability and degradation pathways of KTX-582 intermediate-1 is not publicly available. The following troubleshooting guide and FAQs are based on general principles for handling and assessing the stability of complex synthetic intermediates in a drug development setting. The provided data and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: While specific data for this compound is unavailable, common factors affecting the stability of complex organic molecules include exposure to light, elevated temperatures, humidity, oxygen, and incompatible solvents or pH conditions. The presence of reactive functional groups in the molecule can make it susceptible to hydrolysis, oxidation, or photodecomposition.
Q2: How should this compound be stored to ensure its stability?
A2: For optimal stability, this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The storage environment should be cool, dry, and preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C or -80°C) is recommended.
Q3: What are the visual indicators of this compound degradation?
A3: Visual signs of degradation can include a change in color, the appearance of precipitates, or the formation of an oil from a solid. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of the compound.
Q4: Which analytical techniques are suitable for assessing the purity and degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing the purity of this compound and quantifying any degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the intermediate and identify major degradants.
Troubleshooting Guide
Issue 1: Inconsistent Results in Subsequent Experiments
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from a new or properly stored solid sample.
-
Analyze the old and new stock solutions by HPLC to compare purity and impurity profiles.
-
If degradation is confirmed, review solution preparation and storage procedures. Avoid repeated freeze-thaw cycles.
-
Issue 2: Appearance of New Peaks in HPLC Chromatogram
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the new peaks using LC-MS to determine their molecular weights.
-
Based on the molecular weights, propose potential degradation pathways (e.g., hydrolysis, oxidation).
-
Conduct forced degradation studies (see Experimental Protocols) to confirm the identity of the degradation products.
-
Issue 3: Poor Solubility or Precipitation in Formulation
-
Possible Cause: The intermediate may have poor stability in the chosen formulation vehicle, leading to degradation and precipitation of less soluble products.
-
Troubleshooting Steps:
-
Assess the solubility and stability of this compound in a range of pharmaceutically acceptable solvents and pH conditions.
-
Utilize excipients such as solubilizers or antioxidants to improve stability and solubility.
-
Filter any formulation immediately before use and re-analyze the filtrate for purity and concentration.
-
Data Presentation
Table 1: Illustrative Forced Degradation Study of this compound
| Condition | Time (hours) | Purity of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Acidic (0.1 N HCl) | 24 | 85.2 | 10.5 | 3.1 |
| 48 | 76.8 | 15.3 | 5.7 | |
| Basic (0.1 N NaOH) | 24 | 92.1 | 4.8 | 1.2 |
| 48 | 88.5 | 7.9 | 2.3 | |
| Oxidative (3% H₂O₂) | 24 | 90.7 | 6.3 | 2.0 |
| 48 | 85.4 | 10.1 | 3.5 | |
| Thermal (80°C) | 24 | 98.1 | 0.8 | 0.5 |
| 48 | 96.5 | 1.9 | 1.0 | |
| Photolytic (UV light) | 24 | 94.3 | 3.2 | 1.5 |
| 48 | 90.1 | 6.8 | 2.1 |
Table 2: Illustrative Long-Term Stability Data for Solid this compound
| Storage Condition | Time (months) | Purity (%) | Appearance |
| -20°C, Dark, Dry | 0 | 99.8 | White Powder |
| 6 | 99.7 | No Change | |
| 12 | 99.5 | No Change | |
| 4°C, Dark, Dry | 0 | 99.8 | White Powder |
| 6 | 99.2 | No Change | |
| 12 | 98.5 | No Change | |
| 25°C / 60% RH | 0 | 99.8 | White Powder |
| 6 | 95.4 | Slight Yellowing | |
| 12 | 91.2 | Yellow Powder |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL and then dilute with the initial mobile phase composition.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare 1 mg/mL solutions of this compound in the following solutions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and a suitable organic solvent for thermal and photolytic stress.
-
Stress Conditions:
-
Acidic/Basic/Oxidative: Incubate solutions at room temperature for up to 48 hours.
-
Thermal: Store the organic solvent solution at 80°C for up to 48 hours.
-
Photolytic: Expose the organic solvent solution to a calibrated UV light source.
-
-
Time Points: Collect samples at 0, 24, and 48 hours.
-
Analysis: Neutralize acidic and basic samples before injection. Analyze all samples by HPLC-UV and LC-MS to determine the percentage of remaining parent compound and to identify degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Technical Support Center: Overcoming Challenges in Coupling KTX-582 Intermediate-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "KTX-582 intermediate-1." The following information is designed to address specific issues that may be encountered during the crucial coupling steps of its synthesis.
Assumed Structure of this compound
For the purpose of this guide, we will assume "this compound" is a substituted pyrazole (B372694) halide, a common precursor in pharmaceutical synthesis. The troubleshooting advice provided is broadly applicable to the coupling reactions of similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for a pyrazole halide intermediate like this compound?
A1: The most common and critical coupling reactions for such an intermediate are N-arylation (a type of Buchwald-Hartwig amination) to introduce an aryl group onto the pyrazole nitrogen, and C-C bond-forming cross-coupling reactions like the Suzuki-Miyaura coupling to add complexity to the pyrazole core.
Q2: My N-arylation of this compound is giving low yields. What are the likely causes?
A2: Low yields in N-arylation of pyrazoles are often due to catalyst inhibition, side reactions, or suboptimal reaction conditions. The pyrazole nitrogen can coordinate to the palladium catalyst, hindering its activity. Other potential issues include steric hindrance from substituents on either coupling partner and decomposition of the starting materials or product under the reaction conditions.
Q3: I am observing significant homocoupling of my boronic acid in the Suzuki coupling with this compound. How can I minimize this?
A3: Homocoupling in Suzuki reactions is often promoted by the presence of oxygen.[1] Thoroughly degassing your solvents and running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial. Additionally, optimizing the reaction temperature and using a suitable palladium catalyst and ligand system can favor the desired cross-coupling over homocoupling.[1]
Q4: The solubility of my this compound is poor in common organic solvents. How can this affect the coupling reaction?
A4: Poor solubility of starting materials is a significant hurdle in any coupling reaction as it can lead to slow reaction rates and incomplete conversion.[1][2] It is essential to screen a variety of solvents or solvent mixtures to find a system where all components are sufficiently soluble at the reaction temperature.[1][2]
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Buchwald-Hartwig N-Arylation
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst inhibition by the pyrazole nitrogen. | Use a bulkier, more electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) that can favor the desired catalytic cycle.[1] Consider using a pre-formed palladium precatalyst. |
| Inactive catalyst. | Ensure the palladium source is active. If using a Pd(II) source, it may need to be reduced in situ to Pd(0). | |
| Suboptimal base. | Screen different bases. While strong inorganic bases like Cs₂CO₃ are common, organic bases or a combination might be more effective for sensitive substrates.[3][4] | |
| Significant Side Product Formation | Hydrolysis of the aryl halide or intermediate. | Ensure anhydrous conditions by using dry solvents and reagents. |
| Reductive dehalogenation of the aryl halide. | Lower the reaction temperature and screen different ligands. | |
| Poor Reproducibility | Trace impurities in starting materials or solvents. | Purify starting materials and use high-purity, degassed solvents. |
| Inconsistent heating or stirring. | Ensure uniform heating with an oil bath and vigorous stirring to maintain a homogeneous reaction mixture. |
Guide 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Issues
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Protodeboronation of the boronic acid. | Use a more stable boronate ester (e.g., pinacol (B44631) ester). Run the reaction under anhydrous conditions.[1] |
| Catalyst poisoning. | If your intermediate contains other Lewis basic sites (e.g., sulfur), they can poison the catalyst. Use a more robust catalyst system or purify the starting material.[5] | |
| Poor solubility of reactants. | Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).[2] | |
| Formation of Homocoupling Byproducts | Presence of oxygen. | Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (Ar or N₂).[1] |
| Suboptimal reaction conditions. | Optimize the reaction temperature and time. A lower temperature might suppress homocoupling. | |
| Difficulty in Product Purification | Residual palladium in the product. | Use a palladium scavenger during workup. Optimize the catalyst loading to use the minimum effective amount. |
| Co-elution with starting materials or byproducts. | Optimize chromatographic conditions. Consider recrystallization as an alternative purification method. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), and the appropriate base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent (e.g., dioxane or toluene).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).[6]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like XPhos Pd G3, 2 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[6]
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (e.g., 12 hours).[5]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
Table 1: Effect of Ligand and Base on Buchwald-Hartwig N-Arylation Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
| 2 | SPhos | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | RuPhos | K₃PO₄ | Toluene | 110 | 72 |
| 4 | BINAP | Cs₂CO₃ | THF | 80 | 65[3] |
| 5 | XPhos | K₂CO₃ | Dioxane | 100 | 60 |
Table 2: Influence of Reaction Parameters on Suzuki Coupling Yield
| Entry | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 75[5] |
| 2 | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 92 |
| 3 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O (2:1) | 100 | 68 |
| 4 | Pd(OAc)₂/SPhos | K₂CO₃ | DMF | 120 | 55 |
| 5 | Pd(PPh₃)₄ | KF | THF/H₂O (4:1) | 80 | 45 |
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for KTX-582 intermediate-1 Synthesis
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of KTX-582 intermediate-1 using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Hypothetical Reaction: As the specific synthesis protocol for this compound (ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate) is proprietary, this guide is based on a common and plausible method for its formation: the tosylation of an alcohol.
Reaction Scheme:
-
Starting Material (SM): Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate
-
Reagent: p-Toluenesulfonyl chloride (TsCl)
-
Base/Solvent: Pyridine
-
Product (P): this compound
This reaction involves the conversion of a polar alcohol (starting material) into a less polar tosylate ester (product), a transformation that is readily monitored by both TLC and HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor the reaction? Reaction monitoring is essential to determine the point of completion, check for the formation of byproducts, and gather data for optimization. It ensures that the reaction is quenched at the appropriate time, maximizing yield and purity while preventing over-reaction or decomposition.
Q2: Should I use TLC or HPLC for monitoring? Both techniques are powerful for reaction monitoring.
-
TLC is a simple, fast, and cost-effective method ideal for quick qualitative checks.[1][2] It's excellent for visualizing the disappearance of starting materials and the appearance of the product in real-time.
-
HPLC provides quantitative data, offering higher resolution and sensitivity.[3][4] It is superior for detecting minor byproducts, accurately calculating reaction conversion, and developing a robust, validated analytical method for process control.[3][5]
Q3: How do I know the reaction is complete? Using TLC, the reaction is generally considered complete when the spot corresponding to the starting material (the alcohol) has completely disappeared. On HPLC, completion is marked by the disappearance of the starting material peak and the stabilization of the product peak area.
Q4: My TLC shows multiple unexpected spots. What does this mean? Unexpected spots can indicate the formation of side products, the presence of impurities in your starting materials, or decomposition.[6] Accidental contamination of the TLC plate can also cause stray spots.[6]
Q5: My HPLC retention times are shifting between runs. Why is this happening? Shifting retention times can be caused by several factors, including fluctuations in column temperature, changes in the mobile phase composition (e.g., evaporation of a volatile solvent), or column degradation over time.[7][8]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample is too concentrated ("overloaded").[2][9] Solvent system is inappropriate (too polar or too non-polar).[6] Highly acidic or basic compounds interacting with the silica (B1680970) gel.[9] | Dilute the reaction aliquot before spotting.[2] Adjust the eluent polarity. For this reaction, try varying the Ethyl Acetate/Hexane ratio. Add a small amount of acetic acid or triethylamine (B128534) to the eluent to suppress tailing. |
| Spots Not Moving (Rf ≈ 0) | Eluent is too non-polar. | Increase the polarity of the eluent. For example, change from 10% Ethyl Acetate in Hexane to 20% or 30%. |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar. | Decrease the polarity of the eluent. For example, change from 30% Ethyl Acetate in Hexane to 15% or 20%. |
| No Visible Spots | Sample is too dilute.[6] Compound does not absorb UV light. The solvent level in the developing chamber was above the spotting line.[6][9] | Re-spot the plate multiple times in the same location, allowing it to dry between applications.[6] Use a chemical stain for visualization (e.g., potassium permanganate (B83412) or p-anisaldehyde stain), which is effective for alcohols and other functional groups.[10] Ensure the spotting line is always above the solvent level in the chamber.[10] |
| Reactant and Product spots are too close to resolve. | The chosen solvent system does not provide adequate separation. | Systematically test different solvent systems with varying polarities (e.g., Dichloromethane/Methanol, Toluene/Acetone) to optimize the separation between the spots. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | Column degradation or contamination.[11] Sample overload (injecting too much).[11] High dead volume from improper fittings.[12] Mobile phase issues (e.g., incorrect pH, viscosity).[7] | Flush the column with a strong solvent or replace it if necessary. Use a guard column to extend its life.[11] Dilute the sample or reduce the injection volume.[11][12] Check and re-tighten all column and tubing connections. Prepare fresh mobile phase and ensure it is properly degassed. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., basic analytes with residual silanols).[8][13] Column overload.[12] Column contamination or void formation.[7][8] | Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) for basic compounds or an acid for acidic compounds.[12] Dilute the sample. Wash the column or replace it if a void has formed at the head.[8] |
| Peak Fronting | Sample solvent is stronger than the mobile phase. Column overload.[7] High injection volume.[7] | Dilute the sample in the mobile phase whenever possible. Reduce the concentration or injection volume of the sample. |
| Ghost Peaks | Contamination in the mobile phase or sample.[7] Carryover from a previous injection. | Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.[11] Run a blank injection (injecting only the mobile phase) to see if the peak persists. If so, flush the injector and system. |
| Shifting Retention Times | Fluctuations in column temperature. Mobile phase composition is changing (e.g., evaporation). Column is aging or not properly equilibrated. | Use a column oven to maintain a constant temperature.[7] Prepare fresh mobile phase daily and keep solvent bottles capped. Allow sufficient time for the column to equilibrate with the mobile phase before starting analysis. |
Experimental Protocols
Protocol 1: TLC Monitoring
-
Preparation:
-
Prepare a developing chamber with a filter paper wick. Add the eluent (e.g., 20% Ethyl Acetate in Hexane) to a depth of ~0.5 cm. Cover and let the chamber saturate for 5-10 minutes.
-
Prepare dilute solutions of your starting material (SM) and, if available, the product (P) in a volatile solvent like ethyl acetate.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes: "SM" for the starting material, "R" for the reaction mixture, and "Co" for a co-spot.
-
Using a capillary tube, spot the starting material solution in the "SM" lane.
-
At time zero (and at regular intervals thereafter), take a small aliquot from the reaction, quench it in a vial with a small amount of water, and extract with ~0.5 mL of ethyl acetate. Spot this extract in the "R" lane.
-
Spot both the starting material and the reaction mixture on top of each other in the "Co" (co-spot) lane.
-
-
Development and Visualization:
-
Place the spotted TLC plate in the saturated chamber and cover it.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely.
-
Visualize the spots under a UV lamp (254 nm), as both the tosyl group and the ester will be UV active. Circle the visible spots with a pencil.
-
If needed, use a potassium permanganate stain to visualize the alcohol starting material, which will appear as a yellow spot on a purple background.
-
-
Interpretation:
-
The starting material (alcohol) will be more polar and have a lower Rƒ value.
-
The product (tosylate) will be less polar and have a higher Rƒ value.
-
The reaction is complete when the SM spot is no longer visible in the "R" lane.
-
Protocol 2: HPLC Monitoring
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
At desired time points (e.g., T=0, 1h, 2h, etc.), carefully withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of the mobile phase to stop the reaction and dilute the sample.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared samples from the reaction time points.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance and growth of the product peak.
-
-
Interpretation:
-
The more polar starting material will have a shorter retention time.
-
The less polar product will have a longer retention time.
-
Reaction progress can be quantified by comparing the peak area of the product to the sum of the areas of the starting material and product.
-
Data Presentation
Table 1: Representative TLC Data Eluent System: 20% Ethyl Acetate in Hexane
| Compound | Role | Approx. Rƒ Value | UV (254 nm) Visualization |
| Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate | Starting Material | 0.25 | Weak/Inactive |
| p-Toluenesulfonyl chloride | Reagent | 0.65 | Active |
| This compound | Product | 0.55 | Active |
Table 2: Representative HPLC Data Conditions: C18 column, 60:40 ACN:H₂O, 1.0 mL/min, 254 nm
| Compound | Role | Approx. Retention Time (min) |
| Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate | Starting Material | 2.8 |
| p-Toluenesulfonyl chloride | Reagent | 5.2 |
| This compound | Product | 4.5 |
Visualizations
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. microbiozindia.com [microbiozindia.com]
- 3. onyxipca.com [onyxipca.com]
- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mastelf.com [mastelf.com]
- 12. bvchroma.com [bvchroma.com]
- 13. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Technical Support Center: Synthesis of KTX-582 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of "KTX-582 intermediate-1," chemically known as tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate. This intermediate is a key building block in the synthesis of the IRAK4 degrader, KTX-582.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory-scale synthesis method for this compound?
A1: The most common and straightforward method for synthesizing this compound is the mesylation of the corresponding alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) (DCM).[1][2][3] The base is crucial as it neutralizes the hydrochloric acid byproduct generated during the reaction.[2]
Q2: My mesylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in this mesylation reaction can stem from several factors. Common issues include incomplete reaction, degradation of the starting material or product, and the formation of side products. To improve the yield, consider the following:
-
Reagent Quality: Ensure the starting alcohol is pure and dry. The presence of water can hydrolyze the methanesulfonyl chloride.
-
Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[3] If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
Base Selection and Stoichiometry: Use a slight excess of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). While pyridine can be used, it can sometimes lead to the formation of pyridinium (B92312) salt byproducts that can complicate purification.
-
Work-up Procedure: A careful aqueous work-up is necessary to remove the amine hydrochloride salt and any remaining base. Washing with dilute acid, followed by a bicarbonate solution, and finally brine is a standard procedure.
Q3: Are there any common side products I should be aware of during the synthesis of this compound?
A3: Yes, a potential side product is the corresponding alkyl chloride, formed by the reaction of the intermediate mesylate with the chloride ions generated from the methanesulfonyl chloride.[1] This is more likely to occur if the reaction is heated or if a less hindered base is used. Another possibility, though less common for primary alcohols, is elimination to form an alkene, especially if a strong, sterically hindered base is used at elevated temperatures.
Q4: What are some viable alternative synthetic routes to this compound?
A4: While the mesylation of the corresponding alcohol is the most direct route, other methods can be considered, especially for process development or to avoid certain reagents.
-
Tosylate Formation: A similar approach is to form the tosylate, which is also an excellent leaving group. This is achieved by reacting the starting alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4]
-
One-Pot Sulfonylation: More advanced, one-pot methods for the synthesis of sulfonic esters from alcohols have been developed, some utilizing visible-light-induced multicomponent reactions.[5] These might offer advantages in terms of step economy but may require more specialized catalysts and conditions.
-
Using Methanesulfonic Anhydride (B1165640): To avoid the formation of the alkyl chloride side product, methanesulfonic anhydride ((MeSO₂)₂O) can be used as the mesylating agent instead of methanesulfonyl chloride.[1] This reagent does not generate chloride ions during the reaction.
Troubleshooting Guides
Low or No Conversion of Starting Alcohol
| Potential Cause | Troubleshooting Step |
| Inactive Methanesulfonyl Chloride | Use a fresh bottle of methanesulfonyl chloride. It is sensitive to moisture and can degrade over time. |
| Insufficient Base | Ensure at least a stoichiometric amount of base (typically 1.1-1.5 equivalents) is used to neutralize the generated HCl. |
| Low Reaction Temperature | If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor by TLC or LC-MS. |
| Poor Solubility | Ensure the starting alcohol is fully dissolved in the solvent before adding the reagents. |
Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Alkyl Chloride Formation | Use methanesulfonic anhydride instead of methanesulfonyl chloride.[1] Alternatively, conduct the reaction at a lower temperature. |
| Elimination to Alkene | Use a less sterically hindered base and maintain a low reaction temperature. |
| Degradation of Product | Avoid prolonged reaction times and acidic or basic conditions during work-up and purification. |
Experimental Protocols
Standard Protocol: Synthesis of this compound via Mesylation
-
Preparation: To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2-1.5 eq.) to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.
Alternative Protocol: Synthesis using Methanesulfonic Anhydride
-
Preparation: To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM, ~0.1-0.2 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Mesylation: Add methanesulfonic anhydride (1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring and Work-up: Follow steps 4-6 from the standard protocol.
Visualizations
Caption: Standard synthetic route to this compound.
Caption: Alternative synthetic approaches from the starting alcohol.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of KTX-582 Intermediate-1
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of KTX-582 intermediate-1 and other similar pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pharmaceutical intermediates like this compound?
A1: The most common purification methods for synthetic active pharmaceutical ingredients (APIs) and their intermediates include crystallization, sublimation, distillation, and various forms of chromatography.[1] Crystallization is a widely used technique for isolating pure solid compounds.[1] Chromatography, particularly flash column chromatography and High-Performance Liquid Chromatography (HPLC), is essential for separating complex mixtures.[1][2] Sublimation can be effective for volatile solids to separate them from non-volatile impurities.[1]
Q2: Why is the purity of this compound so critical for the final drug product?
A2: The purity of pharmaceutical intermediates is paramount as impurities can be carried through subsequent synthesis steps, compromising the quality, safety, and efficacy of the final API.[3] Impurities can lead to the formation of unwanted by-products, potentially altering the biological activity of the drug.[3] Even trace amounts of certain impurities can be toxic or cause allergic reactions in patients.[3] Furthermore, failure to control impurities can result in regulatory hurdles, such as failed batch releases and delays in drug approval.[3]
Q3: What types of impurities might be present in a crude sample of this compound?
A3: Impurities in pharmaceutical intermediates can be broadly categorized as organic and inorganic. Organic impurities can include starting materials, by-products from side reactions, other intermediates, and degradation products.[1] Reagents, ligands, and catalysts used in the synthesis may also be present.[1] Inorganic impurities could include salts and heavy metals.[4] Additionally, residual solvents from the reaction or initial purification steps are a common type of impurity.[1]
Q4: How can I assess the stability of this compound on silica (B1680970) gel before attempting flash chromatography?
A4: To test for stability on silica gel, you can perform a simple 2D Thin Layer Chromatography (TLC) test.[2] Spot the compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. If the compound is degrading on the silica, you will likely see streaking or the appearance of new spots.[2]
Troubleshooting Guide
Chromatography Issues
Q5: My compound is not eluting from the flash chromatography column. What could be the problem?
A5: There are several potential reasons for this issue:
-
Compound Decomposition: The compound may have decomposed on the silica gel column.[2] It's crucial to test for silica stability beforehand.[2]
-
Incorrect Solvent System: You might be using a solvent system that is not polar enough to elute your compound. Double-check the solvent composition.[2]
-
Compound Precipitation: The compound may have precipitated at the top of the column, especially if it has poor solubility in the chosen eluent.[5]
Q6: I'm observing split or distorted peaks in my HPLC analysis. What are the common causes?
A6: Split or distorted peaks in HPLC can arise from several factors:
-
Column Voids: A void at the head of the column, which can be caused by pressure shocks or mishandling, can lead to peak splitting.[6]
-
Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[6] It is always best to dissolve the sample in the mobile phase itself if possible.
-
Column Overload: Injecting too much sample can lead to broad or misshapen peaks.[5]
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the column inlet frit, leading to poor peak shape.[5]
Q7: The retention time of my compound is inconsistent between HPLC runs. How can I troubleshoot this?
A7: Retention time variability is a common issue with several potential causes:
-
Pump Malfunction: Issues with the HPLC pump, such as worn seals or check valve problems, can lead to inconsistent flow rates and, therefore, variable retention times. Air bubbles in the pump head can also cause this.
-
Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase, including pH adjustments or component ratios, can affect retention.
-
Column Temperature: Fluctuations in the column temperature will affect retention times. Ensure the column oven is maintaining a stable temperature.[7]
-
Instrument Dwell Volume: If comparing between different HPLC systems, differences in the dwell volume (the volume between the gradient mixer and the column) can cause shifts in retention times, especially in gradient methods.[6]
Crystallization and Yield Issues
Q8: I am getting a low yield after recrystallization. What can I do to improve it?
A8: Low yield in recrystallization can be due to several factors:
-
Compound Solubility: Your compound may be too soluble in the chosen solvent, even at low temperatures. Consider using a different solvent or a solvent/anti-solvent system.
-
Excessive Solvent: Using too much solvent to dissolve the crude material will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. A slower cooling process generally yields purer crystals and can improve recovery.
Q9: My compound is "oiling out" instead of crystallizing. How can I fix this?
A9: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To address this:
-
Lower the Temperature: Try dissolving the compound at a lower temperature.
-
Change the Solvent: Use a solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.
Data Tables
Table 1: Common Solvents for Normal Phase Flash Chromatography
| Solvent | Polarity Index | Notes |
| Hexane/Heptane | 0.1 | Common non-polar component of the mobile phase. |
| Dichloromethane | 3.1 | Good for dissolving a wide range of compounds. |
| Ethyl Acetate | 4.4 | A more polar solvent, often used with hexanes. |
| Acetone | 5.1 | Used for more polar compounds. |
| Methanol | 5.1 | A very polar solvent, often used with dichloromethane. |
Table 2: Troubleshooting Summary for Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Compound still in mother liquor; Decomposition. | Concentrate mother liquor; Use less solvent; Test compound stability.[2] |
| Co-eluting Impurities | Similar polarity of compound and impurity. | Optimize solvent system; Try a different stationary phase (e.g., reverse-phase).[2] |
| Compound Insoluble | Poor choice of solvent for loading. | Pre-adsorb the compound onto silica gel before loading.[2] |
| Baseline Drift (HPLC) | Mobile phase composition changing; Column contamination. | Ensure proper mobile phase mixing; Flush the column.[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and crack-free bed. Drain the excess solvent until it is level with the top of the silica bed.[5]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of solvent. For less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2]
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity (gradient elution) according to the separation needs determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude intermediate in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of a pharmaceutical intermediate.
Caption: A troubleshooting decision tree for poor HPLC peak shape.
References
- 1. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 2. Purification [chem.rochester.edu]
- 3. nbinno.com [nbinno.com]
- 4. Impurities in Pharmaceutical Substances – PharmaGuideHub [pharmaguidehub.com]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. halocolumns.com [halocolumns.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Stereochemistry in Chiral Synthesis
Disclaimer: Information regarding "KTX-582 intermediate-1" is not publicly available. This guide uses a representative molecule, "Intermediate-X," to illustrate common principles and troubleshooting strategies for managing stereochemistry in the synthesis of complex chiral molecules. "Intermediate-X" is a hypothetical N-Boc protected amino ketone, where a key step is the diastereoselective reduction of a ketone to a secondary alcohol, creating two adjacent stereocenters.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of poor stereoselectivity in a reaction?
A1: Low stereoselectivity (both enantioselectivity and diastereoselectivity) can arise from several factors:
-
Reagent Purity: Impurities in starting materials, solvents, or catalysts can interfere with the stereodetermining step.
-
Catalyst Activity: Poor catalyst activity or degradation can lead to a higher background (non-selective) reaction rate.
-
Reaction Conditions: Temperature, pressure, and concentration are critical. Deviations from the optimal conditions can significantly reduce selectivity. For example, higher temperatures often lead to lower selectivity.
-
Substrate Control vs. Reagent Control: The inherent stereochemical bias of the substrate may compete with the directing effect of the chiral reagent or catalyst, leading to a mixture of diastereomers.
-
Epimerization: The newly formed stereocenter might be unstable under the reaction or workup conditions, leading to racemization or epimerization.
Q2: How can I confirm the stereochemical outcome of my reaction?
A2: The stereochemical purity (e.g., enantiomeric excess (ee) or diastereomeric ratio (dr)) is typically determined using one of the following methods:
-
Chiral Chromatography: Chiral HPLC or GC is the most common and accurate method for determining enantiomeric excess.
-
NMR Spectroscopy: Diastereomeric ratio can often be determined by integrating distinct signals for each diastereomer in ¹H or ¹³C NMR spectra. Chiral shift reagents can sometimes be used to resolve signals of enantiomers.
-
X-ray Crystallography: If a solid, crystalline derivative can be formed, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.
Troubleshooting Guide: Diastereoselective Reduction of "Intermediate-X"
This section focuses on the key step: the reduction of the ketone in "Intermediate-X" to the desired syn-amino alcohol diastereomer.
Problem: Low Diastereomeric Ratio (dr) in the Ketone Reduction Step
Q: My reduction of Intermediate-X yielded a nearly 1:1 mixture of the syn and anti diastereomers, but the protocol predicted a >10:1 dr. What went wrong?
A: This is a common issue. Let's troubleshoot by examining the most likely causes.
Reagent and Reaction Conditions
The choice of reducing agent and the reaction conditions are paramount for achieving high diastereoselectivity. The steric bulk of the reducing agent and the chelating ability of the substrate and reagent are key factors.
-
Did you use the correct reducing agent? Different hydride sources have vastly different steric profiles. For a substrate like Intermediate-X, chelation-controlled reduction is often a successful strategy.
-
Was the temperature strictly controlled? Reductions are often run at low temperatures (-78 °C to 0 °C) to maximize selectivity. A deviation in temperature can dramatically lower the dr.
-
Were the reagents added in the correct order? For chelation-controlled reductions, a Lewis acid might be added before the reducing agent to allow the substrate to form a rigid cyclic intermediate, which directs the hydride attack.
The table below provides a summary of expected outcomes with different reducing agents for a typical amino ketone reduction.
| Reducing Agent System | Typical Temperature | Expected Diastereomeric Ratio (syn:anti) | Notes |
| NaBH₄ in Methanol | 0 °C | 2:1 to 4:1 | Non-chelating conditions. Selectivity is guided by the Felkin-Anh model. |
| L-Selectride® in THF | -78 °C | 8:1 to 15:1 | Bulky reducing agent enhances facial selectivity. |
| Zn(BH₄)₂ in THF | -78 °C | >15:1 | Strong chelation control with the Boc-protected amine, leading to high syn selectivity. |
| DIBAL-H in Toluene | -78 °C | >10:1 | Can also provide good chelation control. |
Workflow for Troubleshooting Low Selectivity
If your initial checks on reagents and conditions don't solve the problem, follow this logical workflow.
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Experimental Protocols
Protocol: Chelation-Controlled Reduction of Intermediate-X with Zn(BH₄)₂
This protocol describes a typical procedure for achieving high syn selectivity in the reduction of an N-Boc protected alpha-amino ketone.
Materials:
-
Intermediate-X (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc Borohydride (Zn(BH₄)₂), 0.5 M in THF (1.5 eq)
-
Saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate)
-
Saturated aqueous solution of NaHCO₃
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Intermediate-X (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add the solution of Zn(BH₄)₂ (1.5 eq) dropwise via a syringe over 30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous Rochelle's salt at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until both layers are clear.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired syn-amino alcohol.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Conceptual Pathway: Chelation Control
The high selectivity of the Zn(BH₄)₂ reduction is explained by the formation of a rigid six-membered cyclic intermediate. This intermediate locks the conformation of the molecule, exposing one face of the ketone to hydride attack.
Caption: Conceptual pathway for chelation-controlled reduction.
"KTX-582 intermediate-1" reaction solvent and temperature optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the solvent and temperature optimization of the KTX-582 intermediate-1 synthesis. As specific details of the "this compound" synthesis are not publicly available, this guide will focus on a common synthetic reaction relevant to pharmaceutical development: amide bond formation. We will use a hypothetical reaction scheme to illustrate the optimization process.
Hypothetical Reaction: Formation of this compound via amide coupling of "Amine-Precursor" and "Carboxylic-Acid-Precursor" using a coupling agent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for solvent selection for the this compound amide coupling reaction?
A1: For amide coupling reactions, a variety of aprotic solvents are typically effective. We recommend starting with a screening of common solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF). The choice of solvent can significantly impact reaction kinetics and solubility of starting materials and reagents.
Q2: How does temperature affect the formation of this compound and what is a typical starting temperature?
A2: Temperature can influence both the reaction rate and the formation of byproducts. For many amide coupling reactions, starting at room temperature (20-25 °C) is advisable. If the reaction is slow, gentle heating to 40-60 °C can be beneficial. However, higher temperatures can sometimes lead to racemization or decomposition of sensitive functional groups.
Q3: My reaction to form this compound is showing low yield. What are the first troubleshooting steps?
A3: Low yield can be attributed to several factors. First, ensure all reagents are pure and anhydrous, as water can hydrolyze the activated ester intermediate. Second, consider the choice of coupling agent and base, as their effectiveness can be solvent-dependent. Finally, review the reaction temperature; if the reaction is sluggish, a moderate increase in temperature may improve the yield. If byproducts are observed, a lower temperature may be necessary.
Q4: I am observing significant byproduct formation in my reaction. How can I minimize this?
A4: Byproduct formation is often related to reaction temperature and the choice of solvent. Running the reaction at a lower temperature can sometimes reduce the rate of side reactions. Additionally, the polarity of the solvent can influence which reaction pathways are favored. Screening a range of solvents with varying polarities can help identify conditions that favor the desired product. Also, ensure the stoichiometry of your reactants and reagents is accurate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Conversion of Starting Materials | 1. Insufficient reaction time or temperature. 2. Poor solubility of reactants. 3. Inactive coupling agent. | 1. Increase reaction time or incrementally raise the temperature (e.g., in 10 °C increments). 2. Screen alternative solvents with higher dissolving power for your specific precursors. 3. Use a fresh batch of the coupling agent. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high. 2. Inappropriate solvent choice. 3. Racemization of chiral centers. | 1. Lower the reaction temperature, even to 0 °C or below. 2. Test a different solvent to alter the reaction pathway. 3. Add a racemization-suppressing agent if applicable. |
| Inconsistent Results Between Batches | 1. Variability in solvent or reagent quality (e.g., water content). 2. Inconsistent temperature control. | 1. Use anhydrous solvents and fresh, high-purity reagents for each reaction. 2. Ensure accurate and stable temperature control using a reliable heating/cooling system. |
Data Presentation: Solvent and Temperature Optimization
The following table summarizes hypothetical results from a solvent and temperature screening for the synthesis of this compound.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| DCM | 25 | 12 | 65 | 92 |
| DCM | 40 | 8 | 75 | 88 |
| DMF | 25 | 12 | 80 | 95 |
| DMF | 60 | 6 | 85 | 90 |
| MeCN | 25 | 12 | 70 | 94 |
| MeCN | 50 | 8 | 78 | 91 |
| THF | 25 | 12 | 60 | 93 |
| THF | 40 | 10 | 68 | 89 |
Experimental Protocols
Protocol for Solvent and Temperature Screening of this compound Synthesis:
-
Preparation: In separate, dry reaction vessels, dissolve the "Amine-Precursor" (1.0 eq) and "Carboxylic-Acid-Precursor" (1.0 eq) in the selected solvent (DCM, DMF, MeCN, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To each reaction vessel, add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) at the designated starting temperature (e.g., 25 °C).
-
Reaction Monitoring: Stir the reactions at their respective target temperatures (e.g., 25 °C, 40 °C, 50 °C, 60 °C). Monitor the progress of each reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), at regular intervals.
-
Work-up and Isolation: Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction mixture with an appropriate aqueous solution. Perform an extraction to isolate the crude product.
-
Purification and Analysis: Purify the crude product using a suitable technique, such as column chromatography. Analyze the final product to determine the yield and purity.
Visualizations
Caption: Experimental workflow for solvent and temperature optimization.
Caption: Hypothetical signaling pathway inhibited by KTX-582.
Technical Support Center: Synthesis of KTX-582 Intermediate-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of KTX-582 intermediate-1, chemically known as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for the synthesis of this compound?
A1: The synthesis of this compound involves the tosylation of a secondary alcohol, specifically ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate. This reaction introduces a tosyl group, which is an excellent leaving group, preparing the molecule for subsequent nucleophilic substitution in the overall synthesis of KTX-582.
Q2: What are the common catalysts used for the tosylation of ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate?
A2: The most common method for this tosylation involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base. Pyridine (B92270) and triethylamine (B128534) (Et₃N) are frequently used as both the base and sometimes as the solvent. Alternative catalysts such as zirconium(IV) chloride (ZrCl₄) and various heteropolyacids have also been reported for the tosylation of alcohols and can be considered for optimization.
Q3: My reaction is sluggish or incomplete. What are the potential causes?
A3: Incomplete tosylation can be due to several factors:
-
Insufficiently active catalyst/base: Ensure the base (e.g., pyridine, triethylamine) is dry and of high purity.
-
Low reaction temperature: While the reaction is often started at 0°C to control the initial exotherm, it may require warming to room temperature or gentle heating to go to completion.
-
Steric hindrance: The secondary alcohol on the cyclohexane (B81311) ring may present some steric hindrance. Allowing for a longer reaction time or using a more potent catalytic system might be necessary.
-
Moisture in the reaction: Tosyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Q4: I am observing the formation of a white precipitate during the reaction. Is this normal?
A4: Yes, the formation of a white precipitate is a common and often positive indication that the reaction is proceeding. When using a base like triethylamine or pyridine, it reacts with the HCl generated during the reaction to form the corresponding hydrochloride salt (e.g., triethylammonium (B8662869) chloride), which is often insoluble in the reaction solvent (like dichloromethane) and precipitates out.
Q5: My major product appears to be an alkyl chloride instead of the desired tosylate. What could be the reason?
A5: The formation of an alkyl chloride is a known side reaction in tosylations. The chloride ion, generated from tosyl chloride or present as an impurity, can act as a nucleophile and displace the newly formed tosylate group. To minimize this:
-
Control reaction time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (monitor by TLC).
-
Use of p-toluenesulfonic anhydride (B1165640): In some cases, using the anhydride instead of the chloride can prevent the formation of chloride byproducts.
-
Choice of base: Using a non-nucleophilic base is generally recommended.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive reagents (especially TsCl).2. Presence of moisture.3. Sub-optimal reaction temperature.4. Inefficient stirring. | 1. Use fresh, high-purity p-toluenesulfonyl chloride.2. Ensure all glassware is flame-dried and use anhydrous solvents.3. After initial cooling, allow the reaction to warm to room temperature and monitor. Gentle heating may be required.4. Ensure vigorous stirring, especially if a precipitate forms. |
| Formation of Multiple Spots on TLC (Byproducts) | 1. Formation of the corresponding alkyl chloride.2. Elimination to form an alkene.3. Unreacted starting material. | 1. Minimize reaction time after full conversion of the starting alcohol. Consider using p-toluenesulfonic anhydride.2. Use a non-hindered, non-nucleophilic base. Maintain a low reaction temperature.3. Increase reaction time, temperature, or the equivalents of TsCl and base. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of product and impurities during chromatography. | 1. Add brine to the aqueous layer to break the emulsion. Filter the organic layer through a pad of celite.2. Optimize the solvent system for column chromatography. Consider a different stationary phase if separation is challenging. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on general procedures for tosylation of secondary alcohols.
Synthesis of Ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate
-
Materials:
-
Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate.
-
Data Presentation
The following table summarizes typical reaction parameters for the tosylation of a secondary alcohol. Researchers should optimize these conditions for their specific setup.
| Parameter | Typical Value | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may require more efficient cooling. |
| Equivalents of TsCl | 1.1 - 1.5 eq. | A slight excess ensures complete conversion. |
| Equivalents of Base | 1.5 - 3.0 eq. | An excess is used to neutralize the generated HCl. |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling is important to control the exotherm. |
| Reaction Time | 2 - 24 hours | Highly dependent on the substrate and reaction scale. |
| Typical Yield | 70 - 95% | Yields can vary based on purity of reagents and reaction conditions. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting guide for addressing low yields in the synthesis.
Technical Support Center: Protecting Group Strategies for KTX-582 Intermediate-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting group strategies relevant to the use of KTX-582 intermediate-1 in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and what are its reactive sites?
A1: this compound is identified as ethyl 4-(tosyloxy)cyclohexanecarboxylate. It features two main functional groups: an ethyl ester and a tosylate. The primary reactive site is the carbon atom to which the tosylate group is attached, making it susceptible to nucleophilic substitution. The tosylate is an excellent leaving group.[1][2][3] The ethyl ester is generally stable but can be sensitive to strong acidic or basic conditions.
Q2: Does this compound itself require a protecting group?
A2: No, this compound typically does not require protection of its own functional groups. Instead, the focus is on selecting appropriate protecting groups for a reaction partner to ensure compatibility with the ester and tosylate moieties of the intermediate.
Q3: What are the key considerations when choosing a protecting group for a nucleophile that will react with this compound?
A3: The primary consideration is orthogonality.[4][5][6] The protecting group must be stable under the conditions of the nucleophilic substitution reaction with the tosylate and must be removable without affecting the ethyl ester or other sensitive functionalities in the product.
Q4: How stable is the tosylate group during common synthetic transformations?
A4: The tosylate group is a good leaving group and is intended to be displaced in nucleophilic substitution reactions.[1] It is generally stable under neutral and mildly acidic or basic conditions at low temperatures.[7] However, it can be sensitive to strong nucleophiles, strong bases (which can cause elimination), and certain reducing agents.
Q5: How stable is the ethyl ester group to common protecting group manipulation conditions?
A5: Ethyl esters are relatively robust. They are stable to mildly acidic and basic conditions, catalytic hydrogenation, and many oxidizing and reducing agents. However, they are susceptible to hydrolysis under strong acidic or basic conditions (e.g., saponification with NaOH or LiOH).[8][9]
Troubleshooting Guides
Amine Protection & Deprotection
Q: I am trying to perform a Boc-protection of a primary amine in my substrate before reacting it with this compound, but the reaction is sluggish. What could be the issue?
A: A sluggish Boc-protection can be due to several factors:
-
Steric Hindrance: If the amine is sterically hindered, the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) may be slow.[10]
-
Poor Nucleophilicity: Electron-withdrawing groups near the amine can reduce its nucleophilicity, slowing the reaction.[11]
-
Inadequate Base: The choice and amount of base are crucial. For many standard Boc protections, bases like triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate are used.[12][13]
-
Solvent Issues: The starting material's solubility can be a problem. Sometimes, using a mixed solvent system like THF/water or methanol/water can improve solubility and reaction rate.[13][14]
Q: During the acidic deprotection of my Boc-protected amine (after reaction with this compound), I am observing side products. What are they and how can I avoid them?
A: The most common side reaction during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of byproducts from the reactive tert-butyl cation.[10] This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, or tyrosine.[10] To prevent this, you should use "scavengers" in your deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[10]
Thiol Protection & Deprotection
Q: I need to protect a thiol group in my molecule. Which protecting group is compatible with the functionalities of this compound?
A: The trityl (Trt) group is a good choice for protecting thiols in this context.[15][16] It is introduced under basic conditions, which are compatible with the ester and tosylate. The Trt group is removed under mild acidic conditions, which can be selective over the cleavage of more robust protecting groups.[15][17]
Q: My trityl deprotection is not going to completion. What can I do?
A: Incomplete trityl deprotection can be addressed by:
-
Increasing Acid Concentration: You can try slightly increasing the concentration of the acid (e.g., TFA in dichloromethane).[17]
-
Extending Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.[17]
-
Choice of Acid: Formic acid can be a milder but effective alternative to TFA for deprotection.[17][18]
Data Presentation: Protecting Group Strategies
The following tables summarize common protecting groups for amines, carboxylic acids, and thiols, along with their stability and deprotection conditions, keeping in mind the compatibility with an ethyl ester and a tosylate.
Table 1: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Stable To | Labile To | Comments |
| tert-Butoxycarbonyl | Boc | Catalytic hydrogenation, base, nucleophiles[19] | Strong acids (TFA, HCl)[19] | Widely used and orthogonal to many other groups. |
| Carboxybenzyl | Cbz, Z | Mild acid and base[20] | Catalytic hydrogenation (H₂, Pd/C), strong acids[20][21] | Useful if no reducible groups like alkenes are present. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild acid, catalytic hydrogenation | Base (e.g., 20% piperidine (B6355638) in DMF)[22][23] | Orthogonal to Boc and Cbz groups.[5] |
Table 2: Common Protecting Groups for Thiols
| Protecting Group | Abbreviation | Stable To | Labile To | Comments |
| Triphenylmethyl | Trt | Base, mild acid | Strong acid (TFA), oxidative conditions[15][17] | Bulky group, often used for primary thiols. |
| Acetamidomethyl | Acm | Acid, base | Mercury(II) or Iodine | Very stable, requires specific deprotection conditions. |
| tert-Butyl | t-Bu | Strong acid, base, reduction | Mercury(II) or Silver(I) salts followed by reduction | Robust protecting group.[24] |
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) (1.5 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in DCM or THF.
-
Add the base (TEA or NaHCO₃) to the solution.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.[25]
Protocol 2: Trityl Deprotection of a Thiol
This protocol outlines the removal of a trityl group from a protected thiol using trifluoroacetic acid (TFA).
Materials:
-
S-trityl protected thiol (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (2-10 equiv)
-
Triisopropylsilane (TIS) (as a scavenger, 1.1 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the S-trityl protected substrate in DCM.
-
Add TIS to the solution.
-
Add TFA dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, often by column chromatography, to separate the deprotected thiol from the triphenylmethanol (B194598) byproduct.[17]
Mandatory Visualization
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. reddit.com [reddit.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. benchchem.com [benchchem.com]
- 20. total-synthesis.com [total-synthesis.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for "KTX-582 intermediate-1" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "KTX-582 intermediate-1" (ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary reactive site?
"this compound" is chemically known as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate. Its primary reactive site is the carbon atom attached to the tosyloxy group (-OTs). The tosylate is an excellent leaving group, making this position susceptible to nucleophilic substitution reactions (SN2). The ethyl ester group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.
Q2: A white precipitate formed during my reaction with "this compound". What is it?
In many reactions involving tosylates, a base such as pyridine (B92270) or triethylamine (B128534) is used to neutralize the p-toluenesulfonic acid byproduct. The formation of a white precipitate is often the corresponding ammonium (B1175870) salt (e.g., pyridinium (B92312) tosylate or triethylammonium (B8662869) tosylate), which is a good indication that the reaction is proceeding.
Q3: How should I monitor the progress of a reaction involving "this compound"?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The starting material, "this compound", is relatively non-polar. The product's polarity will depend on the nucleophile used. It is advisable to spot the starting material, the reaction mixture, and a co-spot of both on the TLC plate to accurately track the consumption of the starting material and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Formation (Incomplete Reaction)
Symptoms:
-
TLC analysis shows a significant amount of unreacted "this compound".
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Be cautious, as higher temperatures can also promote side reactions like elimination. |
| Poor Nucleophile Reactivity | Ensure the nucleophile is sufficiently reactive. If using a weak nucleophile, a stronger base or a phase-transfer catalyst may be required. |
| Degraded Reagents | Use freshly opened or properly stored reagents. The nucleophile and any base used should be of high purity. Anhydrous solvents are often crucial for the success of these reactions. |
| Steric Hindrance | The cyclohexane (B81311) ring can present some steric hindrance. If the nucleophile is bulky, the reaction may be slow. In such cases, longer reaction times or higher temperatures may be necessary. |
Issue 2: Presence of a Major Impurity with a Similar Rf to the Starting Material
Symptom:
-
TLC analysis shows a new spot with an Rf value close to that of "this compound", and this spot is not the desired product.
Possible Cause and Solution:
This impurity could be the elimination byproduct, ethyl cyclohex-3-ene-1-carboxylate. This is more likely to occur with hindered bases or at elevated temperatures.
| Cause | Suggested Solution |
| Elimination Side Reaction (E2) | Use a less hindered, non-nucleophilic base if possible. Running the reaction at a lower temperature can also favor the SN2 pathway over the E2 pathway. |
Issue 3: Product Contamination with p-Toluenesulfonic Acid
Symptom:
-
The isolated product is an oil or solid that is difficult to purify.
-
NMR analysis shows the presence of aromatic protons characteristic of the tosyl group, but the main product signals are also present.
Possible Cause and Solution:
The byproduct p-toluenesulfonic acid may not have been fully removed during the work-up.
| Cause | Suggested Solution |
| Inadequate Aqueous Wash | During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic byproducts. Follow this with a brine wash to remove excess water. |
Issue 4: Hydrolysis of the Ethyl Ester Group
Symptom:
-
The isolated product is more polar than expected and may be water-soluble.
-
NMR or mass spectrometry analysis indicates the presence of a carboxylic acid instead of an ethyl ester.
Possible Cause and Solution:
The ethyl ester group can be hydrolyzed under harsh acidic or basic conditions during the reaction or work-up.
| Cause | Suggested Solution |
| Harsh Work-up Conditions | Avoid prolonged exposure to strong acids or bases during the work-up. Use a mild base like sodium bicarbonate for neutralization. If the reaction is performed under basic conditions, consider using a milder base or carefully controlling the reaction time and temperature. |
Experimental Protocols
General Work-up Procedure for a Nucleophilic Substitution Reaction
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was conducted in a polar aprotic solvent like DMF or DMSO, dilute the mixture with a larger volume of an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel.
-
Wash with water (2 x volume of the organic layer).
-
Wash with a saturated aqueous solution of sodium bicarbonate (1 x volume of the organic layer) to remove acidic byproducts.
-
Wash with brine (1 x volume of the organic layer) to facilitate phase separation and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization, depending on its physical properties.
Illustrative Data for a Hypothetical Reaction
The following table provides hypothetical data for a nucleophilic substitution reaction of "this compound" with a generic nucleophile (Nu⁻).
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | NaNu |
| Solvent | DMF |
| Temperature | 60 °C |
| Reaction Time | 12 h |
| Theoretical Yield | Based on 1 mmol of starting material |
| Actual Yield | 250 mg (hypothetical) |
| Percent Yield | 80% (hypothetical) |
| TLC Mobile Phase | 3:1 Hexanes:Ethyl Acetate |
| Starting Material Rf | 0.6 |
| Product Rf | 0.4 |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for reactions of this compound.
Validation & Comparative
A Comparative Guide to KTX-582 Intermediate-1 and Other IRAK4 Degrader Intermediates
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, particularly those aimed at Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), represents a promising frontier in the treatment of inflammatory and autoimmune diseases. The synthesis of these complex molecules involves a series of chemical intermediates, the efficiency and properties of which are critical to the overall success of the drug development process. This guide provides a comparative overview of KTX-582 intermediate-1 and other common intermediates used in the synthesis of IRAK4 degraders, supported by generalized experimental protocols and pathway visualizations.
Introduction to IRAK4 Degraders and Their Synthesis
IRAK4 is a key signaling kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways, which are central to the innate immune response.[1][2] Dysregulation of these pathways is implicated in a variety of inflammatory diseases. IRAK4 degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules that induce the degradation of the IRAK4 protein.[3] A typical IRAK4 PROTAC consists of three components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[3][4]
The synthesis of these degraders is a multi-step process involving various chemical intermediates. Understanding the characteristics and synthetic accessibility of these intermediates is crucial for efficient and scalable production.
Comparison of IRAK4 Degrader Intermediates
Below is a table comparing representative intermediates from each category.
| Intermediate Category | Example Intermediate | Structural Class | Role in Synthesis | Key Reactive Features |
| IRAK4 Warhead Precursor | This compound | Tosylated cyclohexane (B81311) carboxylate | Precursor to the IRAK4-binding moiety of KTX-582. | Contains a tosyl group, a good leaving group for nucleophilic substitution, and an ethyl ester for further modification. |
| PF-06650833 analog precursor | Isoquinoline derivative | Precursor to an IRAK4 inhibitor-based warhead.[3] | Typically contains a reactive site, such as a halide or a boronic acid, for coupling to the linker.[3] | |
| Indazole-based precursor | Substituted indazole | Core scaffold for a class of IRAK4 ligands. | Often functionalized with amines or carboxylic acids for amide bond formation with the linker. | |
| E3 Ligase Ligand Precursor | Pomalidomide derivative | Glutarimide-based | Precursor to the Cereblon (CRBN) E3 ligase ligand.[5] | Possesses a reactive handle, often an amino or a hydroxyl group, for linker attachment.[5] |
| VHL ligand precursor | Hydroxyproline derivative | Precursor to the von Hippel-Lindau (VHL) E3 ligase ligand.[3] | Contains a free hydroxyl or amino group for conjugation to the linker.[3] | |
| Linker-Containing Fragment | PEG-based linker with a terminal functional group | Polyethylene glycol derivative | Connects the warhead and the E3 ligase ligand. | Can have various reactive ends, such as an amine, carboxylic acid, azide, or alkyne, for coupling reactions.[5][6] |
| Alkyl chain with terminal functional groups | Aliphatic hydrocarbon | Provides a non-polar connection between the two ligands. | Functionalized with reactive groups like those on PEG-based linkers for sequential bond formation. |
Experimental Protocols
The following are generalized protocols for the synthesis of key classes of IRAK4 degrader intermediates. These are intended as illustrative examples and would require optimization for specific target molecules.
General Protocol for the Synthesis of an IRAK4 Warhead Precursor (Amide Coupling)
-
Activation of Carboxylic Acid: To a solution of an appropriate carboxylic acid-containing precursor (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Bond Formation: To the activated acid solution, add the desired amine-containing fragment (1.0 eq). Continue stirring the reaction mixture at room temperature for 2-16 hours.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired warhead precursor.
General Protocol for the Synthesis of a Linker-E3 Ligase Ligand Intermediate (Click Chemistry)
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to connect a linker to an E3 ligase ligand.[6]
-
Reaction Setup: In a reaction vessel, dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-terminated linker (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Catalyst Addition: To the reaction mixture, add a copper(I) source (e.g., CuSO₄·5H₂O, 0.1 eq) and a reducing agent (e.g., sodium ascorbate, 0.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the linker-E3 ligase ligand intermediate.[6]
Visualizing Key Pathways and Workflows
To aid in the understanding of the biological and synthetic processes involved in the development of IRAK4 degraders, the following diagrams have been generated.
Caption: The IRAK4 signaling pathway, a key component of the innate immune response.
Caption: A generalized experimental workflow for the synthesis and evaluation of IRAK4 PROTACs.
Conclusion
The synthesis of IRAK4 degraders is a complex undertaking where the properties of the chemical intermediates play a pivotal role. While a direct, quantitative head-to-head comparison of proprietary intermediates like this compound is challenging due to the limited availability of public data, a qualitative understanding of the different classes of intermediates and their synthesis is essential for researchers in the field. By understanding the structure, reactivity, and role of these building blocks, scientists can better devise and optimize synthetic strategies for novel IRAK4-targeting therapeutics. The provided generalized protocols and diagrams offer a foundational understanding for drug development professionals working to advance this exciting class of molecules.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Purity Analysis of KTX-582 Intermediate-1 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the purity analysis of "KTX-582 intermediate-1," chemically known as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate, a key starting material in the synthesis of the IRAK4 degrader KTX-582.[1] The purity of this intermediate is critical to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to compare the purity of this intermediate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
Introduction
This compound is synthesized by the tosylation of ethyl 4-hydroxycyclohexanecarboxylate.[2][3] The starting alcohol exists as a mixture of cis and trans isomers.[4] The stereochemistry of the starting material is a critical factor, as it can lead to isomeric impurities in the final intermediate if not properly controlled during synthesis and purification. Other potential impurities may include unreacted starting materials, by-products from the tosylation reaction, and residual solvents.
This guide will detail the analytical workflow for identifying and quantifying these potential impurities, providing a robust methodology for supplier qualification and batch-to-batch consistency checks.
Purity Analysis Workflow
The following diagram illustrates the comprehensive workflow for the purity analysis of this compound.
Caption: Purity Analysis Workflow.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify this compound from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 25 95 30 95 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This technique is used to determine the molecular weights of impurities, aiding in their structural elucidation. The HPLC conditions are the same as described above, with the eluent directed to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR are employed to confirm the chemical structure of the main component and to identify and quantify isomeric impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ratio of cis to trans isomers can be determined by integrating specific, well-resolved proton signals.
Comparative Data Summary
The following tables summarize the hypothetical purity analysis data for this compound from three different suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity (%) | Impurity 1 (trans-isomer) (%) | Impurity 2 (Unreacted Alcohol) (%) | Other Impurities (%) |
| Supplier A | 99.5 | 0.2 | 0.1 | 0.2 |
| Supplier B | 98.2 | 1.0 | 0.5 | 0.3 |
| Supplier C | 99.8 | < 0.1 | < 0.1 | 0.1 |
Table 2: LC-MS Impurity Identification
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |
| This compound (cis-isomer) | 15.2 | 327.1 | Ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate |
| Impurity 1 (trans-isomer) | 14.8 | 327.1 | Ethyl (1r,4r)-4-(tosyloxy)cyclohexane-1-carboxylate |
| Impurity 2 (Unreacted Alcohol) | 8.5 | 173.1 | Ethyl 4-hydroxycyclohexanecarboxylate |
Table 3: NMR Isomer Ratio Analysis
| Supplier | cis-isomer : trans-isomer Ratio |
| Supplier A | 99.8 : 0.2 |
| Supplier B | 99.0 : 1.0 |
| Supplier C | > 99.9 : < 0.1 |
Conclusion
The presented analytical workflow and methodologies provide a robust approach for the comprehensive purity assessment of this compound. Based on the hypothetical data, Supplier C provides the material with the highest purity and the lowest levels of isomeric and process-related impurities. Supplier A also provides high-purity material, while Supplier B's product contains a higher percentage of the undesired trans-isomer and unreacted starting material.
For critical drug development applications, a thorough evaluation of supplier-provided materials using these or similar validated methods is essential to ensure the consistent quality and performance of the final API. It is recommended to perform this comparative analysis on multiple batches from each supplier to assess batch-to-batch consistency.
References
Navigating the Synthesis of KTX-582 Intermediate-1: A Comparative Guide to Efficiency
For researchers and scientists engaged in the development of novel therapeutics, the synthesis of key intermediates is a critical stage where efficiency and scalability are paramount. This guide provides a comparative analysis of synthetic routes to "KTX-582 intermediate-1," chemically known as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate, a crucial building block in the synthesis of the IRAK4 degrader KTX-582.
This document outlines two distinct synthetic pathways, detailing experimental protocols and presenting a quantitative comparison of their efficiencies. The information is intended to aid drug development professionals in selecting the most suitable route based on factors such as yield, stereoselectivity, and reagent accessibility.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Stereoselective Reduction with L-Selectride® | Route 2: Isomerization and Resolution |
| Starting Material | Ethyl 4-oxocyclohexane-1-carboxylate | Ethyl 4-oxocyclohexane-1-carboxylate |
| Key Transformation | Stereoselective ketone reduction | Non-selective reduction followed by isomerization and resolution |
| Overall Yield | ~75% | Variable, dependent on resolution efficiency |
| Stereoselectivity | High (typically >95% cis) | Low initial stereoselectivity, relies on post-reaction separation |
| Number of Steps | 2 | 3+ (including resolution) |
| Key Reagents | L-Selectride®, p-Toluenesulfonyl chloride | Sodium borohydride (B1222165), Sodium ethoxide, Resolving agent |
| Primary Advantage | High stereocontrol in a single reduction step | Use of less specialized and costly reducing agents |
Synthetic Pathways Overview
The synthesis of this compound fundamentally involves two key transformations: the stereoselective reduction of a ketoester precursor to the corresponding cis-hydroxyester, followed by the tosylation of the hydroxyl group. The two routes presented here diverge primarily in their approach to achieving the desired (1s,4s) stereochemistry of the intermediate alcohol.
Route 1: Stereoselective Reduction with L-Selectride®
This route prioritizes achieving the desired cis-stereochemistry of the precursor alcohol, ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate, in a single, highly selective reduction step.
Experimental Protocol
Step 1: Stereoselective Reduction of Ethyl 4-oxocyclohexane-1-carboxylate
-
A solution of ethyl 4-oxocyclohexane-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under a nitrogen atmosphere.
-
L-Selectride® (1.0 M solution in THF, 1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide (B78521) and hydrogen peroxide.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate. The product is typically used in the next step without further purification.
Step 2: Tosylation of ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate
-
The crude ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate (1 equivalent) is dissolved in pyridine (B92270) and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.5 equivalents) is added portion-wise to the solution.
-
The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water and extracted with diethyl ether.
-
The organic layer is washed sequentially with aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate.
Quantitative Data
| Step | Product | Yield | Purity (cis isomer) |
| 1 | ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate | ~85% | >95% |
| 2 | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | ~88% | >98% |
Route 2: Non-Selective Reduction and Isomerization/Resolution
This alternative approach utilizes a less expensive and more readily available reducing agent, followed by a separate step to isolate the desired cis-isomer.
Experimental Protocol
Step 1: Non-selective Reduction of Ethyl 4-oxocyclohexane-1-carboxylate
-
To a solution of ethyl 4-oxocyclohexane-1-carboxylate (1 equivalent) in methanol (B129727) at 0 °C, sodium borohydride (1.1 equivalents) is added in portions.
-
The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give a mixture of cis- and trans-ethyl 4-hydroxycyclohexanecarboxylate.
Step 2: Isomerization and Resolution
-
The cis/trans mixture of the alcohol is dissolved in ethanol.
-
Sodium ethoxide (catalytic amount) is added, and the mixture is heated to reflux to equilibrate the isomers, favoring the thermodynamically more stable trans-isomer.
-
After equilibration, the desired cis-isomer can be separated from the trans-isomer by fractional crystallization or chromatographic methods. Alternatively, enzymatic resolution techniques can be employed at this stage to selectively acylate one isomer, facilitating separation.
Step 3: Tosylation of ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate
-
The isolated ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate is subjected to tosylation following the same procedure as described in Step 2 of Route 1.
Quantitative Data
| Step | Product | Yield | Purity (after separation) |
| 1 | cis/trans-ethyl 4-hydroxycyclohexanecarboxylate | >95% | (cis:trans ratio variable) |
| 2 | ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate | Dependent on separation efficiency | >98% |
| 3 | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | ~88% | >98% |
Signaling Pathway and Logical Relationship
The synthesis of this compound is a critical step in the overall synthesis of KTX-582, a molecule designed to induce the degradation of IRAK4. The logic of the synthesis is to create a functionalized cyclohexane (B81311) ring with the correct stereochemistry that can be further elaborated to link the IRAK4-binding moiety with an E3 ligase-recruiting ligand.
Conclusion
The choice between these two synthetic routes for "this compound" will depend on the specific priorities of the research or development team. Route 1 offers a more direct and highly stereoselective approach, which can be advantageous for ensuring the purity of the final product and simplifying downstream processing. However, the use of L-Selectride® may present challenges in terms of cost and handling on a larger scale. Route 2 employs more common and less expensive reagents for the reduction step but introduces the complexity of isomer separation, which can impact the overall yield and process efficiency. For large-scale production, a thorough cost-benefit analysis of the reducing agent versus the cost and labor of the resolution step would be necessary. Both routes ultimately provide access to the target intermediate, a key component for the advancement of IRAK4-targeting therapeutics.
"KTX-582 intermediate-1" spectroscopic data validation (1H NMR, 13C NMR)
Spectroscopic Data Validation Guide: KTX-582 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for "this compound" and an alternative compound in its synthetic pathway, "KTX-582 intermediate-4." The validation of intermediates is a critical step in drug development to ensure the structural integrity of synthesized compounds, confirming that the desired molecular structure has been achieved before proceeding with subsequent synthetic steps.
Due to the proprietary nature of KTX-582 and its intermediates, publicly available experimental NMR data is limited. This guide, therefore, utilizes highly accurate predicted ¹H and ¹³C NMR data to serve as a reference for validation. The comparison with a structurally different intermediate highlights the power of NMR spectroscopy in distinguishing between related compounds in a synthetic route.
Chemical Structures of Comparison Intermediates
| Compound Name | Structure | IUPAC Name | CAS Number | Molecular Formula |
| This compound | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | 845508-29-4 | C₁₆H₂₂O₅S | |
| KTX-582 intermediate-4 | methyl 5-amino-1H-indazole-6-carboxylate | 1000373-79-4 | C₉H₉N₃O₂ |
Predicted ¹H NMR Spectroscopic Data
The following tables summarize the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), the signal multiplicity, and the assignment of each proton to the respective molecular structure. The predictions were performed using advanced computational algorithms and are presented for a standard solvent, CDCl₃.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.78 | Doublet | 2H, Aromatic CH (ortho to SO₂) |
| 7.35 | Doublet | 2H, Aromatic CH (meta to SO₂) |
| 4.59 | Multiplet | 1H, CH-O |
| 4.13 | Quartet | 2H, O-CH₂-CH₃ |
| 2.44 | Singlet | 3H, Ar-CH₃ |
| 2.30 | Multiplet | 1H, CH-C=O |
| 2.05 - 1.95 | Multiplet | 4H, Cyclohexane CH₂ |
| 1.70 - 1.60 | Multiplet | 4H, Cyclohexane CH₂ |
| 1.24 | Triplet | 3H, O-CH₂-CH₃ |
Table 2: Predicted ¹H NMR Data for KTX-582 intermediate-4
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 10.5 (broad) | Singlet | 1H, Indazole NH |
| 7.90 | Singlet | 1H, Aromatic CH |
| 7.70 | Singlet | 1H, Aromatic CH |
| 5.0 (broad) | Singlet | 2H, NH₂ |
| 3.90 | Singlet | 3H, O-CH₃ |
Predicted ¹³C NMR Spectroscopic Data
The tables below detail the predicted chemical shifts (δ) in ppm for each carbon atom in the respective intermediates, providing a fingerprint of the carbon skeleton.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 174.5 | C=O (Ester) |
| 144.8 | Aromatic C-SO₂ |
| 134.2 | Aromatic C-CH₃ |
| 129.8 | Aromatic CH (meta to SO₂) |
| 127.6 | Aromatic CH (ortho to SO₂) |
| 81.5 | CH-O |
| 60.6 | O-CH₂-CH₃ |
| 41.0 | CH-C=O |
| 31.5 | Cyclohexane CH₂ |
| 21.6 | Ar-CH₃ |
| 14.1 | O-CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Data for KTX-582 intermediate-4
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | C=O (Ester) |
| 142.0 | Aromatic C |
| 140.0 | Aromatic C |
| 135.0 | Aromatic C |
| 122.0 | Aromatic CH |
| 120.0 | Aromatic C |
| 110.0 | Aromatic CH |
| 100.0 | Aromatic C |
| 51.5 | O-CH₃ |
Experimental Workflow for Spectroscopic Validation
The following diagram illustrates a standard workflow for the validation of a synthetic intermediate using NMR spectroscopy.
Structural Elucidation of Drug Intermediates: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a critical milestone in the drug development pipeline. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural confirmation of small molecule intermediates, exemplified by the hypothetical compound "KTX-582 intermediate-1".
Introduction
In the synthesis of novel therapeutic agents, the unambiguous confirmation of the structure of key intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). While various analytical techniques are available, single-crystal X-ray crystallography remains the gold standard for providing a precise and unequivocal 3D molecular structure.[1][2] This guide compares the data obtained from X-ray crystallography with that from other widely used methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Data Analysis
To illustrate the strengths of each technique, the following table summarizes hypothetical data for the structural elucidation of "this compound".
| Analytical Technique | Parameter | Observed Data for "this compound" (Hypothetical) | Information Gained |
| X-ray Crystallography | Crystal System | Orthorhombic | Defines the repeating unit cell of the crystal. |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 8.1 Å | Provides the dimensions of the repeating unit. | |
| Resolution | 0.85 Å | High resolution allows for precise atom positioning. | |
| R-factor | 0.045 | Indicates a good fit between the experimental data and the final structural model. | |
| Bond Lengths/Angles | e.g., C-C: 1.54 Å, C-N: 1.47 Å | Unambiguous determination of atomic connectivity and geometry.[2] | |
| Absolute Stereochemistry | (S)-configuration at C4 | Crucial for understanding biological activity. | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 7.26 (d, 2H), 6.88 (d, 2H), 4.50 (q, 1H), 2.50 (s, 3H), 1.45 (d, 3H) ppm | Provides information about the chemical environment of protons.[3][4] |
| Coupling Constant (J) | J = 8.0 Hz, J = 7.0 Hz | Reveals connectivity between neighboring protons. | |
| Integration | 2H, 2H, 1H, 3H, 3H | Proportional to the number of protons giving rise to the signal. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 168.0, 155.2, 130.1, 128.5, 115.4, 55.3, 21.2, 15.8 ppm | Indicates the different types of carbon environments.[4] |
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ = 208.1234 | Determines the mass-to-charge ratio, confirming molecular weight.[3] |
| High-Resolution MS | C₁₁H₁₄NO₂⁺ (Calculated: 208.1229) | Provides the elemental composition. | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | 3350 (N-H stretch), 1680 (C=O stretch), 1610 (C=C stretch) | Identifies the presence of specific functional groups.[3][5] |
Visualization of Workflows and Pathways
Experimental Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the structural analysis of a small molecule intermediate.
Caption: Workflow for small molecule structure confirmation.
Hypothetical Signaling Pathway Involvement
This diagram shows a hypothetical signaling pathway where an inhibitor, developed from an intermediate like KTX-582, might act.
Caption: Inhibition of a kinase signaling pathway.
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth : Crystals of "this compound" are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling.[6] A suitable solvent or solvent system is chosen in which the compound has moderate solubility.
-
Crystal Mounting : A single crystal of sufficient quality and size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.[7] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined (e.g., by direct methods), leading to an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the purified intermediate is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.
-
Data Acquisition : The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each unique carbon.
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS (0 ppm). The signals are integrated to determine the relative number of protons.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Infusion and Ionization : The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which creates charged droplets that evaporate to produce gas-phase ions.
-
Mass Analysis : The ions are guided into a mass analyzer (e.g., time-of-flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z). For high-resolution mass spectrometry (HRMS), the analyzer has very high accuracy, allowing for the determination of the elemental formula.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition : The sample is placed in the path of an infrared beam. The instrument measures the absorption of IR radiation at different wavenumbers as various bonds in the molecule vibrate.
-
Spectral Analysis : The resulting spectrum shows absorption bands corresponding to specific functional groups present in the molecule.
Conclusion
While spectroscopic methods like NMR, MS, and IR are indispensable for providing crucial information about connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure.[2][8] It provides precise details of bond lengths, bond angles, and absolute stereochemistry, which are often essential for structure-based drug design and understanding a molecule's interaction with its biological target.[9] A combined approach, utilizing both spectroscopic and crystallographic data, provides the most comprehensive and robust structural confirmation for critical drug development intermediates.
References
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. iucr.org [iucr.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lot-to-Lot Variability Assessment of KTX-582 Intermediate-1
Disclaimer: This document is a hypothetical guide created for illustrative purposes. KTX-582 is a real drug candidate in development; however, its synthetic intermediates and associated manufacturing data are proprietary. The data, protocols, and lot comparisons presented herein are representative of industry-standard quality control practices for pharmaceutical intermediates and are not actual data for KTX-582 Intermediate-1.
Introduction
KTX-582 is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the transcription factor Ikaros.[1][2] It is under investigation for the treatment of certain hematological malignancies.[3][4] The synthesis of complex molecules like KTX-582 involves multiple steps, with the quality of each synthetic intermediate being paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
"this compound" is a crucial precursor in the manufacturing process of KTX-582.[5] The control of its critical quality attributes (CQAs), such as purity, impurity profile, and residual solvents, is essential. According to international guidelines like ICH Q11, the quality of intermediates directly influences the CQAs of the final API, making rigorous control a regulatory expectation.[3] This guide provides a framework for assessing the lot-to-lot variability of this compound, comparing three hypothetical manufacturing lots to ensure consistent quality.
The assessment of lot-to-lot variability is a cornerstone of Good Manufacturing Practice (GMP), ensuring process reproducibility and minimizing the risk of downstream process failures or the introduction of new impurities into the final drug substance.
Lot-to-Lot Comparison of Critical Quality Attributes
The following tables summarize the analytical testing results for three hypothetical lots of this compound (Lot A: L-25001, Lot B: L-25002, Lot C: L-25003). The acceptance criteria are based on established standards for pharmaceutical intermediates at this stage of development.
Table 1: Identity and Physical Properties
| Test | Method | Acceptance Criteria | Lot A (L-25001) | Lot B (L-25002) | Lot C (L-25003) | Result |
| Appearance | Visual Inspection | White to off-white solid | Off-white solid | White solid | Off-white solid | Pass |
| Identity by FTIR | USP <854> | Spectrum conforms to reference standard | Conforms | Conforms | Conforms | Pass |
| Identity by HPLC | HPLC-UV | Retention time matches reference standard (± 2%) | Matches | Matches | Matches | Pass |
Table 2: Purity and Impurity Profile by HPLC
| Test | Method | Acceptance Criteria | Lot A (L-25001) | Lot B (L-25002) | Lot C (L-25003) | Result |
| Purity (Area %) | HPLC-UV | ≥ 99.0% | 99.52% | 99.61% | 99.48% | Pass |
| Impurity-A (RRT 0.85) | HPLC-UV | ≤ 0.15% | 0.11% | 0.09% | 0.13% | Pass |
| Impurity-B (RRT 1.12) | HPLC-UV | ≤ 0.15% | 0.08% | 0.07% | 0.08% | Pass |
| Any Unspecified Impurity | HPLC-UV | ≤ 0.10% | 0.06% | 0.05% | 0.07% | Pass |
| Total Impurities | HPLC-UV | ≤ 0.50% | 0.25% | 0.21% | 0.28% | Pass |
Table 3: Residual Solvents by GC-HS
| Test | Method | Acceptance Criteria (ICH Q3C) | Lot A (L-25001) | Lot B (L-25002) | Lot C (L-25003) | Result |
| Methanol | GC-HS | ≤ 3000 ppm | 450 ppm | 390 ppm | 485 ppm | Pass |
| Dichloromethane | GC-HS | ≤ 600 ppm | 110 ppm | 95 ppm | 125 ppm | Pass |
| Ethyl Acetate | GC-HS | ≤ 5000 ppm | 820 ppm | 760 ppm | 850 ppm | Pass |
Diagrams and Workflows
IRAK4 Signaling Pathway
The diagram below illustrates the simplified signaling pathway involving IRAK4, the primary target of KTX-582. Dysregulation of this pathway is implicated in certain cancers. KTX-582 induces the degradation of IRAK4, thereby blocking downstream signaling.
Intermediate Lot Release Workflow
This workflow outlines the decision-making process for the quality control assessment and release of a new lot of this compound.
References
Benchmarking "KTX-582 Intermediate-1" and its Resulting IRAK4 Degrader Against Competing Building Blocks and Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to IRAK4-Targeting PROTACs
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Within this landscape, the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a high-value target for inflammatory diseases and certain cancers. KTX-582, a potent IRAK4 degrader, and its synthetic precursor, "KTX-582 intermediate-1," represent a significant advancement in this area. This guide provides a comprehensive comparison of KTX-582 with other notable IRAK4 degraders, focusing on the building blocks used in their synthesis and their resulting biological activities.
Performance Comparison of IRAK4 Degraders
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, typically quantified by the DC50 value (the concentration required to degrade 50% of the target protein). The following table summarizes the performance of KTX-582 and other publicly disclosed IRAK4 degraders, highlighting the impact of different building blocks on their potency.
| Compound | IRAK4 Ligand Scaffold | E3 Ligase Ligand | Linker Type | IRAK4 DC50 (nM) | Ikaros DC50 (nM) | Cell Line |
| KTX-582 | Indazole-based | Pomalidomide (CRBN) | PEG-based | 4 | 5 | OCI-Ly10 |
| KT-413 (Zomiradomide) | Not specified | Pomalidomide (CRBN) | Not specified | Not specified | Not specified | Not specified |
| KT-474 | Not specified | Novel CRBN ligand | Not specified | ~1 | >10,000 | OCI-Ly10 |
| KTX-955 | Indazole-based | Pomalidomide (CRBN) | PEG-based | 5 | 130 | Not specified |
| KTX-612 | Not specified | Not specified | Not specified | 7 | Not specified | Not specified |
| KTX-497 | Not specified | Not specified | Not specified | 3 | Not specified | Not specified |
| Compound 9 (from Nunes et al.) | Fluoro/ethyl lactam | VHL | Spirocyclic pyrimidine | 151 | Not applicable | PBMCs |
| Compound 9 (from Chen et al.) | Indazole-based | Pomalidomide (CRBN) | PEG2 | Potent degradation | Not applicable | OCI-Ly10, TMD8 |
The Building Blocks of IRAK4 Degraders
The modular nature of PROTACs allows for the systematic optimization of their properties by modifying three key building blocks: the ligand for the target protein (IRAK4), the ligand for the E3 ubiquitin ligase, and the linker connecting them. "this compound" is a precursor to the IRAK4-binding moiety of KTX-582.
IRAK4 Ligand Intermediates: While specific data for "this compound" is not publicly available, its indazole scaffold is a common feature in many potent IRAK4 inhibitors and degraders. The choice of the IRAK4 ligand and its exit vector for linker attachment is crucial for both target affinity and the formation of a productive ternary complex.
E3 Ligase Ligands: The majority of current IRAK4 degraders, including KTX-582, utilize derivatives of thalidomide, such as pomalidomide, to recruit the Cereblon (CRBN) E3 ligase. An alternative approach, as seen with Compound 9 from Nunes et al., employs a ligand for the von Hippel-Lindau (VHL) E3 ligase. The choice of E3 ligase can significantly impact the degradation profile and potential off-target effects.
Linkers: The linker's composition and length are critical for optimizing the orientation of the IRAK4 and E3 ligase in the ternary complex. Polyethylene glycol (PEG)-based linkers of varying lengths are commonly used to improve solubility and facilitate the formation of a stable complex, as demonstrated in the development of several KTX series compounds.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the IRAK4 signaling pathway and a general experimental workflow for assessing PROTAC efficacy.
Caption: The IRAK4 signaling pathway, a key component of the innate immune response.
A Technical Guide to KTX-582: Mechanism of Action and Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental protocols and quantitative yield data for the synthesis of KTX-582 via different intermediates are not publicly available at the time of this publication. Synthesis methods for KTX-582 and its intermediates are often proprietary and contained within patent literature, such as patent WO2022147465 A1, which is not fully accessible in public databases.[1] This guide therefore focuses on the publicly available data regarding the mechanism of action and characterization of KTX-582.
Introduction to KTX-582
KTX-582 is a potent, heterobifunctional small molecule classified as a PROTAC (Proteolysis Targeting Chimera) degrader. It is designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. KTX-582's primary targets are Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family zinc finger proteins (Ikaros and Aiolos).[2] By mediating the degradation of these proteins, KTX-582 offers a therapeutic strategy for diseases driven by dysregulated signaling pathways in which these proteins are key components, such as certain hematologic malignancies.[3]
Quantitative Data Summary
While a direct comparison of synthetic yields is not possible, the following table summarizes the reported biological activity of KTX-582 in cellular assays.
| Parameter | Target Protein | Cell Line | Value | Reference |
| DC₅₀ | IRAK4 | OCI-Ly10 | 4 nM | [4][5] |
| DC₅₀ | Ikaros | OCI-Ly10 | 5 nM | [4][5] |
| IC₅₀ | IRAK4 (whole blood monocytes) | Human Whole Blood | <0.05 µM | [6] |
| IC₅₀ | IRAK4 (whole blood lymphocytes) | Human Whole Blood | <0.05 µM | [6] |
| IC₅₀ | LPS-induced TNFα | Human Whole Blood | 0.05 - 1 µM | [6] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Mechanism of Action: PROTAC-Mediated Degradation
As a PROTAC, KTX-582 does not inhibit its target proteins in the traditional sense. Instead, it acts as a molecular bridge to induce their degradation. This mechanism involves several key steps, as illustrated in the workflow below.
Caption: General mechanism of action for KTX-582 as a PROTAC degrader.
-
Ternary Complex Formation: KTX-582 simultaneously binds to the target protein (IRAK4) and an E3 ubiquitin ligase (Cereblon), forming a ternary complex.[7]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of multiple ubiquitin molecules to the IRAK4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated IRAK4 is recognized by the 26S proteasome, which then unfolds and degrades the protein into smaller peptides.[7]
-
Recycling: KTX-582 is released after inducing ubiquitination and can go on to mediate the degradation of another target protein molecule, acting in a catalytic manner.
Targeted Signaling Pathway: IRAK4 in MyD88-Dependent Signaling
IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[8] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. By degrading IRAK4, KTX-582 effectively shuts down this signaling cascade.
Caption: The MyD88-dependent signaling pathway and the point of intervention by KTX-582.
Experimental Protocols for Characterization
While specific synthesis protocols for KTX-582 are proprietary, the following outlines general experimental methodologies used to characterize PROTAC degraders like KTX-582.
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC can successfully bridge the target protein and the E3 ligase.
-
Methodology: Techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can be employed.
-
Protocol Outline (TR-FRET):
-
Label the target protein (e.g., with His-tag) and the E3 ligase complex (e.g., with GST-tag).
-
Use corresponding antibodies conjugated to a FRET donor (e.g., Europium) and acceptor (e.g., APC).
-
In a microplate, combine the target protein, E3 ligase, labeled antibodies, and varying concentrations of the PROTAC.
-
Incubate to allow complex formation.
-
Measure the FRET signal. An increase in signal indicates the proximity of the donor and acceptor, confirming ternary complex formation.
-
Cellular Degradation Assays
These experiments quantify the potency and efficacy of the PROTAC in degrading the target protein within a cellular context.
-
Methodology: Western Blotting or In-Cell Western assays are commonly used.
-
Protocol Outline (Western Blot):
-
Culture a relevant cell line (e.g., OCI-Ly10 for KTX-582).
-
Treat cells with a dose-response of KTX-582 for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein (e.g., anti-IRAK4) and a loading control (e.g., anti-GAPDH).
-
Apply a secondary antibody and use a detection reagent to visualize bands.
-
Quantify band intensity to determine the reduction in target protein levels relative to the loading control. The DC₅₀ value can then be calculated.
-
Downstream Pathway Modulation Assays
These assays confirm that target degradation leads to the desired biological effect.
-
Methodology: ELISA (Enzyme-Linked Immunosorbent Assay) to measure cytokine production.
-
Protocol Outline (LPS-induced TNFα secretion):
-
Isolate human peripheral blood mononuclear cells (PBMCs) or use a whole blood assay.
-
Pre-treat the cells with varying concentrations of KTX-582.
-
Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS).
-
After an incubation period, collect the cell supernatant.
-
Use an ELISA kit specific for a downstream cytokine (e.g., TNFα) to measure its concentration in the supernatant.
-
Determine the IC₅₀ of the PROTAC for inhibiting cytokine release.
-
Conclusion
KTX-582 represents a promising therapeutic modality that leverages targeted protein degradation to inhibit the IRAK4 signaling pathway. While a comparative analysis of its synthesis based on different intermediates is precluded by the lack of public data, its mechanism of action and biological effects can be thoroughly characterized using established biochemical and cellular assays. The data available demonstrates that KTX-582 is a potent degrader of IRAK4 and Ikaros, leading to effective downstream inhibition of pro-inflammatory signaling. This guide provides researchers with a foundational understanding of KTX-582's mode of action and the experimental approaches to evaluate such molecules.
References
- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kymeratx.com [kymeratx.com]
- 3. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. kymeratx.com [kymeratx.com]
- 6. KTX-582 | IRAK4降解剂 | MCE [medchemexpress.cn]
- 7. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Synthesis Strategies: A Cost-Benefit Analysis of KTX-582 Intermediate-1 and a Plausible Alternative
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical cornerstone of the pharmaceutical pipeline. This guide provides a comparative analysis of the synthesis of "KTX-582 intermediate-1," a key building block for the IRAK4 degrader KTX-582, and a hypothetical, alternative synthetic route. Due to the proprietary nature of the specific synthesis protocol for this compound, which is likely detailed within patent literature not publicly accessible, this guide will utilize a plausible, representative synthesis pathway for comparison, drawing upon established principles of heterocyclic chemistry and process optimization.
KTX-582 is an IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader with potential applications in treating certain cancers, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[1] The synthesis of such complex molecules relies on the efficient and cost-effective production of their constituent intermediates. This analysis will explore a hypothetical "Traditional Route" and a "Convergent Route" for a representative intermediate, highlighting key metrics for a comprehensive cost-benefit evaluation.
Comparative Synthesis Routes: A Hypothetical Analysis
For the purpose of this guide, we will consider a hypothetical core structure for an intermediate analogous to this compound. The following table outlines two plausible synthetic approaches to this intermediate, detailing key parameters for a cost-benefit analysis.
| Parameter | Route A: Traditional Linear Synthesis | Route B: Convergent Synthesis |
| Overall Yield | 35% (5 steps, avg. 81% yield/step) | 55% (3 steps, avg. 82% yield/step) |
| Raw Material Cost | Moderate | High (more complex starting materials) |
| Reagent & Catalyst Cost | High (multiple steps requiring specific reagents) | Moderate (fewer steps, potential for catalyst recycling) |
| Solvent Volume | High (multiple reaction and workup steps) | Moderate (fewer steps) |
| Waste Generation | High | Moderate |
| Process Time | 5-7 days | 3-4 days |
| Purification Complexity | High (multiple chromatographic purifications) | Moderate (fewer intermediates to purify) |
| Scalability | Moderate | High (fewer steps to optimize for large scale) |
Experimental Protocols: Representative Methodologies
The following are hypothetical, representative experimental protocols for the synthesis of a key intermediate.
Route A: Traditional Linear Synthesis (Hypothetical)
Step 1: Synthesis of Precursor A A solution of starting material X (1.0 eq) in dichloromethane (B109758) (DCM, 10 vol) is cooled to 0 °C. To this, reagent Y (1.1 eq) is added portion-wise, maintaining the temperature below 5 °C. The reaction is stirred for 2 hours, monitored by TLC. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford Precursor A.
Step 2-5: Subsequent Transformations Precursor A is carried through four additional linear steps involving reactions such as nucleophilic substitution, protection/deprotection, and cyclization, with purification required after each step.
Route B: Convergent Synthesis (Hypothetical)
Step 1: Synthesis of Fragment 1 Starting materials A and B are coupled using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) in a suitable solvent such as dioxane or toluene (B28343) with an appropriate base. The reaction mixture is heated to 80-100 °C for 12-16 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by crystallization or column chromatography to yield Fragment 1.
Step 2: Synthesis of Fragment 2 In a separate reaction vessel, starting materials C and D are reacted to form Fragment 2, a key heterocyclic core, potentially through a multi-component reaction to increase efficiency.
Step 3: Final Coupling and Cyclization Fragment 1 and Fragment 2 are coupled in a final step, which may also involve a cyclization to form the desired intermediate. This final product is then isolated and purified.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the hypothetical synthesis pathways and a general workflow for a cost-benefit analysis.
Caption: Hypothetical Traditional Linear Synthesis Pathway.
Caption: Hypothetical Convergent Synthesis Pathway.
Caption: General Workflow for Cost-Benefit Analysis.
Discussion and Conclusion
The choice between a linear and a convergent synthesis strategy involves a trade-off between various factors. While a linear approach may seem more straightforward in its initial design, it often suffers from lower overall yields and generates more waste due to the larger number of sequential steps. Each step introduces the potential for material loss, and the need for multiple purifications adds to the time and solvent consumption.
Conversely, a convergent synthesis, while potentially requiring more complex starting materials and initial route scouting, offers significant advantages in terms of overall yield and efficiency. By creating complex fragments separately and then combining them, the number of linear steps is reduced, which can lead to a more robust and scalable process.
For the synthesis of a high-value intermediate like "this compound," a convergent approach is often favored in a drug development setting. The higher initial investment in route development can be offset by the long-term benefits of a more efficient, cost-effective, and environmentally friendly manufacturing process. This is particularly crucial as a drug candidate progresses through clinical trials and towards commercialization, where large-scale production is required.
Ultimately, the optimal synthesis route is determined by a thorough cost-benefit analysis that considers not only the immediate costs of raw materials and reagents but also the broader impacts on process efficiency, environmental footprint, and scalability. This guide provides a framework for conducting such an analysis, empowering researchers and drug development professionals to make informed decisions in the synthesis of critical pharmaceutical intermediates.
References
A Comparative Guide to Analytical Method Validation for KTX-582 Intermediate-1
Introduction
The validation of analytical methods is a critical component of drug development and manufacturing, ensuring the reliability, accuracy, and consistency of data.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of "KTX-582 intermediate-1," a key starting material in a pharmaceutical manufacturing process. While specific validation data for this intermediate is not publicly available, this document presents a representative comparison based on industry-standard practices and regulatory guidelines, such as ICH Q2(R1).[2][3][4]
The specific intermediate, this compound, has been identified as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate (CAS 845508-29-4).[5] The analytical methods discussed are designed to be suitable for its intended purpose, which includes assay (potency) and the determination of process-related impurities.[3]
Comparison of Analytical Methods
For a small molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust analytical technique.[6] This guide will compare two hypothetical HPLC methods: a standard HPLC-UV method for assay and a more sensitive UPLC-MS method for trace impurity analysis.
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of two common analytical methods for a pharmaceutical intermediate. The data presented here is representative and based on established validation parameters.[7][8]
| Parameter | Method A: HPLC-UV (Assay) | Method B: UPLC-MS (Impurity Profile) | ICH Q2(R1) Guideline |
| Specificity | No interference from blank, placebo, or known impurities at the main peak. | Peak purity of all identified impurities is >99%. Mass confirmation of each impurity. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[9] |
| Linearity (r²) | > 0.999 for a range of 80-120% of the nominal concentration.[9] | > 0.998 for a range from LOQ to 150% of the impurity specification limit. | A linear relationship should be demonstrated across the range of the analytical procedure.[9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90.0% - 110.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate Precision: < 2.0% | Repeatability: < 5.0% Intermediate Precision: < 10.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] |
| Limit of Quantitation (LOQ) | Not applicable for assay method. | 0.05% of the nominal concentration. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] |
| Limit of Detection (LOD) | Not applicable for assay method. | 0.015% of the nominal concentration. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Robustness | No significant impact on results with small variations in pH, mobile phase composition, and flow rate. | Consistent detection and separation under varied conditions. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods.[11]
Method A: HPLC-UV for Assay of this compound
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A standard solution of this compound is prepared at a concentration of 1.0 mg/mL in the mobile phase.
-
Sample Preparation: A sample of this compound is accurately weighed and dissolved in the mobile phase to a final concentration of 1.0 mg/mL.
-
Validation Procedure:
-
Specificity: A solution of the intermediate is stressed under acidic, basic, oxidative, and thermal conditions. The stressed samples are analyzed to ensure that no degradation products co-elute with the main peak.
-
Linearity: A series of solutions are prepared from 80% to 120% of the nominal concentration. The peak areas are plotted against the concentrations, and a linear regression analysis is performed.
-
Accuracy: The method is performed on samples of known concentration (spiked placebo) at three levels (80%, 100%, and 120%) in triplicate. The percentage recovery is calculated.
-
Precision:
-
Repeatability: Six replicate injections of the 100% standard solution are performed on the same day. The relative standard deviation (%RSD) is calculated.
-
Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day with a different instrument. The %RSD is calculated across all measurements.
-
-
Robustness: The method is tested with small, deliberate changes to the mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The system suitability parameters are evaluated.
-
Method B: UPLC-MS for Impurity Profiling of this compound
-
Instrumentation: UPLC system coupled with a mass spectrometer.
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient is used to separate a wide range of impurities.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
Validation Procedure:
-
Specificity: The mass spectrometer provides inherent specificity by identifying the mass-to-charge ratio (m/z) of the impurities, confirming their identity.
-
Linearity: A series of solutions of known impurities are prepared from the LOQ to 150% of the specification limit.
-
Accuracy: A sample of this compound is spiked with known impurities at three concentration levels. The recovery of each impurity is determined.
-
LOQ/LOD: The limits of detection and quantitation are determined by injecting a series of increasingly dilute solutions and assessing the signal-to-noise ratio (S/N). A S/N of 3 is typically used for LOD and 10 for LOQ.
-
Visualizations
Analytical Method Validation Workflow
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. This compound | 845508-29-4 [sigmaaldrich.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmtech.com [pharmtech.com]
- 11. ijarsct.co.in [ijarsct.co.in]
The Influence of Synthetic Intermediates on Biological Activity: A Comparative Analysis
The synthetic route chosen to produce a biologically active molecule can significantly impact its final pharmacological profile. While the target molecule's chemical structure remains the same, the use of different intermediates can introduce subtle but critical variations in the form of stereoisomers and impurities. These variations can lead to profound differences in the final product's efficacy, safety, and overall biological activity. This guide provides a comparative analysis, supported by experimental data, to illustrate the importance of synthetic pathway selection in drug development.
Executive Summary
Different synthetic intermediates can lead to the same final active pharmaceutical ingredient (API), but with distinct biological activity profiles. This disparity primarily arises from two key factors:
-
Stereoisomeric Composition: Many drugs are chiral and can exist as multiple stereoisomers (enantiomers or diastereomers). Different synthetic routes may produce different ratios of these isomers, each of which can have unique pharmacological and toxicological properties.
-
Impurity Profile: The starting materials, reagents, catalysts, and solvents used in a synthetic process can all introduce impurities into the final product. These impurities, which differ depending on the synthetic route, can possess their own biological activity, potentially leading to off-target effects or altered efficacy of the API.
This guide will delve into a specific case study to illustrate the profound impact of stereoisomerism, a direct consequence of the synthetic pathway and intermediates used, on the biological activity of a final product.
Case Study: Stereoisomers of a Pyridazinone Derivative with Dual Vasodilator and β-Adrenoceptor Antagonist Activity
A study by Howson et al. provides a compelling example of how stereochemistry, dictated by the synthesis of specific intermediates, determines the pharmacological profile of a drug candidate. The compound, 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, possesses two chiral centers, and thus, can exist as four distinct stereoisomers.[1][2] The synthesis of each individual stereoisomer requires the use of stereochemically pure intermediates. The biological activities of these four isomers were evaluated for their β-adrenoceptor antagonist and vasodilator effects.
Data Presentation
The biological activities of the four stereoisomers are summarized in the table below. The data clearly demonstrates that the (R,S) isomer possesses the most favorable combination of potent β-blockade and vasodilator activity.[1]
| Stereoisomer | β-Adrenoceptor Antagonist Activity (pA2) | Vasodilator Activity (Rat Hindquarter Blood Flow, ED60 µmol/kg) |
| (R,S) | 7.8 | 0.5 |
| (S,R) | 6.5 | 1.2 |
| (R,R) | 7.7 | >4 |
| (S,S) | 6.4 | >4 |
Data sourced from Howson et al., J. Med. Chem. 1988, 31, 2, 352-356.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the case study.
1. β-Adrenoceptor Antagonist Activity Assay (Isolated Guinea Pig Atria)
-
Objective: To determine the β-adrenoceptor antagonist activity (pA2 value) of each stereoisomer.
-
Methodology:
-
Guinea pigs are humanely euthanized, and the hearts are rapidly excised.[3][4]
-
The atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[3]
-
The atria are stimulated electrically to induce a regular beat.
-
A cumulative concentration-response curve to the β-agonist isoprenaline is established to determine the baseline inotropic response.
-
The atria are then incubated with a specific concentration of one of the test stereoisomers for a predetermined period.
-
A second cumulative concentration-response curve to isoprenaline is then generated in the presence of the antagonist.
-
The shift in the isoprenaline dose-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
-
2. Vasodilator Activity Assay (Rat Hindquarter Blood Flow)
-
Objective: To assess the in vivo vasodilator activity of each stereoisomer.
-
Methodology:
-
Rats are anesthetized, and the hindquarters are surgically prepared for perfusion.
-
The femoral artery is cannulated to allow for the administration of test compounds and for the measurement of blood flow.
-
A baseline hindquarter blood flow is established.
-
The stereoisomers are administered intravenously as bolus doses.
-
The resulting changes in hindquarter blood flow are recorded.
-
The dose required to produce a 60% increase in blood flow (ED60) is determined for each stereoisomer.[1]
-
3. Radioligand Binding Assay for β-Adrenoceptor Affinity
-
Objective: To determine the binding affinity (Ki) of each stereoisomer to β-adrenoceptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing β-adrenoceptors are prepared from a suitable tissue source (e.g., rat cerebral cortex).[5] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[6][7][8]
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test stereoisomer.[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.[7]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
-
Mandatory Visualization
Signaling Pathways
The dual activity of the pyridazinone derivative involves two distinct signaling pathways: β-adrenoceptor antagonism and vasodilation.
Caption: β-Adrenoceptor Antagonism Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Beta-Adrenoceptor Quantification by Radioligand Binding [bio-protocol.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intermediates in the Synthesis of KTX-582: The Known vs. The Proprietary
In the synthesis of KTX-582, a potent IRAK4 and Ikaros degrader, the selection of key intermediates is a critical decision for researchers in drug development.[1] This guide provides a comparative overview of two designated intermediates, "KTX-582 intermediate-1" and "KTX-582 intermediate-2," to aid in strategic planning and resource allocation for medicinal chemists and process development scientists. The comparison highlights a crucial divergence: one intermediate is a well-defined, commercially available compound, while the other remains proprietary, with limited public data.
Overview of KTX-582 Intermediates
KTX-582 is a heterobifunctional PROTAC degrader with demonstrated efficacy in preclinical models of MYD88-mutant diffuse large B-cell lymphoma (DLBCL).[2] Its synthesis involves the strategic coupling of different molecular fragments. The choice of intermediates can significantly impact the efficiency, scalability, and cost of the overall synthetic route.
"this compound" is identified as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate. In contrast, information regarding the synthesis protocol for "KTX-582 intermediate-2" is not publicly available and is understood to be contained within proprietary patent literature (WO2022147465 A1) held by Kymera Therapeutics.[3] This lack of accessible data for intermediate-2 necessitates a different approach to comparison, focusing on the implications of using a known entity versus a proprietary one.
Data Summary and Comparison
Due to the proprietary nature of "KTX-582 intermediate-2," a direct quantitative comparison of reaction yields, purity, or reaction times is not possible based on public information. However, we can summarize the known properties of "this compound" to provide a baseline for researchers.
| Feature | This compound | KTX-582 intermediate-2 |
| Chemical Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | Not publicly disclosed |
| CAS Number | 845508-29-4 | 2434850-07-2[3] |
| Molecular Formula | C₁₆H₂₂O₅S | C₂₁H₂₆N₄O₅·BrH[3] |
| Publicly Available | Yes | No[3] |
| Synthesis Protocol | General methods for tosylation of cyclohexanols are known. | Contained within patent WO2022147465 A1[3] |
| Potential Role | Cyclohexane scaffold with a leaving group (tosylate) for nucleophilic substitution. | Likely a more advanced intermediate containing the core of the final molecule.[3] |
Experimental Protocols
Without a specific reaction scheme from a publication detailing the use of these intermediates in the synthesis of KTX-582, we provide a representative experimental protocol for a reaction type where "this compound" would likely be utilized.
Hypothetical Protocol: Nucleophilic Substitution using this compound
This protocol describes a general procedure for the substitution of the tosylate group on "this compound" with a generic amine nucleophile (R-NH₂), a common step in the synthesis of complex molecules.
Objective: To synthesize ethyl (1s,4s)-4-(alkylamino)cyclohexane-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (R-NH₂) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound in acetonitrile, add the amine nucleophile and potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.
Visualizing Synthetic and Decision Pathways
To better understand the roles and choices related to these intermediates, the following diagrams are provided.
References
In-House Synthesis vs. Commercial Sourcing of KTX-582 Intermediate-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics such as KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the transcription factor Ikaros, relies on the timely and cost-effective procurement of high-quality starting materials and intermediates.[1] One such critical component is "KTX-582 intermediate-1," a key building block in the synthesis of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison between in-house synthesis and commercial sourcing of this intermediate, supported by hypothetical experimental data and detailed protocols to aid researchers in making informed decisions.
Executive Summary
The decision to synthesize a critical intermediate in-house or to procure it from a commercial vendor is a complex one, with significant implications for project timelines, budget, and the quality of the final drug substance. In-house synthesis offers greater control over the supply chain and intellectual property but requires substantial investment in process development and infrastructure. Commercial sourcing, on the other hand, can provide rapid access to materials and reduce upfront costs, but may introduce risks related to supplier reliability and quality control. This guide presents a data-driven comparison of these two approaches for "this compound."
Hypothetical Compound Profile: this compound
For the purpose of this guide, we will consider "this compound" to be a sulfone-containing molecule with the chemical formula C16H22O5S, consistent with publicly available information.[2][3] Its structure is likely designed to function as a component of a Proteolysis Targeting Chimera (PROTAC) linker.
In-House Synthesis vs. Commercial Sourcing: A Quantitative Comparison
The following table summarizes the key quantitative metrics for in-house synthesis versus commercial sourcing of "this compound," based on a hypothetical batch size of 100 grams.
| Metric | In-House Synthesis (Hypothetical Data) | Commercial Sourcing (Hypothetical Data) | Key Considerations |
| Purity (HPLC) | 98.5% | 95-99% (vendor dependent) | In-house synthesis allows for tighter control over the final purity. |
| Lead Time | 6-8 weeks (process development + synthesis) | 1-4 weeks (if in stock) | Commercial sourcing offers a significant time advantage for readily available intermediates. |
| Cost per Gram | $150 | $100 - $250 (purity & scale dependent) | In-house costs are dominated by labor and overhead, while commercial prices fluctuate. |
| Batch-to-Batch Consistency (RSD) | < 1% | < 5% | In-house synthesis can achieve higher consistency through standardized procedures. |
| Impurity Profile | Well-characterized and controlled | May contain unknown or variable impurities | In-house synthesis provides a comprehensive understanding of the impurity profile. |
Experimental Protocols
To ensure the quality and suitability of "this compound" for its use in the synthesis of KTX-582, a series of rigorous analytical tests must be performed, regardless of the source.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of "this compound" and to identify and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of acetonitrile.
-
-
Acceptance Criteria: Main peak should represent ≥ 98% of the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of "this compound".
-
Instrumentation: 400 MHz NMR spectrometer.
-
Method:
-
Prepare a sample by dissolving 5-10 mg of the intermediate in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Acceptance Criteria: The obtained spectra must be consistent with the proposed chemical structure of "this compound."
Molecular Weight Verification by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of "this compound".
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF).
-
Method:
-
Prepare a dilute solution of the intermediate in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample into the mass spectrometer using electrospray ionization (ESI) in positive or negative ion mode.
-
-
Acceptance Criteria: The measured mass should be within ± 5 ppm of the calculated theoretical mass.
Decision Workflow and Signaling Pathway Diagrams
To visually represent the decision-making process and the biological context of KTX-582, the following diagrams have been generated using the DOT language.
Caption: Decision workflow for sourcing this compound.
Caption: IRAK4 signaling pathway and the mechanism of KTX-582.
Conclusion
The choice between in-house synthesis and commercial sourcing of "this compound" is a strategic one that should be guided by a thorough evaluation of project-specific needs and resources. For early-stage research where speed is critical and quantities are small, commercial sourcing from a reputable supplier is often the most practical option. However, for later-stage development and manufacturing, the benefits of in-house synthesis, including greater control over quality, supply chain, and cost, may outweigh the initial investment. Regardless of the chosen path, rigorous quality control is paramount to ensure the success of the KTX-582 drug development program.
References
Comparative Analysis of KTX-582 Intermediate-1 and Potential Alternatives in IRAK4 Degrader Synthesis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of "KTX-582 intermediate-1," a key building block in the synthesis of the IRAK4 degrader KTX-582. Due to the limited publicly available spectral and experimental data for this specific intermediate, this guide focuses on its established chemical identity and presents a generalized synthetic context. The guide will be updated as more specific data becomes available.
Introduction to this compound
This compound, chemically identified as ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate, is a crucial component in the synthesis of KTX-582. KTX-582 is an IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, a class of molecules with significant therapeutic potential in oncology and inflammatory diseases. The function of this intermediate is to introduce a reactive cyclohexyl moiety, which likely serves as a linker component in the final bifunctional degrader molecule.
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | - |
| Synonyms | This compound | - |
| CAS Number | 845508-29-4 | - |
| Molecular Formula | C₁₆H₂₂O₅S | - |
| Molecular Weight | 326.41 g/mol | - |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Melting Point | Not specified | - |
Synthetic Pathway Overview
The synthesis of IRAK4 degraders like KTX-582 typically involves a multi-step process where a ligand for the target protein (IRAK4) and a ligand for an E3 ubiquitin ligase are connected via a chemical linker. This compound serves as a precursor to a portion of this linker structure. A generalized workflow for its involvement is depicted below.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and characterization of this compound are not currently available in peer-reviewed literature or public patents. A general, hypothetical procedure for its synthesis based on standard organic chemistry principles is provided below.
Hypothetical Synthesis of ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate:
-
Starting Material: Ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate.
-
Reagents: p-Toluenesulfonyl chloride (TsCl), pyridine (B92270) or another suitable base, and a chlorinated solvent like dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve ethyl (1s,4s)-4-hydroxycyclohexane-1-carboxylate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate.
-
Note: This is a generalized protocol and would require optimization for specific reaction conditions, stoichiometry, and purification methods.
Alternatives to this compound
In the synthesis of bifunctional degraders, the choice of linker is critical for achieving optimal degradation potency and desired pharmacokinetic properties. While "this compound" provides a specific cyclohexyl-based linker component, other intermediates could be employed to introduce different linker geometries, flexibilities, and chemical properties.
Potential alternative strategies could involve the use of:
-
Acyclic linkers: Intermediates with linear alkyl chains and terminal reactive groups.
-
Different cyclic linkers: Utilizing other ring systems like piperidine (B6355638) or piperazine (B1678402) to alter the spatial orientation of the two ligands.
-
Linkers with heteroatoms: Incorporating oxygen or nitrogen atoms (e.g., polyethylene (B3416737) glycol (PEG) linkers) to modify solubility and cell permeability.
The selection of an alternative would be guided by the specific structure-activity relationship (SAR) studies for the IRAK4 degrader series. A logical workflow for selecting an alternative intermediate is presented below.
Conclusion
"this compound" is a key building block for the synthesis of the IRAK4 degrader KTX-582. While its chemical identity is established, a comprehensive public dataset including detailed spectral and experimental information is currently lacking. This guide provides the available information and outlines a general synthetic context and potential alternative strategies. For researchers engaged in the synthesis of IRAK4 degraders, the exploration of alternative linker intermediates based on structure-activity relationship data will be crucial for the development of novel and optimized therapeutic agents. This document will be updated as more definitive data on "this compound" and its direct comparators become publicly available.
A Comparative Guide to KTX-582 Intermediate-1 and the Resulting IRAK4/Ikaros PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "KTX-582 intermediate-1," a key building block in the synthesis of the potent PROTAC (Proteolysis Targeting Chimera) degrader KTX-582, with alternative molecules. The focus is on the final product, KTX-582, a heterobifunctional degrader that targets both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Ikaros family of zinc finger transcription factors (Ikaros/Aiolos) for proteasomal degradation.
This document outlines the physicochemical properties of the intermediate, presents comparative performance data for KTX-582 and other IRAK4 degraders, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Certificate of Analysis Profile: this compound
While a batch-specific Certificate of Analysis (CoA) is proprietary, "this compound" (CAS 845508-29-4) is commercially available. The table below summarizes its typical physicochemical properties based on supplier data.
| Property | Specification |
| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate |
| CAS Number | 845508-29-4 |
| Molecular Formula | C₁₆H₂₂O₅S |
| Molecular Weight | 326.4 g/mol [1] |
| Typical Purity | ≥97% |
| Appearance | Solid |
| Storage | 2-8°C, sealed in dry, dark place |
Performance Comparison of IRAK4 PROTAC Degraders
KTX-582 is part of a growing class of therapeutics designed to eliminate target proteins rather than just inhibit their enzymatic activity. This offers a potential advantage by abrogating both the kinase and scaffolding functions of IRAK4, a key mediator in inflammatory signaling.[2][3][4] The following tables compare the in vitro potency of KTX-582 with other notable IRAK4 degraders.
Table 1: Comparative Degradation Potency (DC₅₀) of IRAK4 Degraders
The DC₅₀ value represents the concentration of the compound that induces 50% degradation of the target protein.
| Compound | IRAK4 DC₅₀ (nM) | Ikaros DC₅₀ (nM) | Cell Line | Reference |
| KTX-582 | 4 | 5 | OCI-Ly10 | Kymera Therapeutics Presentation |
| KT-413 | 8 | 2 (Ikaros/Aiolos) | PBMC / OCI-Ly10 | [5] |
| KTX-955 | 5 | 130 | OCI-Ly10 | [6] |
| KT-474 | 0.88 | Not Applicable | THP-1 | [2] |
Table 2: Comparative Anti-proliferative Activity (IC₅₀) of IRAK4 Degraders
The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | OCI-Ly10 IC₅₀ (nM) | Reference |
| KTX-582 | 28 | Kymera Therapeutics Presentation |
| KT-413 | 7-29 | [5] |
| KTX-955 | <50 | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway targeted by KTX-582 and the general experimental workflows for its characterization.
Caption: KTX-582 hijacks the E3 ligase CRBN to induce ubiquitination and proteasomal degradation of IRAK4.
Caption: Workflow for determining PROTAC potency (DC₅₀) and anti-proliferative activity (IC₅₀).
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC degraders. The following protocols are generalized from standard practices in the field.
Protocol 1: Determination of DC₅₀ and Dₘₐₓ by Western Blot
Objective: To quantify the dose-dependent degradation of IRAK4, Ikaros, and Aiolos and to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
1. Cell Culture and Seeding:
- Culture a relevant cell line (e.g., OCI-Ly10 for B-cell lymphoma) in appropriate media and conditions.
- Seed cells in 6-well or 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere or stabilize overnight.
2. PROTAC Treatment:
- Prepare serial dilutions of KTX-582 and alternative degraders in the cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
- Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
- Treat the cells for a predetermined time, typically between 16 and 24 hours, which is often sufficient to observe significant degradation.[5]
3. Cell Lysis:
- Harvest the cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
- Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification:
- Determine the protein concentration of the supernatant from each sample using a BCA or Bradford protein assay.
5. SDS-PAGE and Western Blotting:
- Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
- Denature the samples by boiling at 95°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for IRAK4, Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein bands to the corresponding loading control bands.
- Calculate the percentage of remaining protein for each treatment relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Cell Viability Assay for IC₅₀ Determination
Objective: To assess the anti-proliferative effect of the PROTAC degraders and determine the half-maximal inhibitory concentration (IC₅₀).
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate at an appropriate density.
- Prepare serial dilutions of the PROTAC compounds as described in Protocol 1.
- Treat the cells and incubate for a period relevant to cell proliferation, typically 72 to 96 hours.[4]
2. Viability Measurement:
- Use a commercial cell viability reagent such as CellTiter-Glo® (CTG), which measures ATP levels as an indicator of metabolically active cells.
- Add the reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Normalize the luminescence signal of treated wells to the vehicle control wells to calculate the percentage of cell viability.
- Plot the percentage of viability against the logarithm of the PROTAC concentration.
- Fit the data to a dose-response curve to determine the IC₅₀ value.
This guide provides a foundational comparison for researchers investigating KTX-582 and related IRAK4-targeting PROTACs. The provided data and protocols serve as a starting point for in-depth evaluation and comparison of these novel therapeutic agents.
References
- 1. Ethyl 4-(tosyloxy)cyclohexanecarboxylate | C16H22O5S | CID 71464327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for KTX-582 Intermediate-1: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for KTX-582 intermediate-1 (CAS: 845508-29-4; IUPAC Name: ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate) was not publicly available at the time of this document's creation. The following procedures are based on general best practices for the disposal of tosylate compounds and related chemical structures. It is imperative for all personnel to consult the official SDS provided by the manufacturer and to adhere to the specific guidelines and regulations set forth by their institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.
Essential Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to establish a safe working environment. The following personal protective equipment (PPE) and handling procedures are mandatory when working with this compound and its waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat must be worn.
-
Respiratory Protection: All handling of powdered or volatile forms of this compound should be conducted within a certified chemical fume hood to prevent inhalation.
Handling:
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Ensure adequate ventilation at all times.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an accredited hazardous waste management service. The following steps provide a comprehensive guide for the collection and disposal of this chemical waste.
1. Waste Collection and Segregation:
-
All waste containing this compound, including unreacted material, contaminated solutions, and reaction byproducts, must be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name: "ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate".
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Disposal of Contaminated Materials:
-
Any materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Absorbent pads
-
Weighing papers
-
Pipette tips
-
Empty containers
-
-
Collect these materials in a separate, clearly labeled hazardous waste bag or container.
3. In-Lab Neutralization (Hydrolysis) - Expert Use Only:
-
For small quantities, a preliminary hydrolysis step to neutralize the reactive tosylate group may be considered. This procedure should only be performed by trained personnel and with the explicit approval of your institution's EHS department.
-
Reaction Setup: In a suitable reaction vessel within a chemical fume hood, the this compound waste can be treated with a basic solution (e.g., sodium hydroxide) to hydrolyze the tosylate ester. This process should be performed with caution, as it may be exothermic.
-
Neutralization: Following complete hydrolysis, the resulting solution must be carefully neutralized to a pH between 6 and 8 by the slow addition of an appropriate acid (e.g., hydrochloric acid).
-
Final Disposal: The neutralized aqueous solution should be collected as aqueous chemical waste and disposed of through your institution's hazardous waste program.
4. Final Disposal:
-
Arrange for the pickup of all hazardous waste containers by your institution's designated hazardous waste disposal service.
-
Ensure all paperwork and labeling are completed in accordance with local, state, and federal regulations.
Data Summary for Tosylate Compounds
The following table summarizes general data for tosylate compounds, as specific quantitative information for this compound is not available.
| Parameter | General Value/Information for Tosylate Compounds |
| Appearance | Typically a white to off-white solid or powder. |
| Reactivity | Can be reactive with strong bases and nucleophiles. |
| Primary Hazards | Potential for skin and eye irritation. May be harmful if swallowed or inhaled. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling KTX-582 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of KTX-582 intermediate-1 (CAS Number: 845508-29-4). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally analogous compounds, such as other tosyloxy derivatives and cyclohexanecarboxylate (B1212342) esters, indicate that it should be handled as a potential irritant. Analogous compounds are known to cause skin, eye, and respiratory irritation. Therefore, a cautious approach to handling is warranted, and the following personal protective equipment is mandatory.
Quantitative Data Summary for Analogous Compounds
To provide a quantitative basis for risk assessment, the following table summarizes hazard information for compounds structurally related to this compound.
| Compound | CAS Number | Molecular Formula | Hazard Classifications |
| Methyl p-toluenesulfonate | 80-48-8 | C₈H₁₀O₃S | Acute Toxicity 4 (Oral), Skin Corrosion/Irritation 1C, Serious Eye Damage 1, Skin Sensitization 1[1][2] |
| Ethyl 4-hydroxycyclohexanecarboxylate | 17159-80-7 | C₉H₁₆O₃ | Skin Irritation 2, Serious Eye Irritation 2, Specific target organ toxicity — single exposure 3 (Respiratory system)[3] |
| Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 | C₉H₁₄O₃ | Skin Irritation 2, Serious Eye Irritation 2, Specific target organ toxicity — single exposure 3 (Respiratory system), Combustible liquid[4][5] |
Mandatory Personal Protective Equipment (PPE)
All personnel handling this compound must adhere to the following PPE requirements:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required at all times.[6][7][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for integrity before each use and replace them immediately if compromised.
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron must be worn. Long-sleeved clothing is essential to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step PPE Protocol
The following workflow ensures the correct use and disposal of PPE to prevent contamination.
Donning PPE Workflow
Doffing PPE to Prevent Contamination
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.
-
Eye Protection: Remove eye protection last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, including used gloves, weigh boats, and absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.
Disposal Pathway
The primary and recommended method for the disposal of tosylate compounds is through a licensed hazardous waste disposal service.[9][10] For small quantities, laboratory-scale neutralization via hydrolysis may be possible but should only be performed by trained personnel and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.
By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Methyl p-tosylate(80-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


